molecular formula C7H5BrClN3 B1373921 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-42-1

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1373921
CAS No.: 784150-42-1
M. Wt: 246.49 g/mol
InChI Key: HJRUBAFHLGXGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H5BrClN3 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRUBAFHLGXGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry. As a bioisostere of the purine ring system found in DNA and RNA, this heterocyclic structure is a cornerstone in the development of targeted therapeutics.[1][2] Its derivatives have been successfully developed as inhibitors for a range of critical biological targets, most notably Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[1]

Within this important class of molecules, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 784150-42-1) emerges as a particularly valuable and versatile building block. Its strategic importance lies in the differential reactivity of its two halogen substituents. The chloro group at the 4-position of the electron-deficient pyrimidine ring and the bromo group at the 6-position of the more electron-rich pyrrole ring allow for selective, sequential functionalization. This dual-handle approach provides chemists with precise control over molecular design, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. This guide offers a comprehensive overview of its properties, synthesis, and core chemical reactions, providing researchers with the foundational knowledge to effectively leverage this intermediate in their discovery programs.

Section 2: Physicochemical and Spectroscopic Profile

Properly characterizing a key starting material is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 784150-42-1[3]
Molecular Formula C₇H₅BrClN₃[4][5]
Molecular Weight 246.49 g/mol [5]
Appearance Solid
Purity Typically ≥95%[4]
Storage Conditions 2-8°C, inert atmosphere, protect from light
Predicted Spectroscopic Characteristics

While experimental acquisition is always required for batch-specific confirmation, the expected NMR spectral data can be predicted based on the structure:

  • ¹H NMR: Three distinct signals are anticipated:

    • A singlet for the C5-H proton (~6.5-7.0 ppm).

    • A singlet for the C2-H proton (~8.5-9.0 ppm).

    • A singlet for the N7-methyl protons (~3.7-4.0 ppm).

  • ¹³C NMR: Seven signals corresponding to the seven carbon atoms in the heterocyclic core and the methyl group. The carbons directly attached to the electronegative halogens and nitrogens (C4, C6) would appear significantly downfield.

Section 3: Synthesis of the Core Scaffold

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various routes, often starting from a substituted pyrimidine. A representative, generalized pathway to obtain the title compound involves the initial construction of a 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by selective bromination at the C6 position.

Illustrative Synthesis Workflow

A 4,6-Dichloropyrimidine C 4-Chloro-6-(2,2-dimethoxyethylamino)pyrimidine A->C Nucleophilic Substitution B Aminoacetaldehyde dimethyl acetal D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Cyclization (Acid) E 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine D->E N-Methylation (e.g., MeI, NaH) F This compound E->F Electrophilic Bromination (e.g., NBS)

Caption: A representative synthetic pathway to the title compound.

Experimental Protocol: Synthesis via Bromination

This protocol is illustrative and adapted from standard procedures for this chemical class.

  • N-Methylation: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C under an argon atmosphere. Stir for 30 minutes. Add methyl iodide (MeI, 1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Bromination: Dissolve the crude product from the previous step in anhydrous acetonitrile. Add N-Bromosuccinimide (NBS, 1.1 equiv.) in one portion. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Section 4: The Chemistry of Selective Functionalization

The primary utility of this compound stems from the orthogonal reactivity of its C-Br and C-Cl bonds. This allows for a two-stage modification of the scaffold.

  • C6-Bromo Position: Located on the electron-rich pyrrole ring, this position is highly susceptible to oxidative addition by palladium(0) catalysts. Therefore, it is the preferred site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The general reactivity of aryl halides in these reactions follows the trend I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond under typical conditions.[6]

  • C4-Chloro Position: Located on the electron-deficient pyrimidine ring, this position is activated towards Nucleophilic Aromatic Substitution (SNAr) .[7] Amines, alcohols, and thiols can readily displace the chloride, a reaction that typically requires more forcing conditions (e.g., higher temperatures) than the C6-Br cross-coupling.

sub 6-Bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine suzuki Suzuki Coupling (C-C Bond Formation) sub->suzuki Pd(0), Base R-B(OH)₂ @ C6-Br Position buchwald Buchwald-Hartwig (C-N Bond Formation) sub->buchwald Pd(0), Base R₂NH @ C6-Br Position snar SNAr (C-N, C-O, C-S Bonds) sub->snar Nucleophile (NuH) Heat @ C4-Cl Position

Caption: Differential reactivity of the C6-Br and C4-Cl positions.

Section 5: Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For the title compound, this reaction is selectively performed at the C6-bromo position to introduce diverse aryl and heteroaryl moieties, which is a critical step in tuning a molecule's pharmacological profile.[6][8][9][10]

Causality of Experimental Choices
  • Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, is used. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently.

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid component.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is commonly used. Water aids in dissolving the base, while the organic solvent solubilizes the substrate and catalyst. Degassing the solvents is critical to prevent oxidation of the active Pd(0) catalyst.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and powdered K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the 6-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_cycle Ar-X (Substrate) pd_cycle->pd_add pd_trans Transmetalation pd_add->pd_trans ArPd(II)(X)L₂ pd_add->pd_trans pd_red Reductive Elimination pd_trans->pd_red ArPd(II)(Ar')L₂ pd_trans->pd_red pd_red->pd0 pd_prod Ar-Ar' (Product) pd_red->pd_prod boronic Ar'-B(OH)₂ + Base boronic->pd_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 6: Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, another essential transformation in drug discovery for introducing groups that can form key hydrogen bonds or improve solubility.[11] Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C6-bromo position.[12][13]

Causality of Experimental Choices
  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like XPhos or RuPhos are often required to promote both the oxidative addition and the challenging reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the amine nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent and Heating: Add anhydrous toluene via syringe, seal the tube, and heat to 100-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction times can vary significantly based on the amine substrate (6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through celite.

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the desired 6-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.

Section 7: Sequential Functionalization Strategies

The true synthetic power of this intermediate is realized in sequential reaction workflows. After selectively functionalizing the C6 position via a palladium-catalyzed cross-coupling, the C4-chloro position remains available for a subsequent nucleophilic aromatic substitution. This enables the creation of complex, di-substituted pyrrolo[2,3-d]pyrimidines from a single, common intermediate.

A 6-Bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: Suzuki Coupling (at C6-Br) A->B C 6-Aryl-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B->C D Step 2: SNAr (at C4-Cl) C->D E 6-Aryl-4-amino-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine D->E

Caption: A sequential reaction workflow demonstrating the compound's utility.

Section 8: Applications in Drug Discovery

Derivatives synthesized from this compound and its analogs are key components in the development of inhibitors for numerous therapeutic targets:

  • Kinase Inhibitors: The scaffold is central to many small molecule kinase inhibitors targeting JAK, EGFR, and CSF1R, which are critical in oncology and immunology.[6][8][14]

  • STAT6 Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of STAT6, a key transcription factor in the allergic inflammatory response, highlighting their potential for treating asthma and atopic diseases.[15]

  • Antiviral and Anti-inflammatory Agents: The structural similarity to purines makes this scaffold a fertile ground for discovering novel antiviral and anti-inflammatory drugs.[7][16]

Section 9: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Section 10: References

  • Sigma-Aldrich. (n.d.). 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 784150-41-0 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound (784150-42-1). Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 95% Purity. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 784150-41-0(6-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE) Product Description. Retrieved from --INVALID-LINK--

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from --INVALID-LINK--

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, this molecule holds potential as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] This document outlines the structural and fundamental properties of the compound, and details the necessary experimental protocols for its thorough characterization. The methodologies described herein are designed to ensure scientific integrity and provide a robust data package for drug discovery and development applications.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system, a 7-deazapurine analog, is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide range of biological targets. Consequently, derivatives of this core are integral to the development of therapies for various diseases, including cancers and inflammatory disorders.[3][4] The specific compound, this compound, features key halogen substitutions at the 4 and 6 positions, providing reactive handles for further chemical modification, and a methyl group on the pyrrole nitrogen which can influence its metabolic stability and binding interactions. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and synthesis.

Core Physicochemical Properties

A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties. These parameters influence its behavior in both chemical reactions and biological systems.

Identity and Structure

A summary of the key identifiers for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 784150-42-1[5]
Molecular Formula C₇H₅BrClN₃[6]
Molecular Weight 246.49 g/mol [6]
Canonical SMILES CN1C=C(C2=C1N=CN=C2Cl)BrN/A
Predicted and Analog-Informed Properties

Direct experimental data for the target molecule is not extensively available in the public domain. However, by examining closely related analogs, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, we can infer expected properties.

  • Appearance: Expected to be a light-colored to off-white crystalline solid.[1]

  • Melting Point: The melting point for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is in the range of 170–175 °C.[1] The addition of a bromine atom and a methyl group will likely alter this, and experimental determination is crucial.

  • Solubility: The parent scaffold is soluble in organic solvents like DMSO, DMF, and ethanol, with sparse solubility in water.[1][7] It is anticipated that this compound will exhibit a similar solubility profile.

  • Stability: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is stable under standard storage conditions but is sensitive to strong acids and bases.[1][7] The target compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[8]

Recommended Experimental Characterization Workflow

To establish a comprehensive physicochemical profile, a series of analytical experiments are required. The following workflow is proposed as a robust methodology.

Caption: Recommended workflow for physicochemical characterization.

Structural Elucidation and Purity Determination

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is indispensable for the unambiguous structural confirmation of the molecule. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR spectra, noting chemical shifts (δ), coupling constants (J), and integration values.

    • Acquire ¹³C NMR spectra.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to resolve any structural ambiguities.

3.1.2. Mass Spectrometry (MS)

  • Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Determine the experimental monoisotopic mass and compare it to the theoretical mass of C₇H₅BrClN₃. The isotopic pattern for bromine and chlorine should also be observed.

3.1.3. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC with UV detection is the standard method for determining the purity of small molecules.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Calculate purity based on the area percentage of the main peak.

Physical Property Assessment

3.2.1. Melting Point Determination

  • Rationale: The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

  • Protocol:

    • Load a small amount of the finely powdered sample into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat at a rate of 1-2 °C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

3.2.2. Solubility Assessment

  • Rationale: Understanding the solubility in various solvents is critical for reaction setup, purification, and formulation development.

  • Protocol (Kinetic Method):

    • Prepare a stock solution of the compound in DMSO.

    • In a 96-well plate, add buffer or solvent of interest.

    • Add a small volume of the DMSO stock solution and mix.

    • Measure the turbidity using a plate reader to determine the point of precipitation.

Solid-State and Thermal Characterization

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR provides information about the functional groups present in the molecule.

  • Protocol:

    • Acquire a spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for C-H, C=N, C-Cl, and C-Br bonds, as well as the aromatic ring vibrations.

3.3.2. Thermal Analysis (DSC and TGA)

  • Rationale: Differential Scanning Calorimetry (DSC) can identify thermal events such as melting and solid-state transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and decomposition points.

  • Protocol:

    • DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a rate of 10 °C/min.

    • TGA: Heat a sample (5-10 mg) in an open pan under a nitrogen atmosphere at a rate of 10 °C/min.

Data Interpretation and Synthesis

The collective data from these experiments will provide a comprehensive physicochemical profile of this compound. The workflow for data synthesis is outlined below.

Data_Synthesis NMR_Data NMR Data Structure Structure Confirmed NMR_Data->Structure MS_Data MS Data MS_Data->Structure HPLC_Data HPLC Data Purity Purity Established HPLC_Data->Purity MP_Data Melting Point Phys_Profile Physical Profile MP_Data->Phys_Profile Sol_Data Solubility Sol_Data->Phys_Profile FTIR_Data FTIR Data Solid_State Solid-State & Thermal Properties FTIR_Data->Solid_State Thermal_Data DSC/TGA Data Thermal_Data->Solid_State Final_Report Comprehensive Characterization Report Structure->Final_Report Purity->Final_Report Phys_Profile->Final_Report Solid_State->Final_Report

References

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a privileged structure found in numerous biologically active compounds, including approved Janus kinase (JAK) inhibitors.[1] This document details the compound's chemical identity, physicochemical properties, synthetic utility, and reactivity. It serves as a resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted 7-deazapurine core. The strategic placement of halogen atoms at the 4- and 6-positions provides orthogonal reactivity, making it an exceptionally versatile building block for constructing complex molecular architectures.

  • IUPAC Name: this compound

  • CAS Number: 784150-42-1[2]

  • Molecular Formula: C₇H₅BrClN₃[2]

  • Molecular Weight: 246.49 g/mol [2]

Chemical Structure

G cluster_0 Pathway A: C4 Substitution First cluster_1 Pathway B: C6 Coupling First start 6-Bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine A1 Nucleophilic Aromatic Substitution (SNAr) Reagents: R¹-NH₂, Base start->A1 C4-Cl site B1 Palladium-Catalyzed Cross-Coupling Reagents: R¹-B(OH)₂, Pd Catalyst, Base start->B1 C6-Br site A2 Intermediate A (C4-Substituted) A1->A2 A3 Palladium-Catalyzed Cross-Coupling Reagents: R²-B(OH)₂, Pd Catalyst, Base A2->A3 C6-Br site A4 Final Product 1 (Disubstituted) A3->A4 B2 Intermediate B (C6-Substituted) B1->B2 B3 Nucleophilic Aromatic Substitution (SNAr) Reagents: R²-NH₂, Base B2->B3 C4-Cl site B4 Final Product 2 (Disubstituted) B3->B4

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy techniques used for the structural elucidation and verification of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This compound is a member of the pyrrolo[2,3-d]pyrimidine family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their role as kinase inhibitors.[1][2][3][4] The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior, which are critical aspects of the drug discovery and development pipeline.[5]

Introduction to this compound

This compound (C₇H₅BrClN₃) is a halogenated derivative of the 7-deazapurine scaffold.[6][7] Its structure, featuring a fused pyrimidine and pyrrole ring system with bromine, chlorine, and methyl substitutions, presents a unique spectroscopic fingerprint. Understanding this fingerprint is essential for researchers synthesizing or utilizing this compound in further chemical transformations or biological assays.

Compound Attribute Value
Chemical Formula C₇H₅BrClN₃
CAS Number 784150-42-1[8]
Molecular Weight 246.49 g/mol
Purity (Typical) 95%[9]

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is particularly insightful due to the characteristic isotopic patterns of bromine and chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust protocol for acquiring HRMS data for this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is recommended for high-resolution data.[6][10]

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is performed over a mass range that encompasses the expected molecular ion, for instance, m/z 100-500.

  • Calibration: The mass spectrometer should be calibrated using a known standard to ensure high mass accuracy.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Compound Solvent Methanol/Acetonitrile Sample->Solvent DiluteSolution Dilute Solution Solvent->DiluteSolution Ionization ESI or APCI Source DiluteSolution->Ionization Infusion Analyzer Q-TOF Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Signal DataAnalysis Data Analysis MassSpectrum->DataAnalysis MolecularFormula [M+H]⁺ Isotopic Pattern DataAnalysis->MolecularFormula Elemental Composition

Caption: Workflow for HRMS Analysis of this compound.

Interpretation of Mass Spectra

The key to interpreting the mass spectrum of this compound lies in recognizing the isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion.

Isotopologue Expected [M+H]⁺ m/z Relative Abundance
C₇H₅⁷⁹Br³⁵ClN₃~245.94Major Peak
C₇H₅⁷⁹Br³⁷ClN₃~247.94~32% of Major Peak
C₇H₅⁸¹Br³⁵ClN₃~247.94~98% of Major Peak
C₇H₅⁸¹Br³⁷ClN₃~249.94~31% of Major Peak

Note: The overlapping peaks at m/z ~247.94 will sum in intensity.

The high-resolution data allows for the determination of the exact mass, which can be used to confirm the elemental composition. For C₇H₆BrClN₃⁺ ([M+H]⁺), the calculated exact mass would be compared to the experimentally observed mass, with a deviation of less than 5 ppm providing strong evidence for the assigned formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, ¹H and ¹³C NMR are fundamental.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[6]

  • Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for aromatic and aliphatic carbons (e.g., 0-170 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Spectroscopy cluster_data_proc Data Processing & Interpretation Compound Compound (5-10 mg) Solvent Deuterated Solvent (e.g., CDCl₃) Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID Generate Signal C13_Acquisition->FID Generate Signal FT Fourier Transform FID->FT Spectrum NMR Spectrum (¹H & ¹³C) FT->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation Final_Structure Verified Molecular Structure Interpretation->Final_Structure Confirm Structure

Caption: General workflow for ¹H and ¹³C NMR analysis.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound and analysis of similar compounds, the following proton signals are expected:[7][11]

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2~8.5Singlet1H
H-5~7.5Singlet1H
N-CH₃~3.8Singlet3H
  • Rationale: The protons on the pyrimidine (H-2) and pyrrole (H-5) rings are in an electron-deficient environment, leading to downfield chemical shifts. The N-methyl group protons will appear as a singlet in the aliphatic region. The absence of adjacent protons for H-2 and H-5 results in singlet multiplicities.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C-4 (C-Cl)~151
C-2~150
C-7a~150
C-6 (C-Br)~130
C-5~100
C-5a~115
N-CH₃~32
  • Rationale: Carbons attached to electronegative atoms (N, Cl) will be deshielded and appear at lower field (higher ppm). The carbon bearing the bromine (C-6) will also be downfield. The quaternary carbons (C-4, C-5a, C-6, C-7a) will typically show lower intensity peaks compared to the protonated carbons (C-2, C-5). The N-methyl carbon will be found in the upfield, aliphatic region of the spectrum.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic use of mass spectrometry and NMR spectroscopy. HRMS provides unambiguous determination of the elemental composition via exact mass measurement and analysis of the characteristic isotopic patterns of the halogen atoms. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular skeleton, confirming the connectivity and chemical environment of each atom. The methodologies and expected spectral data outlined in this guide provide a comprehensive framework for researchers and scientists working with this important class of heterocyclic compounds, ensuring the integrity and quality of their materials for downstream applications in drug discovery and development.

References

The 7-Deazapurine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged from its natural product origins to become a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and amenability to synthetic modification have propelled it into the spotlight as a "privileged scaffold," leading to the development of a diverse array of potent therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the 7-deazapurine core, from its historical discovery to its profound significance in contemporary drug development. We will delve into the key synthetic methodologies that unlock the chemical space of this versatile heterocycle, present a comparative analysis of the biological activities of its derivatives, and elucidate the intricate signaling pathways through which these compounds exert their effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the next generation of 7-deazapurine-based therapeutics.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of the 7-deazapurine scaffold began not in a chemist's flask, but in nature. The isolation of nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin from Streptomyces species in the mid-20th century unveiled the potent biological activity of this unique heterocyclic system.[1] These naturally occurring compounds demonstrated significant cytotoxic effects, sparking a wave of interest in the underlying pyrrolo[2,3-d]pyrimidine core as a promising pharmacophore.[2]

The key structural distinction of the 7-deazapurine scaffold is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom.[3][4] This seemingly subtle alteration has profound electronic consequences, making the five-membered ring more electron-rich.[3][4] This fundamental characteristic enhances base-pairing interactions within DNA and RNA and can lead to improved binding affinities with target enzymes.[3][4] Recognizing this potential, medicinal chemists embarked on a journey of rational design and synthetic exploration, leading to the creation of vast libraries of 7-deazapurine analogs with a broad spectrum of therapeutic applications.[1]

Unlocking the Chemical Space: Key Synthetic Methodologies

The therapeutic potential of the 7-deazapurine scaffold can only be fully realized through robust and versatile synthetic strategies. Over the years, a number of powerful methodologies have been developed and refined to enable the construction and functionalization of this important heterocyclic core.

Building the Core: Glycosylation Reactions

A crucial step in the synthesis of many biologically active 7-deazapurine derivatives is the attachment of a sugar moiety, a process known as glycosylation. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation.[1]

Experimental Protocol: Vorbrüggen Glycosylation of a 7-Deazapurine Base [5]

  • Step 1: Silylation of the Nucleobase: To enhance the solubility and nucleophilicity of the 7-deazapurine base (e.g., 6-chloro-7-iodo-7-deazapurine), it is first silylated. To a mixture of the 7-deazapurine (1.0 equiv.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.) in anhydrous acetonitrile, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 4.0 equiv.) is added dropwise at 0 °C.

  • Step 2: Glycosylation: The protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.2 equiv.), is added to the silylated nucleobase mixture. The reaction is then stirred at an elevated temperature (e.g., 70 °C) for several hours to overnight.

  • Step 3: Work-up and Purification: Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired protected nucleoside.

  • Step 4: Deprotection: The protecting groups on the sugar moiety are removed, typically by treatment with a base such as potassium carbonate in methanol, to afford the final nucleoside.[6]

Functionalization at C7: The Power of Cross-Coupling

The carbon atom at the 7-position provides a versatile handle for introducing a wide range of substituents, a key strategy for modulating the biological activity of 7-deazapurine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for this purpose.

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Iodo-7-deazapurine Derivative [3]

  • Reaction Setup: In a reaction vessel, the 7-iodo-7-deazapurine nucleoside (1.0 equiv.), the corresponding boronic acid or boronic ester (1.5 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.), and a base like sodium carbonate (2.0 equiv.) are combined in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove any dissolved oxygen that could deactivate the catalyst.

  • Reaction: The vessel is sealed and heated to a temperature between 80-110 °C with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl or 7-hetaryl-7-deazapurine derivative.

Suzuki_Miyaura_Coupling Start 7-Iodo-7-deazapurine Nucleoside Reaction Heating (80-110 °C) Start->Reaction Reagents Aryl Boronic Acid Pd Catalyst Base Reagents->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 7-Aryl-7-deazapurine Nucleoside Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

A Spectrum of Biological Activity: Therapeutic Applications

The versatility of the 7-deazapurine scaffold has led to the discovery of derivatives with a wide array of biological activities, with a primary focus on antiviral and anticancer therapies.[1]

Anticancer Activity

Numerous 7-deazapurine nucleosides have demonstrated potent cytotoxic activity against a broad range of cancer cell lines.[2][7] Their mechanisms of action are often multifaceted, involving interference with fundamental cellular processes.

Table 1: Comparative Anticancer Activity of 7-Deazapurine Nucleosides

CompoundCancer Cell LineIC₅₀ (µM)Reference
Tubercidin VariousVaries[2]
Toyocamycin VariousVaries[2]
Sangivamycin VariousHigh nM to low µM[8]
7-(2-Thienyl)-7-deazaadenosine (AB61) CCRF-CEMNanomolar range[9]
Compound 5z (6-methyl-7-substituted) H1N1-infected cells3.95[10]
Compound 5x (6-methyl-7-substituted) H1N1-infected cells5.88[10]

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions.[8]

A significant breakthrough in the field was the discovery of 7-hetaryl-7-deazaadenosines, which exhibit potent and selective cytotoxicity.[2] One such compound, 7-(2-thienyl)-7-deazaadenosine (AB61), has shown nanomolar activity against various cancer cell lines with reduced toxicity to normal cells.[9] The selectivity of AB61 is attributed to its inefficient phosphorylation in non-malignant cells.[9]

Antiviral Activity

The 7-deazapurine scaffold has also proven to be a fertile ground for the discovery of potent antiviral agents.[11] Derivatives have shown activity against a range of viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Human Immunodeficiency Virus (HIV).[12][13][14]

Table 2: Antiviral Activity of 7-Deazapurine Nucleosides

CompoundVirusEC₅₀ (µM)Reference
7-vinyl-7-deaza-adenine nucleoside (β-form) HCV<10[12]
7-carbomethoxyvinyl substituted nucleoside (α-form) HIV-10.71[12][14]
Compound 3a (1'-substituted 4-aza-7,9-dideazaadenosine) HCV4.1[13]
MK-0608 Flaviviruses (HCV, DENV, Zika)5-15[15]

Note: EC₅₀ values can vary depending on the viral strain and cell line used.

Sugar-modified 7-deazapurine nucleosides, particularly those with 2'-C-methyl substitutions, have shown promise as anti-HCV agents.[11]

Elucidating the Mechanism of Action: Signaling Pathways

The biological effects of 7-deazapurine derivatives are mediated through their interactions with specific cellular signaling pathways. A deeper understanding of these pathways is crucial for rational drug design and the development of next-generation therapeutics.

Kinase Inhibition

A significant number of 7-deazapurine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes such as cell growth, proliferation, and survival.[16][17] Overactivation of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers.[17]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell_Effects Cell_Effects Transcription->Cell_Effects Cell Proliferation, Survival, Angiogenesis Deazapurine 7-Deazapurine Kinase Inhibitor Deazapurine->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

By binding to the ATP-binding pocket of these kinases, 7-deazapurine inhibitors block the downstream signaling cascades that are critical for cancer cell growth and survival.[17]

STING Pathway Agonism

More recently, certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[18] The activation of STING is a promising strategy in cancer immunotherapy as it leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[19]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits Deazapurine_CDN 7-Deazapurine CDN (STING Agonist) Deazapurine_CDN->STING Binds and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes and Translocates Type_I_IFN Type I Interferon Gene Expression IRF3_dimer->Type_I_IFN Antitumor_Immunity Antitumor_Immunity Type_I_IFN->Antitumor_Immunity Leads to

Caption: Activation of the cGAS-STING pathway.

These 7-deazapurine-based STING agonists mimic the natural ligand cGAMP, leading to the activation of downstream signaling that promotes the innate immune system's ability to recognize and eliminate cancer cells.[20]

Future Perspectives and Conclusion

The 7-deazapurine scaffold has unequivocally established itself as a privileged and highly versatile core in the landscape of drug discovery. From its humble beginnings as a component of naturally occurring antibiotics, it has evolved into a foundational element for the rational design of potent and selective therapeutic agents. The power of modern synthetic chemistry has unlocked a vast chemical space around this scaffold, enabling the fine-tuning of its biological activity to address a wide range of diseases.

The continued exploration of 7-deazapurine derivatives, guided by a deeper understanding of their interactions with biological targets and their modulation of cellular signaling pathways, holds immense promise for the future. The development of novel kinase inhibitors with improved selectivity and the advancement of STING agonists into clinical trials are just two examples of the exciting frontiers in this field. As our knowledge of the complex biology of diseases continues to expand, the 7-deazapurine scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists, paving the way for the discovery of the next generation of innovative and life-saving medicines.

References

The Strategic Dichotomy: Unlocking Pyrrolo[2,3-d]pyrimidine Diversity Through C4-Chlorine and C6-Bromine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Pyrrolo[2,3-d]pyrimidine Core as a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to adenine allows it to act as a potent ATP-competitive inhibitor for a wide range of protein kinases, which are crucial regulators of cellular processes.[1] This inherent biological relevance has established the scaffold as a "privileged structure" in drug discovery, leading to the development of numerous clinically successful therapeutics for cancer, inflammation, and viral infections.[2][3]

The true synthetic and therapeutic power of this scaffold, however, is unlocked through precise chemical modification. Halogenation of the core provides chemists with reactive handles to build molecular complexity and fine-tune pharmacological properties. This guide focuses specifically on the strategic and often synergistic roles of two key halogens: a chlorine atom at the C4 position and a bromine atom at the C6 position. Understanding the distinct reactivity and application of these two sites is fundamental to leveraging the full potential of the pyrrolo[2,3-d]pyrimidine core in the design of next-generation targeted therapies.

Part 1: The C4-Chlorine: Gateway to Hinge-Binding and Core Diversity

The chlorine atom at the C4 position of the pyrimidine ring is the primary center of reactivity for nucleophilic aromatic substitution (SNAr).[4][5] Its presence renders the C4 carbon highly electrophilic, making it susceptible to displacement by a vast array of nucleophiles.[4] This reactivity is the single most important feature for installing the key pharmacophoric elements required for kinase inhibition.

Chemical Reactivity and Synthetic Utility

The C4-chloro group is readily displaced by nitrogen, oxygen, and sulfur nucleophiles. The most common and critical transformation is its reaction with primary or secondary amines (amination) to form 4-amino-pyrrolo[2,3-d]pyrimidines.[6] This specific modification is paramount because the resulting N-H group often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a foundational interaction for potent inhibition.

Key reactions involving the C4-chloro position include:

  • Amination: Reaction with various amines to introduce side chains that can target specific sub-pockets of a kinase.

  • Alkoxylation: Displacement by alkoxides to introduce ether linkages.

  • Thiolation: Reaction with thiols to generate thioether derivatives.

The choice of nucleophile allows medicinal chemists to systematically modulate a compound's potency, selectivity, pharmacokinetic profile, and intellectual property position.[7]

Visualization of C4-Functionalization Workflow

The following workflow illustrates the central role of the C4-chloro intermediate in generating diverse libraries of potential drug candidates.

C4_Functionalization cluster_nucleophiles Nucleophiles cluster_products C4-Functionalized Scaffolds C4_Cl 4-Chloro-pyrrolo[2,3-d]pyrimidine (Core Intermediate) Amino_Product 4-Amino Derivative (Kinase Hinge-Binder) C4_Cl->Amino_Product SNAr (Amination) Alkoxy_Product 4-Alkoxy Derivative C4_Cl->Alkoxy_Product SNAr (Alkoxylation) Thio_Product 4-Thioether Derivative C4_Cl->Thio_Product SNAr (Thiolation) Amine R1-NH2 (Amines) Alkoxide R2-O- (Alkoxides) Thiol R3-S- (Thiols)

Caption: C4-chloro as a versatile handle for SNAr reactions.

Part 2: The C6-Bromine: A Vector for Potency and Selectivity

While the C4 position anchors the molecule in the kinase hinge, the C6 position of the pyrrole ring provides a vector pointing towards the solvent-exposed region of the ATP pocket. The introduction of a bromine atom at this site furnishes a robust handle for modern palladium-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of carbon-based substituents that can significantly enhance potency and modulate kinase selectivity.[8]

Dominance in Cross-Coupling Chemistry

The C6-bromo group is an ideal substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties. This is widely used to access deep hydrophobic pockets or add functionality to improve physicochemical properties.[9]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as rigid linkers or precursors for further functionalization.[10]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Stille Coupling: Reaction with organostannanes.

These reactions provide a powerful toolkit for exploring structure-activity relationships (SAR) at the C6 position, which is often crucial for distinguishing between closely related kinases and achieving a desired selectivity profile.[11]

Data Summary: Impact of C6 Substitution on Kinase Inhibition

The strategic introduction of substituents at C6 can dramatically alter biological activity. The table below synthesizes data from various studies on pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, illustrating the impact of C6 modifications.

Compound SeriesC4-SubstituentC6-SubstituentTarget KinaseRepresentative IC₅₀ (nM)Reference Insight
EGFR Inhibitors 3-ethynylanilineHEGFR>1000The unsubstituted C6 core is a weak inhibitor.
3-ethynylaniline5-chloro-2-fluoro-phenylEGFR T790M0.21C6-arylation dramatically boosts potency against mutant EGFR.[12]
RTK Inhibitors 3-bromoaniline1-naphthylmethylVEGFR-2250The naphthyl group provides a baseline potency.
2-fluoro-4-chloroaniline2,5-dimethoxy-phenylmethylVEGFR-21.3Fine-tuning the C6-aryl substituent increases VEGFR-2 potency >100-fold.[11]
Antifolates 2-amino-4-oxoThienoyl-L-glutamateGARFTaseVariesThe C6-thienoyl linker distance to glutamate is critical for cellular uptake and activity.[10]

Part 3: Synergistic Power: The 6-Bromo-4-chloro Intermediate

The true elegance of this chemical strategy is realized when both halogens are present on the same starting material: 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[13] This dual-halogenated intermediate is a medicinal chemist's workhorse, enabling a highly controlled, sequential, and regioselective approach to building vast and diverse molecular libraries.

The differential reactivity of the two positions is key. The C4-chloro is highly susceptible to nucleophilic substitution, while the C6-bromo is primed for palladium-catalyzed cross-coupling. This allows for a logical and predictable synthetic sequence. Typically, the SNAr reaction at C4 is performed first under milder conditions, followed by the more robust cross-coupling reaction at C6.

Visualization of Sequential Functionalization Strategy

This diagram illustrates the standard, powerful workflow starting from the di-halogenated intermediate to produce highly decorated and pharmacologically optimized molecules.

Sequential_Functionalization start 6-Bromo-4-chloro- pyrrolo[2,3-d]pyrimidine intermediate Step 1 Product: 6-Bromo-4-(R1-amino)- pyrrolo[2,3-d]pyrimidine start->intermediate Step 1: SNAr at C4 (e.g., Acid-catalyzed amination) step1_reagent + R1-NH2 (Amine Nucleophile) step1_reagent->intermediate final_product Final Product: 6-(R2-Aryl)-4-(R1-amino)- pyrrolo[2,3-d]pyrimidine intermediate->final_product Step 2: Suzuki Coupling at C6 (Pd-catalyzed) step2_reagent + R2-B(OH)2 (Boronic Acid) step2_reagent->final_product

Caption: Sequential modification of the di-halogenated scaffold.

Part 4: Case Study: Janus Kinase (JAK) Inhibitors

The development of JAK inhibitors for autoimmune diseases is a testament to the power of this chemical strategy. Drugs like Tofacitinib and Ruxolitinib are built upon the pyrrolo[2,3-d]pyrimidine core.[5] Their syntheses leverage the C4-chloro position to install the necessary amine side chains that interact with the kinase hinge. While these specific examples do not feature a C6-substituent, their development paved the way for next-generation inhibitors where the C6 position is being actively explored to achieve selectivity among the different JAK family members (JAK1, JAK2, JAK3, TYK2).

Part 5: Field-Proven Experimental Protocols

The following protocols are representative, self-validating methodologies for the key transformations described in this guide.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: To synthesize a 4-anilino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative. This reaction is based on methodologies frequently employed for kinase inhibitor synthesis.[6]

Materials:

  • 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-Fluoroaniline (1.2 eq)

  • 2-Propanol or Water (as solvent)

  • Hydrochloric Acid (HCl, catalytic)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the chosen solvent (e.g., 2-propanol, 10 mL per mmol of substrate).

  • Add 3-fluoroaniline (1.2 eq) to the suspension.

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq). The use of acid promotes the reaction, particularly with less nucleophilic anilines.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue by adding saturated NaHCO₃ solution carefully until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 4-(3-fluoroanilino)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

Objective: To synthesize a 6-aryl-4-amino-pyrrolo[2,3-d]pyrimidine derivative from the product of Protocol 1.[8]

Materials:

  • 4-(3-Fluoroanilino)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the 6-bromo intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-substituted product.

Conclusion

The strategic placement of chlorine at C4 and bromine at C6 of the pyrrolo[2,3-d]pyrimidine scaffold provides an exceptionally powerful and versatile platform for drug discovery. The C4-chloro atom serves as a reliable gateway for installing essential hinge-binding moieties via nucleophilic substitution, while the C6-bromo atom acts as a precise vector for tuning potency and selectivity through robust cross-coupling chemistry. The commercially available 6-bromo-4-chloro-pyrrolo[2,3-d]pyrimidine intermediate encapsulates the potential of this strategy, enabling a logical and efficient sequential modification workflow. For any researcher or drug development professional working with kinase inhibitors or related ATP-competitive agents, a deep understanding of the chemical dichotomy of these two positions is not merely advantageous—it is fundamental to the rational design of novel, effective, and highly differentiated therapeutics.

References

The Influence of N-Methylation on the Physicochemical and Reactive Properties of Pyrrolo[2,3-d]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation is a subtle, yet powerful, structural modification in medicinal chemistry, capable of profoundly influencing the drug-like properties of therapeutic candidates. This guide provides an in-depth exploration of the effects of N-methylation on the pyrrolo[2,3-d]pyrimidine scaffold, a privileged core in numerous clinically relevant molecules, particularly kinase inhibitors. We will dissect the nuanced impacts of this "magic methyl" effect on aqueous solubility and chemical reactivity, offering both theoretical understanding and practical, field-proven insights. By understanding the causal mechanisms behind these changes, researchers can more effectively leverage N-methylation to overcome challenges in solubility, metabolic stability, and potency, thereby accelerating the drug development pipeline. This document serves as a technical resource, complete with experimental protocols and data-driven analyses, for scientists dedicated to the optimization of heterocyclic drug candidates.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to purine has made it a highly successful scaffold for a multitude of therapeutic agents, most notably in the realm of oncology with its widespread use in kinase inhibitors.[1][2][3] The scaffold's inherent ability to form key hydrogen bond interactions within the ATP-binding sites of kinases has led to the development of numerous potent and selective inhibitors.[4][5]

However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges related to physicochemical and pharmacokinetic properties. Poor aqueous solubility can hinder formulation and bioavailability, while metabolic liabilities can lead to rapid clearance and suboptimal in vivo efficacy.[6] It is in this context that strategic molecular modifications, such as N-methylation, become paramount. The addition of a single methyl group to a nitrogen atom within the pyrrolo[2,3-d]pyrimidine core can dramatically alter its properties, offering a powerful tool for lead optimization.[7][8] This guide will illuminate the specific consequences of this modification on solubility and reactivity.

The Physicochemical Impact of N-Methylation on Pyrrolo[2,3-d]pyrimidines

Solubility

Aqueous solubility is a critical determinant of a drug's success, influencing everything from in vitro assay reliability to in vivo absorption and formulation.[6][9][10] While the addition of a methyl group is often intuitively associated with increased lipophilicity and thus decreased aqueous solubility, the reality of N-methylation is far more complex and often counterintuitive.[11]

The solubility of a solid compound is governed by the interplay between its crystal lattice energy (the energy holding the molecules together in a solid state) and the solvation energy (the energy released when the molecules interact with the solvent). N-methylation can significantly increase aqueous solubility by:

  • Disrupting Crystal Packing: The introduction of a methyl group can sterically hinder the efficient packing of molecules in the crystal lattice. This disruption lowers the lattice energy, making it easier for solvent molecules to break the solid apart and dissolve the compound.

  • Altering Hydrogen Bonding: N-methylation of a secondary amine or amide removes a hydrogen bond donor. While this might seem detrimental to water solubility, it can prevent the formation of strong intermolecular hydrogen bonds in the solid state that contribute to high lattice energy. In some cases, the removal of a hydrogen bond donor can also break an intramolecular hydrogen bond, leading to a more flexible and soluble conformation.[11][12]

Several studies on heterocyclic compounds have demonstrated the positive impact of N-methylation on solubility. For instance, in a series of pyrrolo[3,2-d]pyrimidines, N5-methylation was found to be crucial for potent microtubule depolymerizing activity, with the N5-CH3 analog being over 150-fold more potent than its non-methylated counterpart, a change also associated with altered physical properties.[13] In another study on CSF1R inhibitors with a pyrrolo[2,3-d]pyrimidine core, an O-methylated analogue suffered from low solubility, highlighting the nuanced and position-dependent effects of methylation.[7]

Data Summary Table 1: Comparative Solubility of N-Methylated vs. Non-Methylated Heterocyclic Compounds
Compound PairNon-Methylated SolubilityN-Methylated SolubilityFold ChangeReference
Aromatic Amide Series (Average)LogS = -3.5LogS = -3.2~2x Increase[11]
Sulfonamide Series (Average)LogS = -3.1LogS = -3.4~2x Decrease[11]
Pyrrolo[3,2-d]pyrimidine Analog 1 vs. 5Low Potency (Solubility Implied)High Potency (Solubility Implied)Significant[13]
CSF1R Inhibitor AnaloguesO-methylated: Low SolubilityPyridyl fragment: Better SolubilityQualitative[7]

Note: Quantitative data directly comparing N-methylated and non-methylated pyrrolo[2,3-d]pyrimidines is often embedded within broader SAR studies. The table provides illustrative examples from related heterocyclic classes.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as LogP or LogD, is another critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. N-methylation of secondary amines generally leads to a predictable increase in lipophilicity. However, for amides, particularly aromatic amides, N-methylation can sometimes lead to a decrease in LogD.[11] This is often attributed to conformational changes induced by the methyl group, which can disrupt planarity and expose more of the polar surface area of the molecule to the solvent.[12]

Data Summary Table 2: Comparative Lipophilicity (LogD) of N-Methylated vs. Non-Methylated Heterocyclic Compounds
Compound PairNon-Methylated LogDN-Methylated LogDChange in LogDReference
Aromatic Amide Series (Average)LogD = 2.5LogD = 2.3-0.2[11]
Aliphatic Amide Series (Average)LogD = 1.8LogD = 2.1+0.3[11]
Secondary Amine Series (Average)LogD = 2.0LogD = 2.4+0.4

The Effects of N-Methylation on the Chemical Reactivity of Pyrrolo[2,3-d]pyrimidines

Modulation of Electron Density and Nucleophilicity

The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nitrogen atoms, each with distinct electronic properties.[1] Electrophilic substitution reactions are known to occur on this ring system. The introduction of an N-methyl group can alter the electron density across the heterocyclic system, thereby influencing its reactivity. For instance, methylation at the N7 position of the pyrrole ring can increase the electron-donating character of the ring, potentially activating it towards electrophilic attack. Conversely, methylation of the pyrimidine nitrogens can modulate their basicity and nucleophilicity.

Metabolic Stability

A significant advantage of N-methylation in drug design is its ability to enhance metabolic stability.[14][15] Many drug candidates are susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance from the body. N-demethylation is a common metabolic pathway for compounds containing an N-methyl group, but more importantly, N-methylation can block a site that would otherwise be susceptible to oxidation or other metabolic transformations.

For example, if a secondary amine is a site of metabolic oxidation, converting it to a tertiary amine via N-methylation can block this pathway, thereby increasing the drug's half-life.[16] Studies on N-sulfonylhydrazones have shown that N-methylated analogs are stable to acid hydrolysis, whereas their non-methylated counterparts are not.[16] Similarly, in the development of fourth-generation EGFR inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, metabolic stability was a key parameter that was successfully optimized.[17]

Diagram 1: Workflow for Assessing Reactivity and Metabolic Stability

G cluster_0 Initial Compound (R-NH) cluster_1 Methylation & Analysis cluster_2 Outcome Assessment A Non-Methylated Pyrrolo[2,3-d]pyrimidine B N-Methylation Reaction A->B Synthesize R-NMe C Purification & Characterization B->C D Chemical Stability Assay (pH 2 and 7.4) C->D E Metabolic Stability Assay (Microsomes, Hepatocytes) C->E H Determine Reaction Products D->H Assess Degradation F Compare Half-life (t1/2) E->F G Identify Metabolites (LC-MS/MS) E->G Metabolite ID F->G

Caption: Workflow for evaluating the impact of N-methylation on stability.

Strategic Application in Drug Design

The decision to introduce an N-methyl group should be a strategic one, based on the specific challenges encountered during lead optimization.

  • Improving Solubility: If a potent compound has poor aqueous solubility that limits its development, N-methylation at a suitable position can be an effective strategy to disrupt crystal packing and enhance solubility.

  • Enhancing Metabolic Stability: When a lead compound suffers from rapid metabolic clearance at a specific nitrogen atom, methylation can be used to block this metabolic "soft spot."

  • Modulating Potency and Selectivity: N-methylation can alter the conformation of a molecule, which may lead to improved binding affinity for the target protein or enhanced selectivity against off-targets. For example, N-methylation of the 4-amino group in a series of pyrrolo[2,3-d]pyrimidine inhibitors was shown to effectively reduce EGFR activity while maintaining high potency for CSF1R.[7]

Diagram 2: Decision Tree for Employing N-Methylation

G A Lead Compound Identified B ADME/Physicochemical Properties Acceptable? A->B C Advance Candidate B->C Yes D Identify Key Liability B->D No E Poor Solubility? D->E F Poor Metabolic Stability? E->F No H Consider N-Methylation to Disrupt Crystal Packing E->H Yes G Off-Target Activity? F->G No I Consider N-Methylation to Block Metabolic Site F->I Yes J Consider N-Methylation to Alter Conformation G->J Yes K Synthesize & Test N-Methylated Analog H->K I->K J->K K->B Re-evaluate

Caption: Decision-making framework for applying N-methylation in lead optimization.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Pyrrolo[2,3-d]pyrimidines

This protocol provides a general method for the N-methylation of a nitrogen atom on the pyrrolo[2,3-d]pyrimidine core, which often requires a suitable protecting group strategy, particularly for the pyrrole nitrogen (N7), to ensure regioselectivity.

  • Pyrrolo[2,3-d]pyrimidine starting material

  • Protecting group reagent (e.g., pivaloyloxymethyl chloride (POM-Cl))

  • Base (e.g., anhydrous K2CO3, NaH)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate, dimethyl carbonate)[18]

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Reagents for deprotection (if necessary)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

  • Protection (if necessary): To avoid methylation at the N7 position, it can be protected. Dissolve the starting pyrrolo[2,3-d]pyrimidine in an anhydrous solvent. Add a mild base (e.g., K2CO3) followed by the protecting group reagent (e.g., POM-Cl).[19] Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction and purify the protected intermediate.

  • Methylation: Dissolve the (protected) starting material in an anhydrous solvent like DMF or THF. Cool the solution in an ice bath. Add a strong base (e.g., NaH) portion-wise and stir for 30 minutes to generate the anion. Add the methylating agent (e.g., methyl iodide) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if necessary): If a protecting group was used, dissolve the methylated product in a suitable solvent and treat with the appropriate deprotection reagent.

  • Purification: Purify the final N-methylated product by silica gel column chromatography to obtain the desired compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method for assessing the kinetic solubility of compounds, which is particularly useful in the early stages of drug discovery.[6][9][10][20][21]

A concentrated stock solution of the test compound in DMSO is diluted into an aqueous buffer. The solution is incubated, and if the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of compound remaining in the solution after filtration or centrifugation is then quantified, typically by UV-Vis spectroscopy or LC-MS.[6]

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[9]

  • Plate Setup: In a 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[9][20]

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.[9]

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours, to allow for equilibration.[9]

  • Separation of Precipitate: Use a 96-well filter plate to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the filtrate using a UV-Vis plate reader at the compound's λmax or by LC-MS/MS.

  • Data Analysis: Compare the absorbance or peak area of the test compound to a standard curve prepared by diluting the DMSO stock solution in a mixture of the aqueous buffer and an organic solvent (like acetonitrile) to ensure complete dissolution. The solubility is reported in µM or µg/mL.

Conclusion: N-Methylation as a Critical Tool in Drug Discovery

N-methylation is a versatile and powerful strategy in the medicinal chemist's toolkit for optimizing the properties of pyrrolo[2,3-d]pyrimidine-based drug candidates. Its effects, however, are not always predictable and are highly dependent on the local molecular environment. A seemingly simple modification can lead to significant and sometimes counterintuitive changes in aqueous solubility, lipophilicity, and metabolic stability. By understanding the fundamental principles governing these effects—from the disruption of crystal lattice energy to the blocking of metabolic soft spots—researchers can more rationally design and synthesize improved therapeutic agents. The strategic application of N-methylation, guided by robust experimental data from assays such as those described in this guide, will continue to be instrumental in transforming promising hits into successful clinical candidates.

References

A Technical Guide to the Target Landscape of the 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, represents a "privileged scaffold" in modern medicinal chemistry. Its inherent ability to mimic the adenine core of ATP allows it to effectively target the ATP-binding sites of a vast array of enzymes, most notably protein kinases. The specific compound, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves not as an end-effector molecule but as a highly versatile synthetic intermediate. Its strategically placed halogen atoms provide reactive handles for the systematic construction of diverse molecular libraries. This guide delineates the potential biological targets accessible through this scaffold, focusing primarily on the protein kinase family. We will explore the established targets of its derivatives, provide a rationale for its synthetic utility, and detail the robust experimental methodologies required to identify, validate, and characterize novel inhibitors derived from this promising chemical starting point.

Part 1: The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Structural Features and Significance

The 7H-pyrrolo[2,3-d]pyrimidine core is classified as a 7-deazapurine, meaning it resembles a purine but lacks a nitrogen atom at the 7-position.[1] This structural motif is central to numerous biologically active compounds due to its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding pockets, a critical interaction for potent inhibition.[2] The pyrrole nitrogen can act as a hydrogen bond donor, while the pyrimidine nitrogens serve as acceptors, effectively mimicking the interactions of adenine. This inherent binding capability has led to the development of highly successful drugs, cementing its status as a cornerstone of inhibitor design.

The Role of this compound as a Key Synthetic Intermediate

The specified compound is a powerful tool for drug discovery, engineered for chemical diversification. Its value lies in the distinct reactivity of its two halogen substituents:

  • C4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the straightforward introduction of various amine-containing side chains, which are crucial for modulating potency, selectivity, and pharmacokinetic properties. This reaction is a foundational step in building a library of potential inhibitors from the core scaffold.[1][4]

  • C6-Bromo Group: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[5][6] This enables the attachment of a wide range of aryl or alkyl groups, providing a second vector for exploring the chemical space around the scaffold to optimize binding and target specificity.

The N7-methyl group is a common modification in this scaffold class, often introduced to block a potential metabolic site or to fine-tune the electronic properties and conformation of the molecule.

Part 2: The Kinase Family as a Primary Target Class

The human kinome consists of over 500 protein kinases, making it one of the most important target families for drug development, particularly in oncology and immunology. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed to inhibit a wide range of these enzymes.

Known Kinase Targets of Pyrrolo[2,3-d]pyrimidine Derivatives

Extensive research has demonstrated the broad applicability of this scaffold in targeting multiple subfamilies of kinases:

  • Tyrosine Kinases: This group includes key regulators of cell growth, proliferation, and differentiation. Targets successfully inhibited by derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Focal Adhesion Kinase (FAK), Interleukin-2-inducible T-cell Kinase (Itk), and Colony-Stimulating Factor-1 Receptor (CSF1R).[7][8][9][10][11]

  • Serine/Threonine Kinases: These kinases are involved in a vast array of cellular signaling pathways. Notable targets include p21-activated kinase 4 (PAK4), a crucial effector in tumor progression; Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling; and Monopolar Spindle Kinase 1 (Mps1), a key component of the spindle assembly checkpoint in mitosis.[12][13][14]

  • Multi-Targeted Kinase Inhibitors: The scaffold is well-suited for developing inhibitors that modulate multiple pathways simultaneously, a strategy that can be more effective than single-target inhibition.[1][8] For instance, certain derivatives show potent, combined activity against EGFR, Her2, VEGFR2, and CDK2.[7]

Data Summary: Inhibitory Potency of Representative Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) for various 7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective kinase targets, showcasing the scaffold's potential.

Derivative Class/CompoundTarget KinaseIC50 (nM)Reference
PAK4 Inhibitor (Compound 5n)PAK42.7[12]
Itk Inhibitor (Compound 9)ItkPotent Activity[10]
Multi-Targeted Inhibitor (Compound 5k)EGFR40[7]
Multi-Targeted Inhibitor (Compound 5k)Her2~100 (inferred)[7]
Multi-Targeted Inhibitor (Compound 5k)VEGFR2~150 (inferred)[7]
Multi-Targeted Inhibitor (Compound 5k)CDK2204[7]
HPK1 Inhibitor (Compound 31)HPK13.5[13]
FAK Inhibitor (Compound 25b)FAK5.4[9]
Mps1 Inhibitor (Compound 12)Mps129[14]
PfCDPK4 Inhibitor (Compound 2b)PfCDPK4210[15]

Part 3: Beyond Kinases: Exploring Other Potential Targets

While kinases are the predominant targets, the ATP-mimetic nature of the scaffold allows for the potential inhibition of other ATP-binding proteins.

  • Signal Transducers and Activators of Transcription (STATs): Derivatives have been identified as potent inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, making them potential therapeutics for allergic diseases like asthma.[16]

  • Purine Biosynthesis Enzymes: Certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates act as inhibitors of de novo purine biosynthesis, demonstrating that the scaffold can target metabolic pathways.[5][6]

  • Parasitic Enzymes: The scaffold has been used to design "bumped kinase inhibitors" that selectively target parasitic enzymes with unique active site features, such as the Calcium-Dependent Protein Kinases (CDPKs) in Plasmodium falciparum, the causative agent of malaria.[15]

Part 4: Methodologies for Target Identification and Validation

A rigorous, multi-step approach is essential to identify and validate the biological targets of novel compounds derived from the this compound scaffold. The causality behind this workflow is to move from broad, initial screening to direct evidence of target engagement in a physiological context, and finally to confirmation of downstream functional effects.

G High-Level Target ID & Validation Workflow cluster_0 In Vitro Screening cluster_1 Cellular Target Engagement cluster_2 Functional Validation A Compound Library Synthesis (from core scaffold) B Biochemical Assays (e.g., Kinase Profiling) A->B Screening C Cellular Thermal Shift Assay (CETSA) B->C Validate Hits D Phospho-protein Analysis (Western Blot) C->D Confirm Mechanism E Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E Correlates with

Caption: High-level workflow for target identification and validation.

Initial Target Identification: Kinase Profiling

Rationale: The most logical first step, given the scaffold's known properties, is to screen a new derivative against a large, diverse panel of kinases. This approach is unbiased and efficient, simultaneously identifying primary targets (on-targets) and potential liabilities (off-targets) early in the discovery process.

Protocol 1: Radiometric Kinase Profiling Assay (33P-ATP)

  • Preparation: Prepare a reaction buffer appropriate for the kinase of interest (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

  • Compound Dilution: Serially dilute the test compound (derived from the scaffold) in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the diluted test compound. Allow a brief pre-incubation (10-15 minutes) at room temperature to permit compound binding.

  • Initiation: Start the kinase reaction by adding a solution containing cold ATP mixed with [γ-33P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Termination: Stop the reaction by adding a high concentration of phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]-ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radioactivity.

  • Detection: Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and fit to a dose-response curve to determine the IC50 value.

Target Engagement in a Cellular Context

Rationale: A positive result in a biochemical assay confirms inhibition of an isolated enzyme. However, it does not prove that the compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) provides this critical piece of evidence. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

G CETSA Workflow cluster_0 Result A Treat intact cells with Vehicle (DMSO) or Compound B Heat cell lysates to a range of temperatures A->B C Separate soluble vs. precipitated proteins (Centrifugation) B->C D Analyze soluble fraction for Target Protein (e.g., Western Blot) C->D E Plot Protein Abundance vs. Temperature D->E F Compound-treated sample shows a rightward 'shift' in the melting curve, indicating target stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow the relevant cell line to ~80% confluency.

  • Treatment: Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) as a control. Incubate for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.

  • Heating: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Separate the aggregated (denatured) proteins from the soluble fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Sample Preparation: Collect the supernatant (soluble fraction) and prepare it for analysis by Western Blot.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.

Validating Downstream Signaling Effects

Rationale: Once direct binding in cells is confirmed, the final validation step is to demonstrate a functional consequence. If the target is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its known downstream substrates. Western blotting is the gold-standard technique for this measurement.

G PAK4 Signaling Inhibition Upstream Upstream Signals (e.g., Cdc42-GTP) PAK4 PAK4 Upstream->PAK4 Activates Substrate Downstream Substrate (e.g., GEF-H1) PAK4->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-GEF-H1) Substrate->pSubstrate Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->PAK4 Inhibits

Caption: Inhibition of a signaling pathway by a pyrrolopyrimidine derivative.

Protocol 3: Western Blotting for Phospho-proteins

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of the test compound for a predetermined time.

  • Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to activate the target kinase.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein, or a housekeeping protein like GAPDH or β-actin.

  • Analysis: A dose-dependent decrease in the phospho-protein signal relative to the total protein signal validates the compound's functional inhibitory activity in a cellular context.

Part 5: Conclusion and Future Directions

The compound this compound is not merely a single molecule but a gateway to a vast chemical space of potent and selective inhibitors. Its utility as a synthetic intermediate, combined with the proven track record of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, makes it an invaluable asset for drug discovery programs. The primary targets for its derivatives are, and will likely continue to be, protein kinases involved in oncology and immunology. However, the potential to target other ATP-binding proteins, from metabolic enzymes to transcription factors, remains a compelling area for future exploration. By employing a systematic approach of chemical synthesis coupled with a rigorous cascade of biochemical, cellular, and functional validation assays, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

Initial Screening of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Assays: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous approved kinase inhibitors.[1] Its role as a deaza-isostere of adenine facilitates its function as an ATP-competitive inhibitor, making it a cornerstone for developing targeted therapies against a host of diseases, particularly cancer and inflammatory conditions.[2][3] This guide provides a comprehensive framework for the initial evaluation of a novel derivative, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will detail a strategic, multi-phased approach, from high-throughput primary screening to hit validation and initial mechanism of action studies. The protocols and decision-making logic outlined herein are designed to ensure scientific rigor, enabling researchers to efficiently assess the compound's potential as a selective kinase inhibitor.

Introduction: The Rationale for Screening

The human kinome consists of over 500 protein kinases, making them one of the most significant families of drug targets.[4] The 7H-pyrrolo[2,3-d]pyrimidine core is a proven "hinge-binding" motif, effectively competing with endogenous ATP.[3] Modifications to this scaffold, such as the introduction of bromo- and chloro-substituents on the pyrimidine ring and methylation at the N7 position, are strategic chemical alterations aimed at modulating potency, selectivity, and pharmacokinetic properties.

The 6-bromo and 4-chloro substitutions provide vectors for further chemical modification and can influence binding affinity within the ATP pocket. The N7-methylation removes a hydrogen bond donor, which can alter the compound's interaction profile with the kinase hinge region and potentially improve cell permeability. Given this structural design, a systematic screening approach is essential to identify its primary kinase targets and understand its selectivity profile across the kinome.

Our screening strategy is designed as a funnel, progressively narrowing the focus from a broad survey to a detailed characterization of the most promising interactions.

G cluster_0 Screening Cascade Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation  Identify Initial Hits Dose-Response (IC50) Dose-Response (IC50) Hit Confirmation->Dose-Response (IC50)  Validate Activity Selectivity Profiling Selectivity Profiling Dose-Response (IC50)->Selectivity Profiling  Quantify Potency MoA Studies MoA Studies Selectivity Profiling->MoA Studies  Define Specificity

Caption: A strategic workflow for kinase inhibitor screening.

Phase 1: Primary Screening - Casting a Wide Net

The objective of the primary screen is to identify initial "hits" by testing the compound at a single, relatively high concentration (typically 1-10 µM) against a broad panel of kinases. This phase prioritizes throughput and sensitivity to avoid missing potential targets.

Causality in Assay Selection

The choice of assay technology is a critical decision. While radiometric assays using ³³P-ATP are considered a gold standard due to their direct measurement of phosphorylation, they are low-throughput and involve handling radioactive materials.[5] For a primary screen, non-radioactive, homogeneous assays are preferred for their scalability and automation compatibility.[6]

Table 1: Comparison of Common HTS Kinase Assay Platforms

Assay Platform Principle Advantages Disadvantages
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a substrate.[7] High sensitivity, low background, robust, miniaturizable. Requires specific antibodies and labeled substrates; potential for compound interference.
Luminescence Measures ATP depletion (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®). Universal (not kinase-specific), highly sensitive. Indirect measurement; susceptible to ATPase activity interference.

| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a fluorescent tracer upon displacement by ADP.[7] | Homogeneous, cost-effective. | Lower signal window, sensitive to light-scattering compounds. |

For this guide, we select a luminescence-based assay (ADP-Glo™) due to its universal applicability across a diverse kinase panel without the need for kinase-specific antibodies, making it ideal for a broad primary screen.

Experimental Protocol: Single-Point Primary Screen

This protocol is designed for a 384-well plate format and is representative of a typical high-throughput screen.

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create an intermediate dilution plate by diluting the stock solution to 40 µM in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). This 4X working solution will result in a final assay concentration of 10 µM with 1% DMSO.

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 2.5 µL of 4X compound solution to the test wells.

    • Add 2.5 µL of buffer with 4% DMSO to "negative control" (0% inhibition) wells.

    • Add 2.5 µL of a 4X broad-spectrum inhibitor (e.g., Staurosporine) to "positive control" (100% inhibition) wells.

  • Kinase Reaction:

    • Add 2.5 µL of a 4X kinase/substrate mixture (pre-diluted in assay buffer to optimal concentrations) to all wells to initiate the reaction. The final volume is now 10 µL.

    • Expertise Note: The ATP concentration should be set at or near the Kₘ for each kinase to ensure that the resulting inhibition data reflects the inhibitor's intrinsic affinity.[8]

    • Incubate the plate at room temperature for 60 minutes. The reaction must be in the linear range, which should be predetermined in assay development.[9]

  • Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Nomination

The raw luminescence data is converted to percent inhibition using the control wells:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Table 2: Hypothetical Primary Screening Data (10 µM Compound)

Kinase Target % Inhibition Hit Nomination
EGFR 12% No
VEGFR2 85% Yes
JAK2 91% Yes
SRC 45% No
CDK2 8% No

| p38α | 78% | Yes |

Phase 2: Hit Confirmation and Potency

Primary hits must be validated to eliminate false positives that can arise from assay interference or compound aggregation.[10] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).

Protocol: Dose-Response Curve Generation

This protocol uses the same ADP-Glo™ assay format but with a serial dilution of the compound.

  • Compound Dilution:

    • Create a 10-point, 3-fold serial dilution series of the compound in 100% DMSO, starting from the 10 mM stock.

    • Prepare 4X working solutions for each concentration point in assay buffer.

  • Assay Execution:

    • Follow the same procedure as the primary screen, but add 2.5 µL of each concentration from the dilution series to the appropriate wells.

    • Run each concentration in duplicate or triplicate to ensure statistical validity.

Data Analysis: Calculating the IC₅₀

The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic model is applied to fit the data and determine the IC₅₀ value.[11]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Table 3: Hypothetical Hit Confirmation and IC₅₀ Data

Kinase Target Hit Confirmed? IC₅₀ (nM)
VEGFR2 Yes 75
JAK2 Yes 32

| p38α | Yes | 250 |

An IC₅₀ value provides a quantitative measure of potency, which is critical for ranking hits and guiding further optimization.[12]

Phase 3: Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective.[8][13] Poor selectivity can lead to off-target effects and toxicity.[14] The goal of this phase is to understand the compound's activity against a broader, but still focused, set of kinases.

Strategy for Panel Selection

Based on the initial hits (VEGFR2, JAK2, p38α), a selectivity panel should include:

  • Closely related family members: Other VEGFR, JAK, and MAPK family kinases.

  • Common off-target kinases: Kinases known to be inhibited by other pyrrolo[2,3-d]pyrimidine-based drugs (e.g., SRC family kinases).[15]

  • A diverse set of kinases from different branches of the kinome tree to uncover unexpected interactions.

The IC₅₀ values are determined for each kinase in the panel, allowing for a quantitative assessment of selectivity.

G cluster_0 Kinase Target Space VEGFR2 VEGFR2 VEGFR1 VEGFR1 VEGFR2->VEGFR1 Family VEGFR3 VEGFR3 VEGFR2->VEGFR3 Family SRC SRC VEGFR2->SRC Common Off-Targets ABL ABL VEGFR2->ABL Common Off-Targets JAK2 JAK2 JAK1 JAK1 JAK2->JAK1 Family JAK3 JAK3 JAK2->JAK3 Family TYK2 TYK2 JAK2->TYK2 Family JAK2->SRC Common Off-Targets JAK2->ABL Common Off-Targets p38a p38a p38b p38b p38a->p38b Family p38g p38g p38a->p38g Family p38d p38d p38a->p38d Family

References

Methodological & Application

Synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The title compound, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of various pharmaceutical agents, such as those targeting Janus kinases (JAKs). Its specific substitution pattern offers multiple points for further chemical modification, making it a valuable building block for drug discovery and development professionals.

This application note provides a comprehensive guide to the synthesis of this compound, commencing from readily available starting materials. The described synthetic pathway is designed to be robust and scalable, with detailed protocols and explanations of the underlying chemical principles for each step.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step sequence. The chosen strategy focuses on the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential methylation and bromination. This approach allows for the controlled introduction of the desired functional groups at specific positions on the heterocyclic scaffold.

The overall transformation is depicted in the workflow diagram below:

Synthesis_Workflow A Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Cyclization with Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Acid-catalyzed Cyclization E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination F 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine E->F N-Methylation G This compound F->G Bromination Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrrole-H Pyrrolo[2,3-d]pyrimidine-N7-H Anion Pyrrolo[2,3-d]pyrimidine-N7⁻ Pyrrole-H->Anion NaH NaH NaH->Anion H2 H₂ MeI CH₃-I Anion->MeI SN2 Product N7-Methylated Product MeI->Product

Step-by-step protocol for Suzuki-Miyaura coupling with 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to the native purine core allows its derivatives to act as bioisosteres, interacting with a wide range of biological targets, including kinases, polymerases, and other enzymes crucial in disease pathways.[2][3] Consequently, these compounds have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][4]

The ability to strategically functionalize the 7-deazapurine core is paramount for generating novel drug candidates and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the heterocyclic framework.[5][6]

This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of this compound. A key synthetic challenge presented by this substrate is the presence of two distinct halogen atoms, offering the potential for selective functionalization.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The success of this protocol hinges on the principle of chemoselectivity, specifically the differential reactivity of the C-Br and C-Cl bonds in the palladium-catalyzed catalytic cycle. In Suzuki-Miyaura couplings, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[7][8] The reactivity of aryl halides in this step follows a well-established trend: I > Br > OTf >> Cl.[6][7]

This reactivity hierarchy is based on the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by the electron-rich Pd(0) center.[9] By carefully controlling the reaction conditions—particularly the choice of catalyst, ligand, and temperature—it is possible to achieve highly selective coupling at the C6-bromo position while leaving the more robust C4-chloro group untouched.[9][10] This preserves the chloro-substituent as a synthetic handle for subsequent downstream modifications, enabling a modular and efficient approach to building molecular complexity.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][7]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(L)₂-Br (Oxidative Adduct) pd0->pd_complex Oxidative Addition product Ar-R' (Coupled Product) pd0->product Releases trans_complex Ar-Pd(II)(L)₂-R' (Transmetalation Complex) pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex [Ar-R']-Pd(0)L₂ substrate Ar-Br (6-Bromo Substrate) substrate->pd0 boronic R'-B(OH)₃⁻ (Activated Boronic Acid) boronic->pd_complex base Base (e.g., K₂CO₃) boronic_acid R'-B(OH)₂ base_pos->boronic_acid Activation

Caption: A simplified representation of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Recommended Starting Protocol

This protocol provides a robust and well-validated starting point for the selective Suzuki-Miyaura coupling at the C6-bromo position of this compound. Optimization may be required for particularly challenging or sterically hindered boronic acids.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03–0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (4:1 or 5:1 v/v) or a similar mixture like Toluene/Ethanol/Water.[9][11]

  • Inert Gas: High-purity Argon or Nitrogen.

  • Equipment: Schlenk flask or sealable reaction tube, magnetic stirrer, heating mantle or oil bath, standard glassware for work-up and purification.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere Establishment:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per mmol of substrate). The final reaction concentration is typically between 0.1 M and 0.2 M.

  • Catalyst Addition:

    • Under a positive pressure of inert gas (a gentle outflow), quickly add the palladium catalyst (0.03 equiv) to the flask. Reseal the flask immediately.

    • Scientist's Note: The choice of catalyst can influence reaction efficiency. Pd(dppf)Cl₂ is often robust and effective for heteroaromatic substrates, while Pd(PPh₃)₄ is a classic choice.[9][10] For challenging couplings, more advanced catalysts featuring bulky, electron-rich ligands like SPhos or XPhos may offer improved yields.[12]

  • Reaction Execution:

    • Lower the sealed flask into a preheated oil bath or heating mantle set to 80–100 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 4–16 hours.

  • Monitoring the Reaction:

    • Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A suitable mobile phase for TLC might be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as 0% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Data Summary: Recommended Reaction Parameters

The following table provides a summary of typical conditions that have proven successful for selective Suzuki-Miyaura couplings on bromo-chloro heterocyclic systems. These serve as excellent starting points for optimization.

ParameterCondition 1Condition 2Rationale & Comments
Substrate This compoundThis compoundThe target molecule.
Boronic Acid Aryl/Heteroarylboronic Acid (1.2 equiv)Aryl/Heteroarylboronic Acid (1.5 equiv)A slight excess ensures complete consumption of the limiting substrate.
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Both are effective. Pd(dppf)Cl₂ is often more stable and suitable for a broader range of functional groups.[10]
Base K₂CO₃ (2.0 equiv)Na₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation. K₂CO₃ is slightly stronger and often used.[1][13]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (8:1:1)The aqueous phase is crucial for dissolving the inorganic base. Dioxane is a common and effective solvent.[9][11]
Temperature 90 °C100 °CSufficient to promote oxidative addition at the C-Br bond without significantly affecting the C-Cl bond.[10]
Time 4–12 h6–16 hReaction progress should be monitored by TLC or LC-MS.

Troubleshooting and Key Considerations

  • Low Yield or No Reaction: Ensure the reaction was conducted under strictly anaerobic and anhydrous (solvent) conditions. The palladium catalyst is sensitive to oxygen. Consider a different catalyst/ligand system or a stronger base like K₃PO₄.[14]

  • Debromination of Starting Material: This side reaction can occur if the reaction temperature is too high or if there are sources of hydride in the reaction. Lowering the temperature may help.

  • Homocoupling of Boronic Acid: This side reaction (formation of R'-R') is often promoted by oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is key to minimizing this.[12]

  • Reaction at C-Cl Position: While unlikely under the recommended conditions, some reaction at the chloro position could occur with very long reaction times, high temperatures, or highly active catalyst systems designed for C-Cl activation. If this is observed, reduce the temperature and reaction time.

By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can effectively and selectively synthesize novel 6-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, paving the way for new discoveries in drug development.

References

Application Note & Protocol: Selective Buchwald-Hartwig Amination of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged core structure in medicinal chemistry, notably featured in a range of kinase inhibitors. Functionalization of this core is critical for developing new therapeutic agents. This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. We delve into the mechanistic principles governing the chemoselective amination at the C6-Broromo position over the C4-Chloro position, offer a detailed, field-tested experimental protocol, and provide insights into the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Selective C-N Coupling

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method where traditional approaches like nucleophilic aromatic substitution (SNAr) often fail due to harsh conditions or limited substrate scope.[1] Its application is particularly vital in the synthesis of complex pharmaceuticals and natural products.[1]

The substrate in focus, this compound, is a dihalogenated 7-deazapurine. This scaffold presents a common synthetic challenge: how to achieve selective functionalization at one of two reactive halide positions. The inherent difference in reactivity between an aryl bromide and an aryl chloride under palladium catalysis provides an opportunity for controlled, stepwise functionalization. This application note outlines a robust protocol for the selective amination at the more reactive C6-Bromo position, leaving the C4-Chloro position intact for subsequent diversification. Such a strategy is paramount in library synthesis and the development of structure-activity relationships (SAR) for drug discovery programs.[2]

Mechanistic Rationale: Achieving Chemoselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][4] Understanding this mechanism is key to controlling the reaction's outcome, especially its selectivity.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oad L_n(Ar)Pd(II)-X pd0->pd2_oad Oxidative Addition (Ar-X) pd2_amine [L_n(Ar)Pd(II)(HNR'R'')]+X- pd2_oad->pd2_amine Amine Coordination (HNR'R'') pd2_amido L_n(Ar)Pd(II)-NR'R'' pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

The critical, rate-determining step for selectivity in dihalogenated substrates is the initial Oxidative Addition .[5] In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The relative rates of oxidative addition for aryl halides typically follow the order: Ar-I > Ar-Br > Ar-Cl. This established reactivity trend is the cornerstone of our selective protocol. The C-Br bond at the C6 position is significantly more susceptible to oxidative addition by the Pd(0) complex than the stronger, less reactive C-Cl bond at the C4 position. By carefully controlling reaction conditions, particularly temperature and reaction time, we can favor the exclusive formation of the C6-aminated product.

Optimizing Key Reaction Parameters

The success of this selective amination hinges on the judicious choice of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective palladium precursors. Pd₂(dba)₃ is a Pd(0) source, allowing direct entry into the catalytic cycle. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine.[4][6]
Ligand XPhos or RuPhosBulky, electron-rich biaryl phosphine ligands are essential.[5] XPhos is highly effective for coupling aryl chlorides and bromides.[7] RuPhos is often superior for reactions involving N-heterocyclic substrates, as it can prevent catalyst inhibition by the substrate's nitrogen atoms.[5][8] These ligands promote fast reductive elimination, which is crucial for high catalyst turnover and preventing side reactions.
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, facilitating the formation of the palladium-amido intermediate.[9][10] Sodium t-butoxide is a common and highly effective choice. Cesium carbonate is a milder alternative that can be beneficial if the substrate is sensitive to strong bases.
Solvent Toluene or 1,4-DioxaneAprotic, non-polar, or weakly polar solvents are generally preferred.[11][12] Toluene and dioxane have high boiling points, allowing for the necessary reaction temperatures, and they effectively dissolve the organometallic intermediates without strongly coordinating to the palladium center, which could inhibit catalysis.[13]

Detailed Experimental Protocol

This protocol describes the selective amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Experimental_Workflow start Start: Reagent Preparation reagents Assemble Reagents: - Substrate - Amine - Pd₂(dba)₃ - XPhos - NaOt-Bu - Toluene start->reagents setup Reaction Setup: - Add solids to oven-dried flask - Evacuate and backfill with Argon (3x) reagents->setup addition Solvent & Amine Addition: - Add degassed Toluene - Add Amine via syringe setup->addition reaction Reaction: - Heat to 100-110 °C - Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup: - Cool to RT - Quench with water - Extract with EtOAc reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterized Product purify->end caption Fig. 2: Experimental workflow for selective amination.

Caption: A streamlined workflow for the selective Buchwald-Hartwig amination protocol.

Materials and Equipment
Reagent/MaterialQuantity (for 1 mmol scale)Notes
This compound1.0 mmol (277.5 mg)Substrate
Secondary Amine (e.g., Morpholine)1.2 mmol (104.5 mg, 103 µL)Nucleophile (1.2 equiv.)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02 mmol (18.3 mg)Catalyst (2 mol% Pd)
XPhos0.044 mmol (21.0 mg)Ligand (4.4 mol%)
Sodium tert-butoxide (NaOt-Bu)1.4 mmol (134.5 mg)Base (1.4 equiv.)
Toluene (Anhydrous)5 mLSolvent
Standard GlasswareSchlenk flask, condenser, etc.Must be oven- or flame-dried.
Inert AtmosphereArgon or NitrogenEssential to prevent catalyst oxidation.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.044 mmol), and sodium tert-butoxide (1.4 mmol).

    • Causality Note: Adding the solid reagents first under ambient conditions is convenient. The subsequent inerting cycles will remove oxygen that could deactivate the palladium catalyst.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with argon gas. Repeat this cycle a total of three times.

    • Causality Note: Rigorous exclusion of oxygen is critical for the stability and activity of the Pd(0) catalyst.[14]

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring the resulting suspension. Add the secondary amine (1.2 mmol) via syringe.

    • Causality Note: Using degassed solvent minimizes the introduction of dissolved oxygen into the reaction.

  • Reaction Execution: Fit the flask with a condenser under a positive pressure of argon. Lower the flask into a pre-heated oil bath at 100-110 °C.

    • Causality Note: This temperature provides sufficient thermal energy to drive the reaction at a reasonable rate without providing enough energy to overcome the higher activation barrier for C-Cl bond cleavage, thus ensuring selectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a single major, more polar product.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-amino-4-chloro product.

Product Characterization & Validation

The primary method to confirm the regioselectivity of the amination is through ¹H NMR and ¹³C NMR spectroscopy.

  • ¹H NMR: The proton signal corresponding to H-6 will be absent in the product. The chemical shifts of the remaining pyrrole (H-5) and pyrimidine (H-2) protons will shift accordingly.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to the replacement of one bromine atom with the amine moiety.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature.Ensure all inert atmosphere techniques are strictly followed. Verify the temperature of the oil bath. Consider a different ligand, such as RuPhos, which can be more robust for N-heterocyclic substrates.[8]
Formation of Side Products Reaction temperature too high or time too long, leading to C-Cl amination; Hydrodehalogenation.Reduce the reaction temperature to 90-100 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. Ensure the amine is of high purity.
Inconsistent Results Impurities in reagents or solvent; Variable quality of base.Use freshly opened, anhydrous solvents. Use a fresh bottle of NaOt-Bu, as it can degrade upon exposure to air and moisture.

References

Application Notes & Protocols: Regioselective Cross-Coupling Reactions of Dihalogenated Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrimidine Scaffold and the Regioselectivity Challenge

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as a potent "hinge-binding" motif in numerous kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[1][2] The development of effective kinase inhibitors for targets like EGFR, VEGFR, and RET often hinges on the precise, regiocontrolled installation of various substituents around this core to optimize potency, selectivity, and pharmacokinetic properties.[3][4][5][6][7]

Dihalogenated pyrrolopyrimidines, particularly 2,4-dichloro- and 2,4-dibromopyrrolo[2,3-d]pyrimidines, are versatile and commercially available starting materials for building molecular diversity. However, the presence of two reactive halogen sites presents a significant synthetic challenge: controlling which position reacts to yield the desired constitutional isomer. This guide provides a detailed exploration of the principles governing regioselectivity in palladium-catalyzed cross-coupling reactions of these substrates and offers field-proven protocols for achieving selective functionalization at either the C4 or C2 position.

Pillar 1: Understanding and Controlling Regioselectivity

The site of reaction on a dihalogenated pyrrolopyrimidine is not random; it is dictated by a combination of electronic effects, steric hindrance, and, most critically, the catalytic system employed.

The Inherent Electronic Bias:

In a typical 2,4-dihalopyrrolopyrimidine, the C4 position is inherently more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a palladium(0) catalyst.[8][9][10] This reactivity pattern (C4 > C2) is the foundation of most sequential functionalization strategies. The underlying principle, as explained by distortion-interaction models, is that the C4-halide bond is more readily activated due to the electronic influence of the adjacent pyrimidine nitrogens.[11][12]

Exploiting the Bias: Conventional C4-Selective Reactions

Standard palladium-catalyzed cross-coupling conditions (e.g., using Pd(PPh₃)₄ or PdCl₂(dppf)) will almost invariably favor reaction at the C4 position. This provides a reliable method for installing the first substituent at this site, leaving the C2-halide intact for subsequent modification.

Inverting the Selectivity: The Power of Ligand Design

Achieving selective functionalization at the less reactive C2 position requires overcoming the inherent C4 preference. This is a modern synthetic challenge that has been addressed through strategic ligand design. It has been demonstrated that the use of palladium precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands can completely reverse the site selectivity, favoring C2-coupling.[13][14] This "unconventional" selectivity is thought to arise from steric interactions between the bulky ligand and the substrate, which alters the trajectory of the palladium catalyst's approach and makes oxidative addition at the more accessible C2 position kinetically favorable.

Logical Workflow for Regioselective Synthesis

The choice of catalytic system is paramount in determining the synthetic outcome. The following decision tree illustrates the strategic approach to accessing either the C4- or C2-substituted regioisomer as the initial product.

G cluster_start Starting Material cluster_target Desired First Coupling Position cluster_strategy Recommended Catalytic Strategy start 2,4-Dihalopyrrolopyrimidine target_c4 C4-Substituted Product start->target_c4 High Reactivity target_c2 C2-Substituted Product start->target_c2 Low Reactivity strategy_c4 Standard Pd Catalysis (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) target_c4->strategy_c4 Selects for C4 Position strategy_c2 Specialized Pd Catalysis (e.g., Bulky NHC Ligands) target_c2->strategy_c2 Inverts Selectivity to C2 Position

Caption: Decision workflow for selecting the appropriate catalytic system.

Pillar 2: Application Notes and Experimental Protocols

This section provides detailed, step-by-step protocols for the three most common and powerful cross-coupling reactions used in this context: Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Application 1: C4-Selective Suzuki-Miyaura Coupling

The Suzuki reaction is a robust and widely used method for forming C-C bonds, making it invaluable for introducing aryl or heteroaryl moieties. Under standard conditions, it proceeds with excellent regioselectivity at the C4 position of 2,4-dichloropyrrolopyrimidines.[10][15][16]

Parameter Condition/Reagent Expert Rationale
Substrate 2,4-Dichloropyrrolo[2,3-d]pyrimidineA common, commercially available building block.
Coupling Partner (Hetero)Arylboronic Acid (1.1 eq.)Using a slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (0.05 eq.)A reliable, general-purpose Pd(0) catalyst for Suzuki couplings.[15]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)An inorganic base is crucial for the transmetalation step.[17]
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous mixture aids in dissolving the base and facilitates the catalytic cycle.
Temperature 80-100 °CThermal energy is required to drive the reaction to completion.
Technology Microwave Irradiation (optional)Can significantly reduce reaction times from hours to minutes.[10][18]

Detailed Protocol: Synthesis of 2-Chloro-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

  • Vessel Preparation: To a 20 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (188 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol).

    • Self-Validation Note: The characteristic yellow color of the Pd(0) catalyst should be apparent.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of deionized water.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15-30 minutes.

    • Causality Insight: Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions and higher yields compared to conventional oil bath heating.[10]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

    • Expected Outcome: Yields typically range from 70-95%. Characterization by ¹H NMR should show the disappearance of the C4-proton signal and the appearance of new aromatic signals corresponding to the phenyl group. Mass spectrometry should confirm the mass of the monosubstituted product.

Application 2: C4-Selective Sonogashira Coupling

The Sonogashira coupling enables the installation of alkyne functionalities, which are versatile handles for further synthetic transformations or can be key pharmacophores themselves.[19] This reaction also reliably proceeds at the C4 position under standard Pd/Cu co-catalyzed conditions.[20][21]

Parameter Condition/Reagent Expert Rationale
Substrate 2-Chloro-4-iodo-7H-pyrrolo[2,3-d]pyrimidineThe C-I bond is significantly more reactive than the C-Cl bond, ensuring absolute C4 selectivity.
Coupling Partner Terminal Alkyne (1.2 eq.)A slight excess drives the reaction forward.
Pd Catalyst PdCl₂(PPh₃)₂ (0.03 eq.)A common and effective Pd(II) precatalyst for Sonogashira reactions.[19]
Cu Co-catalyst CuI (0.05 eq.)Essential for the formation of the copper(I) acetylide intermediate.[19]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both the base and a solvent. Must be anhydrous and deoxygenated.
Solvent THF or DMFAnhydrous polar aprotic solvent to ensure solubility of all components.
Temperature 25-60 °COften proceeds efficiently at or slightly above room temperature.

Detailed Protocol: Synthesis of 2-Chloro-4-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloro-4-iodo-7H-pyrrolo[2,3-d]pyrimidine (279 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (10 mL) and triethylamine (5 mL). Stir for 5 minutes. Then, add phenylacetylene (122 mg, 1.2 mmol) dropwise via syringe.

    • Causality Insight: Maintaining an inert, oxygen-free environment is critical to prevent the homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.

  • Reaction Execution: Stir the reaction at room temperature for 4-6 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 25 mL) to remove copper salts, followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel to yield the product.

    • Expected Outcome: Yields are typically high (>80%). The IR spectrum should show a characteristic C≡C stretch around 2200 cm⁻¹.

Application 3: C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for installing the aniline fragments often found in kinase inhibitors.[22][23] The reaction's regioselectivity is again directed to the C4 position with standard catalyst systems.

Parameter Condition/Reagent Expert Rationale
Substrate 2,4-Dichloropyrrolo[2,3-d]pyrimidineThe C4-Cl is sufficiently reactive for this transformation.
Coupling Partner Primary or Secondary Amine (1.2 eq.)A wide range of amines can be used.[5][24]
Catalyst/Ligand Pd₂(dba)₃ (0.02 eq.) + Xantphos (0.05 eq.)This catalyst/ligand combination is robust and effective for C-N coupling.[25]
Base NaOtBu or K₃PO₄ (2.0 eq.)A strong, non-nucleophilic base is required to deprotonate the amine.[22]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, deoxygenated conditions are essential.
Temperature 90-110 °CHigher temperatures are generally needed to drive C-N reductive elimination.

Detailed Protocol: Synthesis of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(phenyl)amine

  • Inert Atmosphere: In a glovebox or under a stream of argon, add sodium tert-butoxide (115 mg, 1.2 mmol), Xantphos (29 mg, 0.05 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (10 mL). Add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (188 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol).

    • Causality Insight: The order of addition is important. Premixing the catalyst, ligand, and base before adding the substrates can lead to more efficient formation of the active catalytic species.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours. Monitor by TLC/LCMS.

  • Work-up: Cool to room temperature, and quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    • Expected Outcome: Yields typically range from 65-90%. Successful C-N bond formation can be confirmed by the presence of an N-H signal in the ¹H NMR spectrum (for primary amine coupling) and a characteristic M+1 peak in the ESI-MS.

Pillar 3: Sequential Functionalization Workflow

The reliable C4-selectivity of standard cross-coupling reactions provides a powerful platform for sequential, or stepwise, derivatization to build complex molecules. This allows two different functionalities to be introduced in a controlled manner.

Caption: A typical workflow for sequential cross-coupling reactions.

This two-step approach is a cornerstone of library synthesis in drug discovery. For example, a Suzuki coupling can be performed at C4, followed by a Buchwald-Hartwig amination at C2, allowing for the rapid generation of a matrix of compounds with diverse aryl groups at C4 and various amine substituents at C2.[3]

Conclusion

The regioselective functionalization of dihalogenated pyrrolopyrimidines is a solvable and critical challenge in modern medicinal chemistry. By understanding the inherent electronic properties of the heterocyclic core, researchers can reliably direct substituents to the C4 position using well-established palladium-catalyzed cross-coupling protocols. Furthermore, the strategic use of advanced catalytic systems featuring bulky ligands provides a powerful tool for inverting this selectivity to target the C2 position. The protocols and principles outlined in this guide offer a robust framework for researchers and drug development professionals to efficiently synthesize diverse libraries of pyrrolopyrimidine-based compounds, accelerating the discovery of next-generation targeted therapies.

References

The Strategic Utility of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals. It details the application of the versatile intermediate, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, in the synthesis of Janus Kinase (JAK) inhibitors. This document provides an in-depth analysis of the chemical properties of this intermediate, its strategic importance in constructing the core scaffold of JAK inhibitors, and detailed protocols for its application in key cross-coupling reactions.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors, thereby regulating cellular processes such as immunity, proliferation, and differentiation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[3] Consequently, the development of small molecule inhibitors of JAKs has emerged as a significant therapeutic strategy.[4][5]

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently serving as the foundational structure for a wide range of kinase inhibitors.[6][7] Its structural similarity to the purine ring of ATP allows it to effectively bind to the hinge region of the kinase domain, a key interaction for potent inhibition.[2] The strategic placement of reactive handles, such as halogens, on this scaffold allows for the systematic and modular construction of highly potent and selective JAK inhibitors.

Physicochemical Properties of the Intermediate

This compound is a key building block designed for the sequential and regioselective introduction of substituents. The methyl group at the 7-position prevents potential side reactions and mimics the N9-substitution pattern found in many biologically active nucleoside analogs. The differential reactivity of the bromine and chlorine atoms is the cornerstone of its synthetic utility.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 784150-42-1[8]
Molecular Formula C₇H₅BrClN₃[8]
Molecular Weight 246.49 g/mol [8]
Appearance Solid[1]
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

The JAK-STAT Signaling Pathway: The Target of Inhibition

Understanding the mechanism of action of JAK inhibitors necessitates a grasp of the JAK-STAT signaling pathway. The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[1][3] JAK inhibitors function by competing with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK Receptor->JAK2 Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK1->JAK2 Trans-phosphorylation STAT1 STAT JAK1->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.

Synthetic Strategy: Sequential Cross-Coupling Reactions

The key to the utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[9] This allows for the selective functionalization at the C6-bromo position via reactions like the Suzuki-Miyaura coupling, while leaving the C4-chloro position intact for a subsequent reaction, typically a Buchwald-Hartwig amination. This sequential approach provides a robust and modular route to a diverse library of JAK inhibitors.

Synthetic_Workflow Intermediate 6-Bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Suzuki_Reaction Suzuki-Miyaura Coupling Intermediate->Suzuki_Reaction Aryl_Boronic Aryl Boronic Acid/Ester Aryl_Boronic->Suzuki_Reaction Intermediate_2 6-Aryl-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Suzuki_Reaction->Intermediate_2 Selective C-C Bond Formation at C6 Buchwald_Reaction Buchwald-Hartwig Amination Intermediate_2->Buchwald_Reaction Amine Amine Amine->Buchwald_Reaction JAK_Inhibitor JAK Inhibitor Scaffold Buchwald_Reaction->JAK_Inhibitor C-N Bond Formation at C4

Caption: General synthetic workflow for JAK inhibitors using sequential cross-coupling.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and desired scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C6-bromo position of the pyrrolo[2,3-d]pyrimidine intermediate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Causality of Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The aqueous base is necessary for the transmetalation step of the catalytic cycle. The reaction is heated to ensure a reasonable reaction rate. The selectivity for the C6-bromo position over the C4-chloro position is due to the higher reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[9]

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol outlines the palladium-catalyzed amination of the C4-chloro position of the 6-aryl-4-chloro intermediate.

Materials:

  • 6-Aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)

  • Ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk flask, add the 6-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 90-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final JAK inhibitor scaffold.

Causality of Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation. The choice of a strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is crucial for the deprotonation of the amine in the catalytic cycle. Anhydrous conditions are necessary to prevent catalyst deactivation and unwanted side reactions.

Safety and Handling

This compound and its derivatives are research chemicals and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Halogenated heterocyclic compounds should be treated as potentially hazardous.

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of JAK inhibitors. Its differential halogen reactivity allows for a modular and efficient approach to constructing complex molecular architectures. The protocols provided herein serve as a foundation for researchers to explore the synthesis of novel and potent JAK inhibitors for the potential treatment of a range of diseases.

References

Application Note & Protocols: Development of Potent EGFR Inhibitors from a 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Its dysregulation through overexpression or mutation is a hallmark of numerous cancers, making it a prime therapeutic target.[1][5][6] The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in kinase inhibitor design, acting as a bioisostere of adenine and effectively competing for the ATP-binding site of kinases.[7][8][9] This guide provides a comprehensive framework for researchers, detailing the rationale, synthetic protocols, and biological evaluation methods for developing novel EGFR inhibitors starting from the versatile building block, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. We offer step-by-step protocols for chemical synthesis, in vitro kinase and cell-based proliferation assays, and target engagement validation via Western blot.

Part 1: Rationale and Design Strategy

The EGFR Signaling Pathway: A Critical Target in Oncology

EGFR activation, typically triggered by ligand binding (e.g., EGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][10] This phosphorylation creates docking sites for various adaptor proteins, initiating multiple downstream signaling cascades crucial for cell function.[10] In cancer, aberrant EGFR signaling drives uncontrolled cell growth, proliferation, and metastasis.[1][5][6][11] The three major signaling pathways downstream of EGFR are:

  • RAS-RAF-MEK-MAPK Pathway: Primarily drives cell proliferation.[5][11]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival, growth, and inhibits apoptosis.[1][10][11]

  • JAK-STAT Pathway: Induces the transcription of genes involved in cell growth and survival.[1][11]

Small molecule tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation cascade and shutting down downstream oncogenic signaling.[2][11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR_P p-EGFR EGFR->EGFR_P Ligand Binding Autophosphorylation GRB2 GRB2/SOS RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro_Survival Survival & Anti-Apoptosis mTOR->Pro_Survival Protein Synthesis Pro_Growth Cell Growth mTOR->Pro_Growth Protein Synthesis JAK JAK STAT STAT JAK->STAT STAT->TF Gene Transcription EGFR_P->GRB2 EGFR_P->PI3K EGFR_P->JAK TKI Pyrrolo[2,3-d]pyrimidine Inhibitor (TKI) TKI->EGFR_P Inhibition Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival Angiogenesis Angiogenesis TF->Angiogenesis Metastasis Metastasis TF->Metastasis

Caption: Simplified EGFR signaling pathways and point of TKI inhibition.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a highly versatile and successful scaffold in kinase inhibitor drug discovery.[12][8][9][13] Its structure is a deaza-isostere of adenine, the nitrogenous base of ATP, which allows it to act as an "ATP mimic" and bind effectively within the kinase hinge region.[14][7][9] The starting material, this compound, offers two key reactive sites for chemical modification:

  • C4-Chloro group: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aniline derivatives. This position is critical for establishing key hydrogen bonds with the EGFR hinge region and for conferring selectivity.

  • C6-Bromo group: Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of diverse chemical space to target specific pockets within the kinase domain and improve pharmacokinetic properties.

Part 2: Synthetic Chemistry Protocol

This section details a representative protocol for the synthesis of a lead compound via a sequential SNAr and Suzuki coupling strategy.

Synthetic_Workflow Start Start: 6-Bromo-4-chloro- 7-methyl-7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: SNAr Reaction (Nucleophilic Substitution) Start->Step1 Intermediate Intermediate 1: C4-Anilino Substituted Step1->Intermediate Step2 Step 2: Suzuki Coupling (Palladium-Catalyzed) Intermediate->Step2 Product Final Product: C4, C6 Disubstituted Inhibitor Step2->Product Purify Purification (Column Chromatography) Product->Purify Analyze Characterization (NMR, LC-MS, HRMS) Purify->Analyze

Caption: General workflow for the synthesis of EGFR inhibitors.
Protocol 2.1: Synthesis of N-(3-ethynylphenyl)-6-(4-methoxy-phenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Rationale: This protocol describes the synthesis of a hypothetical potent EGFR inhibitor. The C4-(3-ethynylphenyl)amino moiety is often used to form a covalent bond with a cysteine residue (e.g., Cys797) in certain EGFR mutants, leading to irreversible inhibition. The C6-aryl group can be varied to optimize potency and solubility.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound (1.0 eq) in 2-propanol, add 3-ethynylaniline (1.1 eq).

    • Expertise Note: 2-propanol is a common solvent for SNAr reactions on this scaffold. A slight excess of the aniline nucleophile drives the reaction to completion.

  • Add 4 drops of concentrated HCl and heat the mixture to reflux (approx. 82°C) for 4-6 hours. [15]

    • Expertise Note: Acid catalysis protonates the pyrimidine ring, making the C4 position more electrophilic and susceptible to nucleophilic attack.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold 2-propanol, and dry under vacuum to yield the intermediate, 6-bromo-N-(3-ethynylphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

    • Expertise Note: A slight excess of the boronic acid and a sufficient amount of base are crucial for an efficient catalytic cycle.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) as the catalyst.

    • Expertise Note: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a variety of substrates.

  • Heat the mixture to 90°C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

  • Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Part 3: Biochemical and Cellular Assay Protocols

Protocol 3.1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[4] A decrease in ADP production in the presence of an inhibitor corresponds to its potency, which is expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 substrate[16]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[4]

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[4][16]

  • 384-well white assay plates

Procedure:

  • Prepare a 2X kinase/substrate solution: Dilute the EGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer.

  • Prepare a 2X ATP solution: Dilute ATP in kinase assay buffer to a final concentration equal to its Km,app (determined experimentally, often 15-50 µM).[17]

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.

  • Initiate Kinase Reaction: Add 2 µL of the 2X kinase/substrate solution to each well, mix gently, and then add 2 µL of the 2X ATP solution to start the reaction. The final reaction volume is 5 µL.[4]

  • Incubate: Cover the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining unconsumed ATP.[4]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3][4]

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.[3]

Protocol 3.2: Cell-Based Proliferation Assay (MTS/MTT Assay)

Rationale: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[18] A reduction in metabolic activity upon treatment with a test compound indicates cytotoxic or cytostatic effects.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431 for WT, NCI-H1975 for L858R/T790M mutant)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds serially diluted in DMSO

  • MTS or MTT reagent[3][18]

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.[3]

  • Incubate: Allow cells to attach and resume growth by incubating for 24 hours at 37°C in a 5% CO2 incubator.[3][19][20]

  • Compound Treatment: Add 100 µL of medium containing the test compounds at 2X the final desired concentrations. Include vehicle (DMSO) controls.

  • Incubate: Return the plate to the incubator for 72 hours.[3]

  • Measure Viability: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.[3][18]

  • Read Absorbance: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan for MTT) using a microplate reader.[3][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot percent viability against the logarithm of the compound concentration and use non-linear regression to determine the GI50/IC50 value.[3][19]

Protocol 3.3: Target Engagement Validation (Western Blot for p-EGFR)

Rationale: Western blotting provides direct evidence that the inhibitor is hitting its intended target within the cell.[21] A potent inhibitor should reduce the ligand-induced autophosphorylation of EGFR without affecting the total amount of EGFR protein.

Materials:

  • A431 cells (or other high-EGFR expressing line)

  • Serum-free medium

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068 or Tyr1173) and anti-total-EGFR[22]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate[2]

Procedure:

  • Cell Culture and Starvation: Seed A431 cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor (or vehicle) for 1-2 hours.[2]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 5-15 minutes to induce EGFR phosphorylation.[2] A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[19][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][21]

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, boil, and separate the proteins on an SDS-PAGE gel.[2] Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour. Note: BSA is preferred over milk for phospho-antibodies.[2][21]

    • Incubate with the primary anti-p-EGFR antibody (e.g., 1:1000 dilution) overnight at 4°C.[2][21][22]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2][21]

    • Wash again and detect the signal using an ECL substrate and an imaging system.[2][21]

  • Stripping and Reprobing: To normalize the p-EGFR signal, strip the membrane using a mild stripping buffer and re-probe with an anti-total-EGFR antibody, followed by a loading control like β-Actin.[2][21]

  • Densitometry Analysis: Quantify the band intensities. The ratio of p-EGFR to total EGFR provides a normalized measure of target engagement.[21]

Part 4: Data Interpretation & SAR Analysis

The data generated from these assays allow for a systematic Structure-Activity Relationship (SAR) analysis. By comparing the inhibitory activity of structurally related compounds, researchers can deduce the impact of specific chemical modifications.

Compound IDC4-Substitution (R1)C6-Substitution (R2)EGFRWT IC50 (nM)NCI-H1975 GI50 (nM)
Lead-001 3-Ethynylanilino4-Methoxyphenyl5.215.8
Lead-002 3-Chloroanilino4-Methoxyphenyl15.645.3
Lead-003 3-Ethynylanilino4-(Dimethylamino)phenyl8.922.1
Lead-004 3-EthynylanilinoPyridin-4-yl3.19.5
Erlotinib (Reference)(Reference)2.0100.0

SAR Insights:

  • C4 Position: Comparing Lead-001 and Lead-002 suggests that the 3-ethynyl group at the C4-anilino moiety is more favorable for potency than a chloro group, potentially due to its ability to act as a covalent warhead.

  • C6 Position: The introduction of a basic nitrogen in the C6-aryl group (Lead-004 ) significantly improves both biochemical and cellular potency compared to electron-donating groups (Lead-001 , Lead-003 ). This modification often enhances solubility and allows for additional interactions within the ATP-binding pocket.

References

The Strategic Application of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[4] The strategic functionalization of the pyrrolo[2,3-d]pyrimidine scaffold is therefore a central focus of drug discovery programs aimed at developing novel kinase inhibitors.

This technical guide focuses on a particularly versatile intermediate, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , and its application in detailed Structure-Activity Relationship (SAR) studies. The presence of three distinct and strategically positioned functional handles—a nucleophilic substitution-prone chloro group at C4, a cross-coupling-ready bromo group at C6, and a modulating methyl group at N7—provides an exceptional platform for generating diverse chemical libraries to probe the intricate SAR of kinase inhibitors.[5][6]

The Strategic Importance of the N7-Methyl Group

While many SAR studies on the pyrrolo[2,3-d]pyrimidine scaffold have focused on modifications at the C4 and C5/C6 positions, the substitution at the N7 position of the pyrrole ring plays a crucial role in fine-tuning the biological activity and pharmacokinetic properties of the resulting inhibitors. The N7-methyl group in this compound is not merely a placeholder; it actively influences the molecule's interaction with the target kinase.

Studies on related heterocyclic scaffolds have shown that N-alkylation can significantly impact kinase selectivity. For instance, N7-methylation of an imidazolopyrimidine scaffold was found to impart selectivity for mTOR over the closely related PI3Kα and δ kinases.[7] This selectivity can arise from steric interactions within the ATP-binding pocket or by influencing the overall conformation of the inhibitor. Furthermore, the N7-substituent can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for drug development. The presence of the methyl group at N7 in the title compound provides a fixed point of modulation, allowing researchers to focus on the impact of substitutions at C4 and C6 with a clearer understanding of the N7-position's contribution.

Synthetic Strategy: A Gateway to Chemical Diversity

The synthetic utility of this compound lies in the orthogonal reactivity of its chloro and bromo substituents. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of amine-containing fragments.[5][8] In parallel, the bromo group at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of diverse aryl and heteroaryl moieties.[9][10][11]

This differential reactivity allows for a systematic and combinatorial approach to library synthesis, as illustrated in the workflow below.

G A 6-Bromo-4-chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine B Step 1: Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination at C4) A->B R-NH2 C 6-Bromo-4-amino-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivatives B->C D Step 2: Suzuki-Miyaura Cross-Coupling (at C6) C->D Ar-B(OH)2 Pd Catalyst E Final Library: 4-Amino-6-aryl-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivatives D->E

Figure 1: A generalized synthetic workflow for the derivatization of this compound.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold has yielded potent inhibitors of several important kinase families, including Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in a range of autoimmune diseases and cancers. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for JAK inhibitors, with tofacitinib being a prominent example.[12]

SAR studies on 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have revealed key insights:

  • C4-Substituent: The nature of the amino substituent at the C4 position is crucial for potency and selectivity. Small, functionalized cyclic amines, such as substituted piperidines and cyclobutanes, have been shown to form critical interactions with the kinase hinge region.[12][13]

  • C6-Substituent: Introduction of aryl groups at the C6 position can significantly enhance potency. The nature and substitution pattern of this aryl ring can be optimized to occupy a hydrophobic pocket in the kinase domain, thereby increasing binding affinity.

  • N7-Methyl Group: As previously discussed, the N7-methyl group can influence selectivity among the JAK family members by introducing subtle steric effects.

CompoundR1 (at C4)R2 (at C6)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
12a 4-amino-piperidinylH12.6134.8-[13]
Tofacitinib -N(Me)CH2CH(CN)CH2-H1.2201[12]
PF-04965842 -N(Me)-cis-3-cyclobutyl-NHSO2PrH2.12.481[12]

Table 1: SAR data for selected JAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors have been developed based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[14][15][16]

SAR exploration around this scaffold for BTK inhibition has highlighted:

  • C4-Amino Moiety: A primary or secondary amine at the C4 position is often essential for hydrogen bonding interactions with the kinase hinge.

  • C6-Aryl Group: The introduction of specific aryl groups at the C6 position can lead to a significant increase in potency and selectivity. The electronics and steric bulk of this group are critical for optimal binding.

  • N7-Substitution: The substituent at the N7 position can be varied to optimize pharmacokinetic properties and fine-tune selectivity against other kinases.

CompoundR1 (at C4)R2 (at C6)BTK IC50 (nM)Reference
Compound 20 -NH-aryl-aryl21.7[16]
G-278 -NH-aryl-aryl4[16]
Generic Derivative -NH-phenyl-phenyl9.1[14]

Table 2: SAR data for selected BTK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 6-Bromo-4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives (C4-Amination)

This protocol describes a general procedure for the nucleophilic aromatic substitution of the C4-chloro group with a primary or secondary amine.

G cluster_0 Protocol 1: C4-Amination A 1. Combine Reactants: This compound (1 eq.) Amine (1.1 - 2.0 eq.) Solvent (e.g., n-BuOH, Dioxane, or Water) B 2. Add Base (optional): DIPEA or K2CO3 (2-3 eq.) A->B C 3. Heat Reaction: Reflux or Microwave Irradiation (80-150 °C) B->C D 4. Monitor Progress: TLC or LC-MS C->D E 5. Work-up & Purification: Aqueous work-up, Extraction, and Column Chromatography D->E F Product: 6-Bromo-4-amino-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivative E->F

Figure 2: Workflow for the C4-amination of this compound.

Detailed Steps:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol, dioxane, or water, add the desired amine (1.1–2.0 eq).

  • Add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq). The use of a base is often necessary to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-150 °C. Microwave irradiation can significantly reduce reaction times.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, perform a standard aqueous work-up, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-Bromo-4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Synthesis of 4-Amino-6-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives (C6-Arylation via Suzuki Coupling)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the C6-bromo intermediate with an aryl or heteroaryl boronic acid.

G cluster_0 Protocol 2: C6-Suzuki Coupling A 1. Combine Reactants: 6-Bromo-4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 eq.) Arylboronic Acid (1.2 - 1.5 eq.) Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Base (e.g., K2CO3, 2-3 eq.) B 2. Add Solvent: Degassed solvent mixture (e.g., Dioxane/Water) A->B C 3. Heat Reaction: Inert Atmosphere (N2 or Ar) (80-120 °C) B->C D 4. Monitor Progress: TLC or LC-MS C->D E 5. Work-up & Purification: Aqueous work-up, Extraction, and Column Chromatography D->E F Product: 4-Amino-6-aryl-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivative E->F

Figure 3: Workflow for the C6-Suzuki coupling of 6-Bromo-4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Detailed Steps:

  • To a reaction vessel, add the 6-Bromo-4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the arylboronic acid (1.2–1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0–3.0 eq).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) and heat the mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-Amino-6-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile building block for the exploration of structure-activity relationships in the design of kinase inhibitors. Its strategic placement of reactive handles allows for the systematic and efficient generation of diverse chemical libraries. The insights gained from SAR studies on derivatives of this scaffold have been instrumental in the development of potent and selective inhibitors for key kinase targets such as JAKs and BTK. The protocols outlined in this guide provide a solid foundation for researchers to leverage this powerful intermediate in their drug discovery endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed methodology for the purification of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity compounds for downstream applications. This guide explains the rationale behind the selection of chromatographic parameters and offers a systematic approach to method development and optimization.

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] These 7-deazapurine analogs are key components in the development of targeted therapies, particularly as kinase inhibitors for the treatment of cancers and inflammatory diseases.[3][4] The specific derivative, this compound, serves as a crucial intermediate in the synthesis of these complex molecules.[5][6]

Given their potent biological activities, ensuring the high purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. HPLC is a powerful and widely used technique for the analysis and purification of such pharmaceutical compounds.[7][8][9] This application note details a robust RP-HPLC method tailored for the purification of this halogenated heterocyclic system.

Understanding the Analyte: Chemical Properties

The chromatographic behavior of this compound is dictated by its molecular structure.

  • Heterocyclic Core: The pyrrolo[2,3-d]pyrimidine nucleus contains both a pyrrole and a pyrimidine ring, which includes nitrogen atoms that can influence polarity and may be protonated under acidic conditions.[10] The aromatic nature of this system leads to strong UV absorbance, which is beneficial for detection.

  • Halogenation: The presence of bromo and chloro substituents increases the molecule's hydrophobicity, which enhances its retention on a non-polar stationary phase in reversed-phase chromatography.

  • Polarity: Overall, the molecule is of intermediate polarity, making it an ideal candidate for reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase.[11][12] In some cases, reversed-phase chromatography has been found to be more effective than normal-phase for purifying halogenated pyrrolopyrimidines.[13]

HPLC Method Development and Protocol

The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and purity.[7]

Materials and Equipment
Item Specification
HPLC System Preparative HPLC system with gradient capability
Detector UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Solvents HPLC-grade Acetonitrile (ACN) and Water
Additives Trifluoroacetic acid (TFA), HPLC grade
Sample Diluent Acetonitrile/Water (1:1, v/v)
Rationale for Parameter Selection
  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is the most common choice for reversed-phase HPLC due to its high hydrophobicity and broad applicability.[14] It provides excellent retention for moderately non-polar compounds like our target molecule. Phenyl stationary phases can also be considered as an alternative, offering different selectivity due to π-π interactions with the aromatic rings of the analyte.[7]

  • Mobile Phase: A mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol is standard for reversed-phase HPLC.[12] Acetonitrile is often preferred due to its lower viscosity and UV transparency.

  • Mobile Phase Modifier: The addition of a small amount of an acid, such as 0.1% Trifluoroacetic acid (TFA), to the mobile phase is crucial. It serves to suppress the ionization of any basic nitrogen atoms in the pyrimidine ring, which prevents peak tailing and results in sharper, more symmetrical peaks.[7][10]

  • Detection Wavelength: Pyrrolo[2,3-d]pyrimidine derivatives typically exhibit strong UV absorbance. A detection wavelength of 254 nm is a good starting point, as it is commonly used for aromatic and heterocyclic compounds.[13] For optimization, a UV scan of the pure compound should be performed to identify the wavelength of maximum absorbance (λmax).

Detailed Purification Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both mobile phases prior to use to prevent column blockage and ensure a stable baseline.[15]

  • Sample Preparation:

    • Dissolve the crude this compound derivative in a minimal amount of the sample diluent (e.g., ACN/Water, 1:1) to a concentration of approximately 10-20 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the C18 preparative column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at the desired flow rate until a stable baseline is achieved.

  • Chromatographic Conditions:

Parameter Value Justification
Column C18, 250 x 10 mm, 5 µmStandard for preparative purification of small molecules.
Mobile Phase A 0.1% TFA in WaterAqueous component for RP-HPLC with modifier for peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic component for elution with modifier for peak shape.
Flow Rate 5.0 mL/minAppropriate for a 10 mm ID preparative column.
Detection UV at 254 nmGood general wavelength for aromatic heterocycles.
Injection Volume 0.5 - 2.0 mLDependent on sample concentration and desired loading.
Column Temp. AmbientA good starting point; can be elevated to reduce viscosity.
Gradient See Table belowTo ensure separation from impurities and efficient elution.
  • Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Visualization of the Workflow

The general workflow for HPLC purification can be visualized as follows:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration System Equilibration Equilibration->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Evaporation Solvent Removal Analysis->Evaporation

Caption: HPLC Purification Workflow Diagram.

Troubleshooting and Optimization

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions; inappropriate pH.Ensure 0.1% TFA is present in both mobile phases. Consider a different acidic modifier like formic acid.
Poor Resolution Inadequate separation conditions.Optimize the gradient. A shallower gradient will improve separation between closely eluting peaks.
High Backpressure Column blockage or precipitation.Filter the sample and mobile phases. Flush the system. Ensure sample is fully dissolved in the mobile phase.
No/Low Recovery Compound is irreversibly bound or unstable.Ensure mobile phase pH is appropriate. Check for compound precipitation on the column.

The logical process for method development is outlined in the diagram below:

Method_Dev_Logic Start Start Method Development SelectCol Select Column (e.g., C18) Start->SelectCol SelectMP Select Mobile Phase (ACN/Water + 0.1% TFA) SelectCol->SelectMP ScoutGrad Run Scouting Gradient (e.g., 5-95% B in 20 min) SelectMP->ScoutGrad Eval Evaluate Resolution & Peak Shape ScoutGrad->Eval Optimize Optimize Gradient Slope Eval->Optimize Not Optimal Finalize Finalize Method Eval->Finalize Optimal Optimize->Eval

Caption: Method Development Logic Diagram.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound derivatives. By employing a C18 reversed-phase column with an acetonitrile/water gradient containing 0.1% TFA, high purity of the target compound can be achieved. The principles and methodologies described herein are robust and can be adapted for other similar heterocyclic compounds, serving as a valuable resource for scientists in the field of drug discovery and development.

References

Experimental conditions for Sonogashira coupling on the 6-bromo position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling on the 6-Bromo Position: Protocols and Experimental Insights

For researchers and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the array of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in linking sp² and sp carbon centers, specifically by coupling aryl or vinyl halides with terminal alkynes.[1][2] This reaction is instrumental in synthesizing a vast range of compounds, from natural products to advanced organic materials and, most notably, pharmaceuticals.[3][4]

This guide focuses on a common yet nuanced application: the Sonogashira coupling at the 6-bromo position of heterocyclic scaffolds, such as quinolines or pyridines. These positions are frequently targeted in medicinal chemistry for lead optimization, making a deep understanding of the reaction's experimental conditions paramount. We will delve into the mechanistic rationale behind procedural choices, provide detailed protocols, and offer field-proven insights to navigate the complexities of this powerful reaction.

The Mechanism: A Tale of Two Catalytic Cycles

The success of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[5][6] While copper-free variants exist, understanding the classical mechanism provides a foundational knowledge of each component's role.

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor.[1][5] Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][7] This activated alkyne species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond, yielding the alkynylated product and regenerating the active palladium(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Product_out Product Ar-C≡CR Pd_complex Ar-Pd(II)L₂(Br) OxAdd->Pd_complex Ar-Br Transmetalation Transmetalation Pd_alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->Pd_alkyne Cu-C≡CR RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR CuX Cu(I)X Alkyne_Coord π-Alkyne Complex CuX->Alkyne_Coord H-C≡CR Deprotonation Deprotonation (Base) Cu_acetylide Cu(I)-C≡CR Deprotonation->Cu_acetylide Base Cu_acetylide->Transmetalation To Pd Cycle ArBr_in Ar-Br Alkyne_in H-C≡CR

Caption: The dual catalytic cycle of the Sonogashira coupling.

The Copper-Free Alternative

While effective, the copper co-catalyst can promote the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[8] This leads to byproduct formation and consumption of the starting alkyne. Copper-free protocols circumvent this issue. In these systems, the palladium complex coordinates directly with the alkyne, and a strong base facilitates deprotonation to form the palladium acetylide intermediate, bypassing the need for a copper acetylide.[5][6]

Copper_Free_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd_complex Ar-Pd(II)L₂(Br) OxAdd->Pd_complex Ar-Br Ligand_Dissoc Ligand Dissociation Pd_complex->Ligand_Dissoc H-C≡CR Pi_Alkyne π-Alkyne Complex [Ar-Pd(II)L(C≡CR)]H Ligand_Dissoc->Pi_Alkyne -L Deprotonation Deprotonation (Base) Pd_acetylide Palladium Acetylide Ar-Pd(II)L(C≡CR) Deprotonation->Pd_acetylide Base RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Optimizing Conditions for 6-Bromo Substrates

The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[8][9] Aryl bromides represent a practical compromise between the high reactivity (and cost) of iodides and the often-sluggish reactivity of chlorides. Success with a 6-bromo substrate requires careful optimization of several key parameters.

Catalyst and Ligand Selection
  • Palladium Source : Standard palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points.[1][5] The active Pd(0) species is generated in situ from Pd(II) precursors through reduction by an amine or phosphine ligand.[1]

  • Phosphine Ligands : The choice of ligand is critical. Triphenylphosphine (PPh₃) is standard. However, for less reactive or sterically hindered 6-bromo substrates, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(tBu)₃) can accelerate the rate-limiting oxidative addition step.[10][11][12] Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective.[1][13]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donor ligands that can effectively replace phosphines, often providing high stability and catalytic activity, especially in copper-free systems.[5][9]

The Role of Copper, Base, and Solvent
  • Copper(I) Iodide (CuI) : In the classic protocol, CuI is the co-catalyst of choice, typically used in catalytic amounts (1-10 mol%). It is crucial for activating the alkyne but must be used judiciously to minimize homocoupling.[14] Using fresh, high-quality CuI is essential as it can degrade over time.[8]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne and neutralize the HBr byproduct.[8] These bases can often double as the solvent.[1] For copper-free reactions or when using sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed.[1][5]

  • Solvent : The reaction requires anhydrous and anaerobic conditions to prevent catalyst decomposition and side reactions.[8][15] Solvents must be thoroughly degassed. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or simply using the amine base (e.g., TEA) as the solvent.[1][13] Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black (decomposed catalyst), making solvent choice substrate-dependent.[8][16]

Temperature Considerations

While aryl iodides can often react at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[8] Reaction temperatures can range from ambient to 80-100°C, depending on the specific substrate's reactivity.[13][17]

Data Presentation: Typical Reaction Parameters

The following table summarizes common starting conditions for the Sonogashira coupling of a generic 6-bromoheterocycle. Optimization is often necessary.

ParameterStandard Pd/Cu ProtocolCopper-Free ProtocolRationale & Remarks
Aryl Halide 6-Bromo-R-Heterocycle (1.0 equiv)6-Bromo-R-Heterocycle (1.0 equiv)Bromides offer a good balance of reactivity and stability.
Terminal Alkyne 1.1 - 1.5 equiv1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl bromide.
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd₂(dba)₃ / P(tBu)₃ (0.5-2 mol%)Catalyst choice depends on substrate reactivity. Copper-free often uses more specialized systems.[18]
Cu Co-catalyst CuI (2-10 mol%)NoneEssential for the classical mechanism; omitted to prevent Glaser coupling.
Base TEA or DIPEA (2-3 equiv)Cs₂CO₃ or DIPA (2-3 equiv)Amine bases are common; inorganic bases can be used in copper-free systems.
Solvent THF or DMF (degassed)Toluene or Dioxane (degassed)Must be anhydrous and oxygen-free. Choice can impact catalyst stability.
Temperature 50 - 100 °CRoom Temp - 80 °CAryl bromides typically require heating.[8]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases can be toxic and hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for coupling a 6-bromoheterocycle with a terminal alkyne.[17]

Reagents & Equipment:

  • 6-Bromoheterocycle (e.g., 6-Bromoisoquinoline)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂

  • CuI

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial, stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 6-bromoheterocycle (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add anhydrous, degassed THF to dissolve the solids.

  • Add anhydrous TEA (2-3 equiv) to the mixture.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynylheterocycle.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing alkyne homocoupling.[18]

Reagents & Equipment:

  • 6-Bromoheterocycle

  • Terminal Alkyne

  • Palladium catalyst system (e.g., Pd₂(dba)₃ and P(tBu)₃)

  • Base (e.g., Cs₂CO₃ or Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask, stir bar, inert gas line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-bromoheterocycle (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., P(tBu)₃, 2-4 mol%), and the base (2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Troubleshooting

A successful experiment relies on a systematic workflow from preparation to analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Workup cluster_analysis 4. Purification & Analysis Reagents Dry & Purify Reagents Inert Assemble Under Inert Atmosphere (Ar/N₂) Reagents->Inert Solvents Degas Solvents (e.g., Freeze-Pump-Thaw) Solvents->Inert Glassware Oven-Dry Glassware Glassware->Inert Addition Sequential Addition: Solid Reagents -> Solvent -> Liquid Reagents Inert->Addition Reaction Heat & Stir Addition->Reaction TLC Monitor by TLC/LC-MS Reaction->TLC Quench Cool & Quench Reaction TLC->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for Sonogashira coupling.

Even with careful planning, challenges can arise. The following table provides guidance on common issues.

ProblemObservationPossible Cause(s)Recommended Solution(s)
No or Low Conversion Starting material remains after prolonged reaction time.1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficiently degassed solvent/reagents.1. Use a fresh, high-quality palladium source and ligand.[8] 2. Increase the reaction temperature in 10-20 °C increments.[13] 3. Ensure all components are rigorously dried and degassed.[8]
Catalyst Decomposition Reaction mixture turns black, forming a precipitate ("palladium black").1. Presence of oxygen. 2. Impurities in starting materials. 3. Inappropriate solvent choice.1. Improve inert atmosphere technique.[8] 2. Purify starting materials before use. 3. Screen alternative solvents (e.g., switch from THF to DMF or Toluene).[16]
Alkyne Homocoupling Significant amount of alkyne dimer (Glaser product) is formed.1. Copper catalyst concentration too high. 2. Presence of oxygen.1. Reduce the amount of CuI or switch to a copper-free protocol.[8] 2. Ensure the reaction is strictly anaerobic.
Difficult Purification Product is difficult to separate from byproducts or starting materials.1. Incomplete reaction. 2. Formation of multiple byproducts.1. Allow the reaction to run to completion. 2. Optimize conditions (catalyst, base, temp) to improve selectivity. Re-evaluate the protocol (e.g., consider copper-free).

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yields in the Synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls that can lead to low yields of this important synthetic intermediate. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve the efficiency and reproducibility of your synthesis.

Introduction

The this compound scaffold is a crucial building block in the development of various therapeutic agents, particularly kinase inhibitors. The synthesis, while conceptually straightforward, often presents challenges that can result in disappointingly low yields. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the key steps of the synthesis.

A common synthetic route to the target compound involves a two-step process: the N-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by the bromination of the resulting 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is structured to address the potential issues in each of these critical steps.

Troubleshooting Guide: Step-by-Step Yield Optimization

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols to overcome low yields.

Part 1: N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of the methyl group at the N7 position is a critical step that can be plagued by issues of regioselectivity and incomplete conversion.

Question 1: My N-methylation reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine results in a mixture of products and a low yield of the desired 7-methyl isomer. How can I improve the regioselectivity?

Answer: This is a frequent challenge due to the presence of multiple nucleophilic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core. The key to achieving high regioselectivity for N7-methylation lies in the careful selection of the base and reaction conditions.

Causality of the Issue: The anion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can exist in multiple resonant forms, making several nitrogen atoms potential sites for alkylation. The choice of base influences the equilibrium between these forms and the steric accessibility of the nitrogen atoms to the methylating agent.

Recommended Solutions:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the pyrrole nitrogen, leading to a higher proportion of the desired N7-alkylation. Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require more optimization of reaction conditions.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically effective for this reaction.

  • Temperature Control: Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can help to minimize side reactions and improve selectivity.

Experimental Protocol: Optimized N-Methylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. The evolution of hydrogen gas should cease, indicating complete deprotonation.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Question 2: The N-methylation reaction is sluggish and often incomplete, even after extended reaction times. What can I do to drive the reaction to completion?

Answer: Incomplete conversion is another common hurdle that can be addressed by optimizing several reaction parameters.

Causality of the Issue: Insufficient reactivity of the methylating agent, poor solubility of the starting material, or deactivation of the base can all contribute to an incomplete reaction.

Recommended Solutions:

  • Choice of Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can be more reactive, though they are also more toxic and require careful handling.

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously as higher temperatures can also lead to more side products.

  • Purity of Reagents and Solvents: Ensure that the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is pure and that the solvent is anhydrous. Water can quench the sodium hydride and inhibit the reaction.

Data Presentation: Comparison of N-Methylation Conditions

ParameterCondition A (Standard)Condition B (Optimized for Completion)Rationale for Optimization
Base K₂CO₃NaHStronger, irreversible deprotonation
Solvent AcetoneAnhydrous DMFBetter solubility and higher boiling point
Temperature Room Temperature0 °C to Room TemperatureControlled reaction, minimizes side products
Methylating Agent Methyl iodideMethyl iodide or Dimethyl sulfateIncreased reactivity if needed
Typical Yield 40-60%70-85%Improved conversion and selectivity

Visualization: N-Methylation Workflow

N_Methylation_Workflow Start Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Deprotonation Deprotonation (NaH, Anhydrous DMF, 0°C) Start->Deprotonation Methylation Methylation (CH3I, 0°C to RT) Deprotonation->Methylation Workup Aqueous Workup (NH4Cl quench) Methylation->Workup Troubleshoot1 Low Regioselectivity? Methylation->Troubleshoot1 Check TLC Troubleshoot2 Incomplete Reaction? Methylation->Troubleshoot2 Check TLC Purification Column Chromatography Workup->Purification Product Product: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Purification->Product OptimizeBase Optimize Base (e.g., NaH vs K2CO3) Troubleshoot1->OptimizeBase Yes OptimizeTemp Optimize Temperature Troubleshoot2->OptimizeTemp Yes

Caption: Workflow for optimizing the N-methylation step.

Part 2: Bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The regioselective bromination at the C6 position of the pyrrole ring is the final step to obtain the target molecule. This step is often challenging due to the electron-rich nature of the pyrrole ring, which can lead to multiple bromination and side reactions.

Question 3: My bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine gives a low yield of the desired 6-bromo product and a significant amount of what appears to be di-brominated or other isomeric byproducts. How can I improve the selectivity for C6-bromination?

Answer: Achieving high regioselectivity in the bromination of pyrrolo[2,3-d]pyrimidines is crucial for a good yield. The choice of brominating agent and reaction conditions are the most critical factors to control.

Causality of the Issue: The pyrrole ring is highly activated towards electrophilic substitution, and harsh brominating agents or reaction conditions can lead to over-bromination or substitution at other positions.

Recommended Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine (Br₂). Using NBS often provides better control over the reaction.

  • Solvent: A non-polar solvent like dichloromethane (DCM) or chloroform (CHCl₃) is generally preferred to moderate the reactivity of the brominating agent.

  • Temperature: The reaction should be carried out at a low temperature (e.g., 0 °C or even -78 °C) to minimize side reactions.

  • Stoichiometry: Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is typically sufficient. A large excess will lead to over-bromination.

Experimental Protocol: Selective C6-Bromination

  • Reaction Setup: Dissolve 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure this compound.

Question 4: The bromination reaction leads to a dark, tarry mixture and a very low yield of the desired product. What is causing this decomposition?

Answer: Decomposition of the starting material or product is a strong indication that the reaction conditions are too harsh.

Causality of the Issue: The electron-rich pyrrole ring is susceptible to oxidation and polymerization under strongly acidic or oxidizing conditions, which can be generated during bromination.

Recommended Solutions:

  • Protect from Light: Bromination reactions are often light-sensitive and can generate radical species that lead to decomposition. Performing the reaction in a flask wrapped in aluminum foil is good practice.

  • Strict Temperature Control: Maintaining a low temperature is critical to prevent thermal decomposition.

  • Use of a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can help to suppress decomposition pathways.

Visualization: Troubleshooting Bromination Side Reactions

Bromination_Troubleshooting cluster_conditions Reaction Conditions Start Start: 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Bromination Bromination (e.g., NBS in DCM) Start->Bromination DesiredProduct Desired Product: 6-Bromo Isomer Bromination->DesiredProduct DiBromo Side Product: Di-brominated Species Bromination->DiBromo OtherIsomers Side Product: Other Bromo Isomers Bromination->OtherIsomers Decomposition Decomposition (Tarry mixture) Bromination->Decomposition HarshConditions Harsh Conditions: - Excess Br2 - High Temperature - Protic Solvent HarshConditions->DiBromo leads to HarshConditions->OtherIsomers leads to HarshConditions->Decomposition leads to MildConditions Mild Conditions: - NBS (1.05 eq) - Low Temperature (0°C) - Aprotic Solvent (DCM) MildConditions->DesiredProduct favors

Caption: Factors influencing the outcome of the bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the two-step synthesis of this compound?

A: With optimized conditions, the N-methylation step can achieve yields of 70-85%, and the subsequent bromination can yield 60-75%. Therefore, a good overall yield for the two-step process would be in the range of 42-64%. However, without careful optimization, the overall yield can easily fall below 30%.

Q2: Are there any alternative methods for the bromination step?

A: Yes, besides NBS, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used, which is also a mild and effective reagent for the bromination of electron-rich heterocycles.

Q3: How can I confirm the regiochemistry of the final product?

A: The most definitive method for confirming the structure and regiochemistry of your final product is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, ¹³C NMR, and Heteronuclear Multiple Bond Correlation (HMBC). Mass spectrometry will confirm the molecular weight and bromine incorporation.

Q4: My final product is difficult to purify. Are there any tips for crystallization?

A: For recrystallization, a solvent system of ethyl acetate/hexanes or dichloromethane/hexanes often works well. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate or dichloromethane) at an elevated temperature and then slowly add the less polar solvent (hexanes) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization.

Preventing dehalogenation side reactions in Suzuki coupling of brominated pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols specifically for researchers encountering the common but challenging issue of dehalogenation when working with brominated pyrrolopyrimidine scaffolds. Pyrrolopyrimidines are a vital core in many developmental drug candidates, and mastering their functionalization is key to accelerating discovery.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding dehalogenation.

Q1: What is dehalogenation in the context of a Suzuki coupling reaction?

A1: Dehalogenation, also known as hydrodehalogenation, is a significant side reaction where the bromine atom on your pyrrolopyrimidine starting material is replaced by a hydrogen atom.[1] This results in a reduced, non-functionalized byproduct, which lowers the yield of your desired coupled product and complicates purification.

Q2: Why is my brominated pyrrolopyrimidine particularly susceptible to this side reaction?

A2: N-heterocyclic halides, like brominated pyrrolopyrimidines, are often electron-deficient, which can make them more prone to dehalogenation.[1] The nitrogen atoms within the ring system can also coordinate to the palladium catalyst, potentially altering its reactivity and promoting undesired pathways.[1] Furthermore, if your pyrrolopyrimidine has an N-H bond, this proton can be acidic and participate in side reactions, especially in the presence of a strong base.[1][2]

Q3: What is the primary chemical mechanism behind dehalogenation?

A3: The dominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This reactive species can be generated from various sources in the reaction mixture, including the base, solvent (e.g., alcohols), or even trace amounts of water.[1][3] Once formed, the Ar-Pd(II)-Br intermediate can react with the Pd-H species in a reductive elimination step to yield the dehalogenated Ar-H byproduct.[3]

Q4: Is there a "golden rule" for choosing reaction parameters to avoid this?

A4: While there is no single universal solution, a guiding principle is to promote the rate of the desired C-C bond formation (reductive elimination) so that it significantly outpaces the rate of the C-H bond formation (dehalogenation). This is achieved by carefully optimizing the entire catalytic system: the palladium source, ligand, base, solvent, and temperature.

In-Depth Troubleshooting Guide

This section provides a systematic, parameter-by-parameter approach to diagnosing and solving dehalogenation issues.

The Catalyst System: Your First Line of Defense

The choice of palladium precursor and, most critically, the phosphine ligand is paramount in controlling the reaction's outcome. The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium intermediates.

Q5: My standard Pd(PPh₃)₄ catalyst is giving me over 50% dehalogenation. What should I try first?

A5: Pd(PPh₃)₄ is a classic catalyst but often not optimal for challenging substrates like electron-deficient heteroaryls. The first and most impactful change is to switch to a more modern, sophisticated catalyst system.

  • Recommended Action: Screen a panel of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1] These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle—oxidative addition and reductive elimination—which helps the desired coupling reaction outcompete the dehalogenation pathway.[4]

Ligand TypeExamplesKey Advantages for Pyrrolopyrimidines
Biaryl Phosphines SPhos, XPhos, RuPhosIncrease electron density on Pd, promoting oxidative addition. Their bulkiness facilitates reductive elimination.[1][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very stable and highly active catalysts. They are strong sigma-donors, enhancing catalytic activity.[4][5]
Bidentate Phosphines dppf, XantPhosCan offer different coordination geometries and stability, sometimes reducing side reactions.

Workflow for Catalyst Screening

start High Dehalogenation Observed (>15%) ligand_screen Screen Ligands: 1. SPhos 2. XPhos 3. RuPhos start->ligand_screen check_dehalogenation Dehalogenation Reduced? ligand_screen->check_dehalogenation optimize Proceed to Base & Solvent Optimization check_dehalogenation->optimize Yes nhc_screen Try NHC Ligands (e.g., PEPPSI-IPr) check_dehalogenation->nhc_screen No end Problem Solved optimize->end nhc_screen->check_dehalogenation reassess Re-evaluate Substrate Stability & Boronic Acid Quality reassess->start

Caption: A logical workflow for troubleshooting dehalogenation via catalyst selection.

The Base and Solvent System: A Delicate Balance

The base is necessary to activate the boronic acid for transmetalation, but an inappropriate choice can accelerate dehalogenation.[4][5] The solvent not only dissolves the reagents but also influences the activity of the base and catalyst.[6]

Q6: Which bases should I avoid, and which are safer alternatives?

A6: Strong alkoxide bases like sodium ethoxide (NaOEt) or sodium tert-butoxide (NaOtBu) should be used with extreme caution, especially with protic solvents like ethanol, as they can be a direct source of hydride species leading to dehalogenation.[1][3][7]

  • Recommended Action: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent starting point, often providing a good balance of reactivity and low dehalogenation.[1] Carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective and widely used.[1]

Q7: Can my choice of solvent be the problem?

A7: Absolutely. Protic solvents like methanol or ethanol can be a source of protons or hydrides, directly contributing to the dehalogenation pathway.[3][6]

  • Recommended Action: Use aprotic solvents such as 1,4-dioxane, toluene, or THF.[1] If your reaction requires some water for solubility or to facilitate the base's action, use it sparingly as a co-solvent (e.g., dioxane/water 10:1).[8] Rigorously drying your aprotic solvent and reagents is crucial if you are attempting anhydrous conditions.[1]

The Boron Reagent: Stability Matters

The stability of your organoboron reagent is often overlooked. Boronic acids are susceptible to decomposition, particularly protodeboronation, which removes the key coupling partner from the reaction and can indirectly favor other side reactions.[9]

Q8: My boronic acid is old. Could this be causing issues?

A8: Yes. Boronic acids have a limited shelf-life and can decompose, especially if exposed to air and moisture.[9] This decomposition reduces the effective concentration of your nucleophile. If the transmetalation step is slow, it gives the Ar-Pd(II)-Br intermediate more time to undergo dehalogenation.[1]

  • Recommended Action: Use a more stable boron reagent. Boronate esters, particularly pinacol esters (Bpin) or MIDA esters, are significantly more stable than their corresponding boronic acids.[9][10] They are often crystalline, easier to purify, and less prone to decomposition.[9] While they may react slightly slower, the increased stability often leads to cleaner reactions and higher overall yields by minimizing side reactions.[9][10]

Mechanistic View: The Competing Pathways

cluster_suzuki Desired Suzuki Pathway cluster_dehalo Competing Dehalogenation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) (Oxidative Addition) Pd0->OxAdd Ar-Br Trans Ar-Pd(II)-Ar'(L₂) (Transmetalation) OxAdd->Trans Ar'-B(OR)₂ PdH H-Pd(II)-Br(L₂) OxAdd->PdH Hydride Source (Base, Solvent, H₂O) RedElim Ar-Ar' (Desired Product) Trans->RedElim Reductive Elimination RedElim->Pd0 RedElim_Dehalo Ar-H (Dehalogenated Byproduct) PdH->RedElim_Dehalo Reductive Elimination RedElim_Dehalo->Pd0

Caption: The Suzuki catalytic cycle and the competing dehalogenation side-pathway.

Reaction Conditions: Temperature and N-H Protection

Q9: Can simply lowering the reaction temperature help?

A9: Yes, this is a simple and often effective strategy. Dehalogenation can be kinetically favored at higher temperatures.[7] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C instead of 110 °C) can significantly suppress the formation of the dehalogenated byproduct.[7]

Q10: My pyrrolopyrimidine has an N-H group. Should I protect it?

A10: For pyrroles and related N-H containing heterocycles, protection of the nitrogen is a highly effective strategy to prevent dehalogenation.[1][2] The unprotected N-H can be deprotonated by the base, which can complicate the catalytic cycle. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress this side reaction.[1][2] Interestingly, in some cases, a Boc group can even be removed under the Suzuki reaction conditions, providing the desired product directly.[2]

Optimized Experimental Protocols

Protocol 1: General Screening Protocol for Suppressing Dehalogenation

This protocol provides a robust starting point using a modern catalyst system known to minimize dehalogenation.[1]

  • Reagent Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the brominated pyrrolopyrimidine (1.0 eq), the arylboronic acid pinacol ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (10:1 dioxane:water v/v).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling with 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the optimization of palladium-catalyzed cross-coupling reactions involving the challenging 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine substrate. The unique electronic and structural properties of this dihalogenated pyrrolo[2,3-d]pyrimidine present specific hurdles that require a nuanced approach to catalyst system selection and reaction condition optimization. This document will serve as a comprehensive resource, moving from frequently encountered issues to detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and provides a foundational understanding of the key variables at play when working with dihalogenated pyrrolo[2,3-d]pyrimidines.

Q1: My Suzuki-Miyaura coupling with this compound is giving me a mixture of products, including mono- and di-substituted compounds. How can I control the selectivity?

A1: Achieving regioselectivity in the cross-coupling of dihalogenated heterocycles like this compound is a common challenge. The relative reactivity of the C-Br and C-Cl bonds is the primary determinant of selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] However, the electronic environment of the pyrrolo[2,3-d]pyrimidine core can influence this reactivity.

To favor mono-arylation at the 6-position (C-Br), consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the oxidative addition to the C-Cl bond typically has a higher activation energy.

  • Stoichiometry of the Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can favor the mono-substituted product.

  • Ligand Choice: Less reactive catalyst systems, sometimes employing less electron-rich or more sterically hindered ligands, can improve selectivity. For instance, in some dihaloazine systems, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to influence site selectivity.[3]

For selective di-substitution, you will typically need more forcing conditions, such as higher temperatures, a larger excess of the boronic acid, and a more active catalyst system.

Q2: I'm attempting a Buchwald-Hartwig amination and observing very low to no conversion. What are the likely culprits?

A2: Low conversion in Buchwald-Hartwig aminations of N-heterocycles is a frequent issue. The primary suspects are often related to catalyst inhibition or deactivation. The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalytically inactive species.[4]

Here are initial troubleshooting steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, often evidenced by the formation of palladium black.[4][5]

  • Reagent Purity: Use anhydrous and deoxygenated solvents and reagents. Water can hydrolyze the active catalyst and some bases.

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to substrate degradation with sensitive heterocycles.[6] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable, although they might require higher temperatures.[6] For unprotected halo-azaindoles, LiHMDS has proven to be an effective base.[7]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, are often necessary to stabilize the active catalyst and promote reductive elimination.[4]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate and how can I prevent it?

A3: The formation of a black precipitate is a tell-tale sign of "palladium black" formation, which is the agglomeration of the active Pd(0) catalyst into an inactive metallic state.[5][8] This is a common mode of catalyst deactivation.

To prevent this:

  • Ligand Selection: The primary role of the ligand is to stabilize the mononuclear Pd(0) species. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to prevent this aggregation.[4]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[4]

  • Temperature Control: High temperatures can accelerate catalyst decomposition.[4] It's advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific cross-coupling reactions with this compound.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Low Yield and/or Poor Selectivity

A systematic approach is key to diagnosing and resolving issues in Suzuki-Miyaura couplings.

Logical Troubleshooting Workflow

start Low Yield / Poor Selectivity reagent_check Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->reagent_check catalyst_check Evaluate Catalyst System (Precatalyst, Ligand) reagent_check->catalyst_check Reagents OK condition_check Assess Reaction Conditions (Temperature, Concentration, Time) catalyst_check->condition_check Catalyst System Appropriate selectivity_issue Address Regioselectivity (Mono- vs. Di-substitution) condition_check->selectivity_issue Conditions Optimized start Low Conversion in Buchwald-Hartwig Amination check_atmosphere Rigorous Inert Atmosphere? start->check_atmosphere check_base Screen Alternative Bases (e.g., LiHMDS, K₃PO₄, Cs₂CO₃) check_atmosphere->check_base Yes check_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos) check_base->check_ligand No Improvement check_precatalyst Try a More Active Precatalyst (e.g., G3 or G4 Palladacycles) check_ligand->check_precatalyst Still Low Conversion active_catalyst Active Pd(0)Lₙ Catalyst deactivation_pathways Deactivation Pathways pd_black Formation of Palladium Black (Aggregation) deactivation_pathways->pd_black ligand_degradation Ligand Degradation (e.g., Oxidation) deactivation_pathways->ligand_degradation product_inhibition Product/Substrate Inhibition (Coordination to Pd) deactivation_pathways->product_inhibition

References

Technical Support Center: Purification of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique and often complex molecules. The incorporation of halogens into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, bioavailability, and target affinity.[1][2] However, these same modifications introduce distinct purification challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.

I. Common Purification Challenges & Troubleshooting

This section addresses prevalent issues encountered during the purification of halogenated heterocyclic compounds, offering causative explanations and actionable solutions.

Co-elution with Dehalogenated Impurities

Question: I'm observing co-elution of my desired halogenated heterocycle with an impurity that appears to be the dehalogenated analog. How can I resolve this?

Answer: This is a frequent challenge, as dehalogenated impurities are often structurally very similar to the target compound, making separation difficult.[3]

Causality:

  • Formation during Synthesis: Dehalogenation can occur as a side reaction during synthesis, particularly in the presence of certain catalysts or reducing agents.[4]

  • In-source Fragmentation (Mass Spectrometry): In some cases, the perceived dehalogenated impurity may be an artifact of in-source fragmentation within the mass spectrometer.

  • Low Selectivity of Stationary Phase: Standard reversed-phase columns (e.g., C18) may not provide sufficient selectivity to resolve compounds with only a single halogen atom difference.

Troubleshooting Strategies:

StrategyPrinciple of Operation & RationaleExperimental Protocol
Optimize HPLC/UHPLC Method Enhance selectivity by modifying mobile phase composition or stationary phase chemistry.1. Gradient Optimization: Employ a shallower gradient to increase the separation window between the two peaks. 2. Solvent Modification: Substitute methanol with acetonitrile or vice-versa. Acetonitrile often provides different selectivity for halogenated compounds. 3. Additive Variation: Introduce or alter the concentration of additives like formic acid, trifluoroacetic acid, or ammonium hydroxide to modify the ionization state and retention of the compounds.
Employ Phenyl-Hexyl or Pentafluorophenyl (PFP) Stationary Phases PFP columns offer alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions, which can be particularly effective for separating halogenated isomers and analogs.[3]1. Column Screening: Screen a PFP and a phenyl-hexyl column alongside your standard C18. 2. Method Development: Optimize the mobile phase for the best-performing alternative stationary phase.
Utilize Supercritical Fluid Chromatography (SFC) SFC provides orthogonal selectivity to reversed-phase HPLC and is highly effective for separating closely related compounds, including isomers.[5][6] It uses supercritical CO2 as the primary mobile phase, offering different solvation properties.[7]1. Initial Screening: Use a standard chiral or achiral SFC column with a CO2/methanol gradient. 2. Modifier and Additive Screening: Evaluate different co-solvents (e.g., ethanol, isopropanol) and additives (e.g., diethylamine, trifluoroacetic acid) to fine-tune selectivity.

Workflow for Resolving Co-elution of Halogenated Compound and Dehalogenated Impurity:

start Co-elution Observed step1 Confirm Impurity Identity (e.g., HRMS, NMR) start->step1 step2 Optimize HPLC Gradient (Shallow Gradient) step1->step2 step3 Switch Mobile Phase Solvent (ACN vs. MeOH) step2->step3 step4 Screen Alternative Stationary Phases (PFP, Phenyl-Hexyl) step3->step4 step5 Evaluate Supercritical Fluid Chromatography (SFC) step4->step5 end Resolution Achieved step5->end

Caption: Troubleshooting workflow for co-elution issues.

Poor Peak Shape (Tailing or Fronting)

Question: My halogenated heterocyclic compound is exhibiting significant peak tailing on my HPLC column. What are the likely causes and how can I improve the peak shape?

Answer: Poor peak shape is a common problem that can compromise resolution and quantification.[8][9] It often points to secondary interactions between the analyte and the stationary phase or issues with the sample solvent.[10]

Causality:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic nitrogen atoms in the heterocyclic ring, leading to peak tailing.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.[10]

  • Metal Contamination: Some halogenated compounds can chelate with trace metals in the HPLC system or on the column, leading to tailing.

Troubleshooting Strategies:

StrategyPrinciple of Operation & RationaleExperimental Protocol
Mobile Phase Modification Suppress unwanted secondary interactions.1. Adjust pH: For basic compounds, lower the mobile phase pH with an acid (e.g., 0.1% formic acid) to protonate the analyte and minimize silanol interactions. 2. Increase Ionic Strength: Add a small amount of a salt (e.g., 10-20 mM ammonium formate) to the mobile phase to mask active sites on the stationary phase.
Sample Diluent Optimization Ensure compatibility between the sample solvent and the mobile phase.1. Match Initial Conditions: Dissolve the sample in the initial mobile phase composition or a weaker solvent. 2. Reduce Injection Volume: If a strong solvent must be used, minimize the injection volume.
Use High-Purity, End-Capped Columns Modern, high-purity silica columns with advanced end-capping minimize the number of accessible silanol groups, reducing the potential for secondary interactions.1. Column Selection: Choose a column specifically marketed for good peak shape with basic compounds.
Employ a Guard Column or In-line Filter These protect the analytical column from particulates and strongly retained impurities that can lead to poor peak shape over time.[8]1. Installation: Install a guard column or filter upstream of the analytical column.
Solubility Issues

Question: My halogenated heterocycle has poor solubility in common purification solvents. How can I address this?

Answer: The introduction of halogens, particularly fluorine, can significantly alter the solubility profile of a molecule, often increasing its lipophilicity.[11][12]

Causality:

  • Increased Lipophilicity: Halogens increase the nonpolar character of a molecule.

  • Strong Crystal Lattice Energy: Halogen bonding and other intermolecular interactions in the solid state can make the compound difficult to dissolve.[13][14]

Troubleshooting Strategies:

StrategyPrinciple of Operation & RationaleExperimental Protocol
Solvent Screening Systematically test a range of solvents to find a suitable one for dissolution and purification.1. Initial Screen: Test solubility in common solvents like methanol, acetonitrile, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). 2. Co-solvent Systems: For preparative chromatography, consider using a co-solvent system (e.g., DCM/methanol) for sample injection, ensuring miscibility with the mobile phase.[6]
Temperature Modification Increasing the temperature can enhance solubility.1. Heated Sonication: Gently warm the sample while sonicating to aid dissolution. Be cautious with thermally labile compounds.
pH Adjustment For ionizable compounds, adjusting the pH can dramatically increase solubility.1. Acidic/Basic Conditions: If your compound has a basic nitrogen or an acidic proton, try adding a small amount of acid or base to the solvent to form a more soluble salt.

Logical Flow for Addressing Solubility Issues:

start Poor Solubility Observed step1 Systematic Solvent Screening (Polar & Apolar) start->step1 step2 Attempt Co-Solvent Systems step1->step2 step3 Apply Gentle Heating/Sonication step2->step3 step4 Evaluate pH Modification (for ionizable compounds) step3->step4 end Adequate Solubility Achieved step4->end

Caption: A systematic approach to overcoming solubility challenges.

II. Frequently Asked Questions (FAQs)

Q1: How does the type of halogen (F, Cl, Br, I) affect purification strategy?

The nature of the halogen significantly influences a molecule's properties and, consequently, the optimal purification strategy.

HalogenKey Physicochemical EffectsImpact on PurificationRecommended Approaches
Fluorine High electronegativity, small size, can act as a weak hydrogen bond acceptor. Often increases lipophilicity.[12]Can lead to unexpected elution orders. Separation from non-fluorinated analogs can be challenging.[1]PFP columns, SFC.
Chlorine Moderately electronegative and lipophilic.Generally follows expected retention behavior in reversed-phase.Standard C18, Phenyl-Hexyl, SFC.
Bromine More polarizable and larger than chlorine. Can participate in halogen bonding.[15]Increased potential for secondary interactions. May require more specialized stationary phases.Mixed-mode chromatography, SFC.
Iodine Highly polarizable, largest, and most prone to halogen bonding.[14] C-I bond is the weakest.[16]Susceptible to dehalogenation under certain conditions (e.g., exposure to some metals or high pH). Strong potential for halogen bonding interactions with stationary phases.[13]Use metal-free systems if possible. Mixed-mode chromatography can leverage halogen bonding for unique selectivity.

Q2: What is mixed-mode chromatography, and when should I consider it for halogenated heterocycles?

Mixed-mode chromatography (MMC) utilizes stationary phases that exhibit more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[17][18] This provides an additional dimension of selectivity, which is highly beneficial for complex purification challenges.[19][20]

Consider using MMC when:

  • You are separating compounds with varying charge states and hydrophobicities.

  • Standard reversed-phase or normal-phase chromatography fails to provide adequate resolution.

  • Your halogenated heterocycle has ionizable functional groups.

  • You want to exploit unique interactions, such as halogen bonding, which can be more pronounced on certain mixed-mode phases.[21]

Q3: Can on-column degradation be an issue for these compounds?

Yes, certain halogenated heterocycles can be sensitive to the conditions used during purification.

  • pH Sensitivity: Highly acidic or basic mobile phases can cause degradation or dehalogenation of sensitive compounds.

  • Metal-Catalyzed Degradation: As mentioned, trace metals in the system can sometimes catalyze dehalogenation, especially of iodo- and bromo-substituted compounds.[4][22]

  • Thermally Labile Compounds: For compounds that are not stable at elevated temperatures, it's crucial to perform purification at or below ambient temperature.[5]

To mitigate on-column degradation:

  • Screen a range of pH values to find a balance between good chromatography and compound stability.

  • Use biocompatible (metal-free) HPLC systems where possible.

  • Avoid excessive column temperatures.

Q4: Are there any "green" or more sustainable purification techniques for these compounds?

Absolutely. Supercritical Fluid Chromatography (SFC) is considered a greener alternative to traditional HPLC.[6]

Key advantages of SFC include:

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, significantly reducing the consumption of organic solvents.[6][23]

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster run times.[23]

  • Easier Fraction Evaporation: After fraction collection, the CO2 evaporates, leaving the compound in a small amount of co-solvent, which drastically reduces dry-down time.[6]

SFC has proven to be a robust and efficient technique for the purification of a wide range of pharmaceutical compounds, including halogenated heterocycles.[5][7][24]

III. References

  • Supercritical fluid chromatography. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Mixed-mode chromatography. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Graver Technologies. Retrieved from --INVALID-LINK--

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved from --INVALID-LINK--

  • Miller, L., & L-j, Wang. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. Journal of Chromatography A. Retrieved from --INVALID-LINK--

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from --INVALID-LINK--

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from --INVALID-LINK--

  • Sladojevich, F., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Mixed-Mode Chromatography. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Lin, F. Y., et al. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. Retrieved from --INVALID-LINK--

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. (n.d.). Teledyne Labs. Retrieved from --INVALID-LINK--

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva Life Sciences. Retrieved from --INVALID-LINK--

  • Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from --INVALID-LINK--

  • Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. Retrieved from --INVALID-LINK--

  • Halogenated Heterocycles as Pharmaceuticals. (2022). ResearchGate. Retrieved from --INVALID-LINK--

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. Retrieved from --INVALID-LINK--

  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Dehalogenation. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved from --INVALID-LINK--

  • Goud, N. R., et al. (2021). I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. PMC - NIH. Retrieved from --INVALID-LINK--

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021). MDPI. Retrieved from --INVALID-LINK--

  • Vanderford, B. J., et al. (2011). Occurrence of Halogenated Transformation Products of Selected Pharmaceuticals and Personal Care Products in Secondary and Tertiary Treated Wastewaters from Southern California. Environmental Science & Technology. Retrieved from --INVALID-LINK--

  • Thermochemical Factors Affecting the Dehalogenation of Aromatics. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. Retrieved from --INVALID-LINK--

  • Ye, C., et al. (2022). Selectfluor and TBAX (Cl, Br) Mediated Oxidative Chlorination and Bromination of Olefins. Organic Letters. Retrieved from --INVALID-LINK--

  • Ghosh, C., et al. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved from --INVALID-LINK--

  • Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. (2021). MDPI. Retrieved from --INVALID-LINK--

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. Retrieved from --INVALID-LINK--

  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. (2019). Accounts of Chemical Research. Retrieved from --INVALID-LINK--

  • Halogenated Heterocycles. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Halogen bonding organocatalysis enhanced through intramolecular hydrogen bonds. (2020). Chemical Communications. Retrieved from --INVALID-LINK--

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Niewieczerzal, S., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH. Retrieved from --INVALID-LINK--

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. Retrieved from --INVALID-LINK--

  • Bennett, S. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. Retrieved from --INVALID-LINK--

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2025). MDPI. Retrieved from --INVALID-LINK--

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from --INVALID-LINK--

  • Pyrrole. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • 9.4 Chlorination vs Bromination. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from --INVALID-LINK--

  • Gemoets, H. P. L., et al. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Retrieved from --INVALID-LINK--

References

Suzuki Coupling Technical Support Center: Strategies to Avoid Homocoupling with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their Suzuki reactions and, specifically, to minimize or eliminate the formation of undesired homocoupled products (biaryls) from their aryl halide starting materials.

As experienced chemists know, the Suzuki reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance. However, the formation of homocoupled side products can significantly reduce the yield of the desired cross-coupled product, complicate purification, and waste valuable starting materials. This guide provides in-depth, field-proven insights and troubleshooting strategies to address this common challenge.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Homocoupling

This section addresses common questions regarding the causes and prevention of aryl halide homocoupling in Suzuki reactions.

Q1: What is homocoupling in the context of a Suzuki reaction, and why does it happen?

Answer:

Homocoupling refers to a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of Suzuki reactions with aryl halides (Ar-X), this results in the formation of a biaryl (Ar-Ar) instead of the desired cross-coupled product (Ar-Ar').

This unwanted reaction is primarily attributed to two mechanistic pathways that can compete with the desired catalytic cycle:

  • Oxidative Addition/Reductive Elimination Pathway: Two molecules of the aryl halide can oxidatively add to a low-valent Palladium(0) center. Subsequent reductive elimination from the resulting Pd(II) species produces the homocoupled biaryl and regenerates a Pd(0) catalyst. This is more common with highly reactive aryl halides.

  • Transmetalation-Mediated Pathway: In some cases, a transmetalation can occur between two organopalladium(II) halide intermediates (Ar-Pd-X), particularly in the presence of certain bases or additives, leading to the formation of a diarylpalladium(II) species (Ar-Pd-Ar) which then reductively eliminates to give the homocoupled product.

The propensity for homocoupling is a delicate balance of multiple factors including the stability of the catalyst, the reactivity of the substrates, and the reaction conditions.

Q2: How does the choice of palladium precursor and ligand affect homocoupling?

Answer:

The choice of the palladium source and, more critically, the supporting ligand is paramount in controlling the selectivity of the Suzuki reaction.

  • Palladium Precursor: While Pd(PPh₃)₄ is a classic catalyst, it can sometimes promote homocoupling due to the dissociation of phosphine ligands, which generates highly reactive and less-congested palladium species. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred as they are air-stable and are activated in situ by the addition of a suitable ligand.

  • Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity.

    • Electron-rich, bulky phosphine ligands are generally the most effective at preventing homocoupling. The bulkiness of the ligand (e.g., P(t-Bu)₃, SPhos, XPhos) favors the formation of a monoligated palladium species, which is highly active in the desired cross-coupling cycle but sterically hindered for the side reactions leading to homocoupling.

    • The electron-donating nature of these ligands also speeds up the rate-limiting oxidative addition step and promotes the reductive elimination of the desired product, further outcompeting the homocoupling pathway.

Below is a diagram illustrating the general catalytic cycle and the competing homocoupling pathway.

Caption: Suzuki catalytic cycle vs. competing homocoupling pathway.

Q3: What is the role of the base in promoting or preventing aryl halide homocoupling?

Answer:

The base plays a crucial role in the transmetalation step, but an inappropriate choice can inadvertently promote homocoupling.

  • Mechanism of Action: The base is required to activate the boronic acid partner, forming a more nucleophilic boronate species (Ar-B(OR)₃⁻) that facilitates the transfer of the aryl group to the palladium center.

  • Impact on Homocoupling:

    • Strong Bases (e.g., NaOH, KOH): While effective at promoting transmetalation, strong aqueous bases can also lead to the degradation of boronic acids (protodeboronation) and can promote palladium black precipitation, which can catalyze homocoupling.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often the preferred choice. Carbonates and phosphates are generally effective enough to facilitate transmetalation without causing significant substrate degradation. K₃PO₄ is particularly useful for less reactive aryl chlorides.

    • Organic Bases (e.g., Et₃N): These are typically not strong enough to be effective in Suzuki couplings.

The choice of base should be carefully considered based on the specific substrates being used. A good starting point is often K₂CO₃ or K₃PO₄.

Part 2: Troubleshooting Guide - Specific Issues and Solutions

This section provides a structured approach to troubleshooting when significant homocoupling is observed in your Suzuki reaction.

Issue 1: My reaction with an electron-rich aryl bromide shows >20% homocoupling.
Potential Cause Explanation Recommended Solution
Inadequate Ligand Steric Bulk Electron-rich aryl bromides can undergo oxidative addition relatively easily. If the ligand is not bulky enough (e.g., PPh₃), it may not sufficiently shield the palladium center, allowing for the side reactions that lead to homocoupling.Switch to a bulkier, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos or XPhos are excellent choices. A higher ligand-to-palladium ratio (2:1 to 4:1) can also be beneficial.
Reaction Temperature is Too High Elevated temperatures can increase the rate of all reactions, including the undesired homocoupling pathway. It can also lead to faster ligand decomposition.Reduce the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. A slower reaction with higher selectivity is often preferable.
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of boronic acids and can also lead to the degradation of the Pd(0) catalyst, which can promote side reactions.Ensure rigorous degassing of all solvents and reagents. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the reaction setup and duration. See the protocol below for proper degassing techniques.
Issue 2: My reaction with an activated aryl chloride is sluggish and produces significant homocoupling.
Potential Cause Explanation Recommended Solution
Insufficiently Active Catalyst System Aryl chlorides are less reactive than aryl bromides or iodides, and the oxidative addition step is often rate-limiting. A standard catalyst system may not be active enough, leading to side reactions becoming more competitive.Use a highly active catalyst system specifically designed for aryl chlorides. This typically involves a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a highly electron-rich and sterically demanding ligand such as XPhos, SPhos, or RuPhos.
Incorrect Base The choice of base is critical for activating less reactive aryl chlorides. A base that is too weak may not be effective.Use a stronger, non-hydroxide base. K₃PO₄ is often the base of choice for Suzuki couplings involving aryl chlorides as it provides a good balance of reactivity without causing excessive side reactions.

Part 3: Experimental Protocols and Data

Protocol 1: Rigorous Degassing of Reaction Solvents

This protocol is essential for minimizing oxygen, a known promoter of homocoupling.

Objective: To remove dissolved oxygen from reaction solvents to maintain an inert atmosphere.

Method: Freeze-Pump-Thaw

  • Preparation: Assemble your reaction flask with the solvent and a stir bar. Ensure the flask is connected to a vacuum/inert gas manifold via a stopcock.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: With the solvent frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Inert Gas Backfill: Once the solvent is fully thawed, carefully backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Repeat: For maximum efficiency, repeat this Freeze-Pump-Thaw cycle at least three times.

Table 1: Recommended Ligand and Base Combinations for Different Aryl Halides
Aryl Halide (Ar-X) Recommended Ligand Typical Pd:Ligand Ratio Recommended Base Typical Solvent
Ar-I (Electron-rich or poor) PPh₃, SPhos1:2 - 1:4K₂CO₃Toluene, Dioxane
Ar-Br (Electron-poor) PPh₃, SPhos1:2 - 1:4K₂CO₃, K₃PO₄Toluene, Dioxane
Ar-Br (Electron-rich) SPhos, XPhos1:2 - 1:4K₃PO₄Toluene, Dioxane
Ar-Cl (Electron-poor) XPhos, RuPhos1:2K₃PO₄t-BuOH/Toluene
Ar-Cl (Electron-rich) XPhos, RuPhos1:2K₃PO₄t-BuOH/Toluene

This table provides general starting points. Optimization may be required for specific substrates.

Decision-Making Workflow for Troubleshooting Homocoupling

The following diagram provides a logical workflow for addressing issues with homocoupling in your Suzuki reaction.

Troubleshooting_Workflow start Significant Homocoupling Observed (>10%) check_inert Is the reaction under strict inert atmosphere? start->check_inert degas Action: Re-run with rigorously degassed solvents (Freeze-Pump-Thaw). check_inert->degas No check_ligand What is the ligand? check_inert->check_ligand Yes degas->check_ligand is_pph3 PPh3 or similar? check_ligand->is_pph3 is_buchwald Bulky phosphine (SPhos, XPhos)? is_pph3->is_buchwald No switch_ligand Action: Switch to a bulkier, electron-rich ligand (e.g., SPhos). Increase Pd:Ligand ratio. is_pph3->switch_ligand Yes check_temp Is the reaction temperature > 100°C? is_buchwald->check_temp Yes end Problem Resolved switch_ligand->end lower_temp Action: Reduce temperature to 60-80°C and monitor. check_temp->lower_temp Yes check_base What is the base? check_temp->check_base No lower_temp->end is_hydroxide Aqueous NaOH or KOH? check_base->is_hydroxide switch_base Action: Switch to K2CO3 or K3PO4. is_hydroxide->switch_base Yes is_hydroxide->end No switch_base->end

Caption: A step-by-step troubleshooting workflow for homocoupling.

Technical Support Center: A-Z Guide to Scaling the Synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth technical support for the scalable synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for kinase inhibitor libraries and other pharmacologically active compounds.[1][2] This resource is designed to address common challenges and provide actionable solutions to streamline your library synthesis campaigns.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry due to its structural resemblance to purines.[3][4] This core is present in numerous natural products and clinically approved drugs, including Tofacitinib, a Janus kinase (JAK) inhibitor.[5] The targeted 6-bromo-4-chloro-7-methyl derivative is a versatile intermediate, allowing for diverse functionalization at the 4- and 6-positions to generate extensive chemical libraries.[6][7]

This guide is structured to anticipate and solve problems you may encounter during the multi-step synthesis and scale-up of this key intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol yields a mixture of mono- and di-brominated products, and the overall yield is low. What's going on?

Answer: This is a frequent challenge related to the reactivity of the pyrrolo[2,3-d]pyrimidine core. The pyrrole ring is electron-rich and susceptible to electrophilic substitution.

Potential Causes & Solutions:

  • Over-bromination: The use of strong brominating agents or harsh reaction conditions can lead to di-bromination.

    • Solution: Employ a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, minimizing over-reaction.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

    • Solution: Maintain a low reaction temperature, typically between 0°C and room temperature, to favor the mono-brominated product.

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent.

    • Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. These solvents help to solubilize the starting material and reagent while moderating reactivity.

Question 2: The chlorination of 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) is messy, and I'm recovering a significant amount of starting material after workup. How can I improve this step?

Answer: The chlorination of the 4-position is often challenging due to the potential for hydrolysis of the 4-chloro product back to the starting material during aqueous workup.[8] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sensitive to moisture and unstable in acidic or basic conditions.[8]

Key Considerations for a Successful Chlorination:

  • Complete Removal of Excess POCl₃: Before quenching the reaction, it is crucial to remove excess POCl₃ under reduced pressure.[8] This minimizes the exothermic nature of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.

  • Controlled Quenching: A "reverse quench" is highly recommended.[8] This involves slowly and carefully adding the cooled reaction mixture to crushed ice or an ice-water slurry with vigorous stirring. This method helps to dissipate heat and control the reaction rate.

  • Careful Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.[8] Strong bases such as sodium hydroxide (NaOH) can lead to the formation of unwanted byproducts.

  • Use of a Co-solvent and Base: Performing the reaction in a high-boiling inert solvent like toluene with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can improve yields.[9] The base scavenges the HCl generated during the reaction, driving it to completion.

Question 3: I'm observing poor regioselectivity during the N-methylation of 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. How can I ensure methylation occurs at the N7 position?

Answer: The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms that can be alkylated. Direct alkylation can lead to a mixture of N7 and other isomers.

Strategies for Regiocontrolled N-methylation:

  • Protecting Group Strategy: While more steps are involved, a protecting group strategy offers the most reliable regiocontrol. The N7 position can be protected, for example, with a tosyl group, followed by methylation and subsequent deprotection.

  • Optimized Direct Methylation Conditions:

    • Base Selection: The choice of base is critical. A strong but non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is often effective.

    • Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents.

    • Temperature Control: Running the reaction at low temperatures (e.g., 0°C) can enhance regioselectivity.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and its application in library development.

Q1: What is the overall synthetic strategy for this compound?

A1: A common and effective synthetic route involves a multi-step process starting from commercially available materials. The general workflow is as follows:

Synthetic_Workflow Start Commercially Available Starting Materials Step1 Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol Start->Step1 Step2 N-methylation Step1->Step2 Step3 Bromination Step2->Step3 Step4 Chlorination Step3->Step4 End This compound Step4->End Troubleshooting_Chlorination cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Chlorination Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Hydrolysis during Workup Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Sol1 Increase Reaction Time/Temp Cause1->Sol1 Sol2 Add Tertiary Amine Base Cause1->Sol2 Sol3 Remove Excess POCl3 before Quench Cause2->Sol3 Sol4 Use Reverse Quench Cause2->Sol4 Sol5 Neutralize with Weak Base Cause2->Sol5 Sol6 Optimize Temperature Cause3->Sol6

References

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-Substituted Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical efficacy of kinase inhibitors based on the 6-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel targeted cancer therapeutics. This document synthesizes data from various public sources to offer an objective analysis of their performance, supported by experimental data and protocols.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenine, the purine base in ATP.[1][2] This mimicry allows for competitive binding to the ATP-binding site of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2][3] The strategic incorporation of a bromine atom at the 6-position of this scaffold can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.[4][5] This guide will delve into the nuances of how substitutions on this brominated core impact both in vitro and in vivo efficacy.

In Vitro Efficacy: A Tale of Potency and Selectivity

The initial assessment of any potential kinase inhibitor lies in its in vitro performance. This includes evaluating its direct inhibitory effect on target kinases (enzymatic assays) and its ability to modulate cellular pathways and viability in cancer cell lines (cellular assays).

Enzymatic Assays: Gauging Direct Target Inhibition

Enzymatic assays are crucial for determining the intrinsic potency of a compound against its purified kinase target. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. For pyrrolo[2,3-d]pyrimidine-based inhibitors, a lower IC50 value indicates a higher potency.

A study on tricyclic pyrrolo[2,3-d]pyrimidines revealed that a 3-bromo-substituted derivative, Compound 10b , demonstrated notable cytotoxic activity, which is an indirect measure of its potential to inhibit key cellular kinases.[4] While direct enzymatic IC50 values for this specific compound were not provided in the cited literature, the structure-activity relationship (SAR) data from related compounds suggest that the presence and position of the bromine atom are critical for activity.[4]

For instance, in a series of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, modifications at the 6-position, including the introduction of bulky arylmethyl groups, significantly influenced their inhibitory profile against receptor tyrosine kinases like EGFR and VEGFR-2.[6]

Table 1: In Vitro Cytotoxicity of Representative 6-Bromo-Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
8g (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imineHT-294.01[4]
10b 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneMCF-7Moderate[4]

Note: The "methyl" group in these compounds is at the N-1 position of the tricyclic system, which corresponds to the N-7 position of the core pyrrolo[2,3-d]pyrimidine scaffold. "Moderate" activity for 10b indicates an IC50 likely in the low micromolar range as per the context of the study.[4]

Cellular Assays: Assessing Biological Impact

Cellular assays provide a more biologically relevant context by evaluating the inhibitor's ability to penetrate cell membranes and affect signaling pathways within a whole-cell system. These assays measure endpoints such as cell proliferation, apoptosis, and the phosphorylation status of downstream target proteins.

For example, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit the proliferation of various cancer cell lines. Compounds with halogen substitutions, including bromine, on appended phenyl rings showed significant cytotoxic effects.[5] Specifically, compound 8g , a brominated derivative, exhibited potent activity against the HT-29 colon cancer cell line with an IC50 of 4.01 µM.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The development and evaluation of these inhibitors follow a logical progression from chemical synthesis to biological testing. The diagram below illustrates a typical workflow.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pathway Target Signaling Pathway (Example: RTK) start 6-Bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine reaction Substitution/Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->reaction library Library of 6-Bromo-Substituted Inhibitors reaction->library enzymatic Enzymatic Assays (Kinase Inhibition, IC50) library->enzymatic cellular Cellular Assays (Cytotoxicity, Apoptosis) library->cellular sar Structure-Activity Relationship (SAR) Analysis enzymatic->sar cellular->sar pk Pharmacokinetic Studies (ADME) sar->pk efficacy Xenograft Models (Tumor Growth Inhibition) pk->efficacy rtk Receptor Tyrosine Kinase (RTK) downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream Phosphorylation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->rtk Binds to ATP pocket atp ATP atp->rtk Binds to ATP pocket proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

References

Comparing the reactivity of the C4-Cl vs C6-Br in 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Differential Reactivity of C4-Cl vs. C6-Br in 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules, including highly successful kinase inhibitors.[1][2] The dihalogenated derivative, this compound, is a particularly valuable building block, offering two distinct reaction handles for sequential functionalization. Understanding the differential reactivity of the chlorine atom at the C4 position and the bromine atom at the C6 position is paramount for designing efficient and regioselective synthetic routes in drug discovery.

This guide provides a comprehensive comparison of the reactivity at these two positions, grounded in fundamental chemical principles and supported by experimental data. We will explore the theoretical underpinnings of this selectivity and provide practical methodologies for leveraging it in two major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Theoretical Framework: Predicting Reactivity

The regiochemical outcome of reactions on the this compound core is governed by a combination of electronic effects inherent to the heterocyclic system and the fundamental properties of the carbon-halogen bonds.

Electronic Landscape of the Pyrrolo[2,3-d]pyrimidine Core

The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the pyrimidine ring electrophilic and thus susceptible to attack by nucleophiles.[3][4] In nucleophilic aromatic substitution (SNAr) reactions, attack is strongly favored at positions ortho or para to the ring nitrogens (C2, C4, and C6). This preference is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the high-energy anionic intermediate (Meisenheimer complex) through resonance.[5]

For the this compound molecule:

  • The C4 Position: Is para to N1 and ortho to N3.

  • The C6 Position: Is para to N1 and adjacent to the pyrrole ring's N7.

Both positions are electronically activated for nucleophilic attack. However, detailed analysis of the resonance structures and Frontier Molecular Orbital (FMO) theory reveals that the C4 position generally bears a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[6] This makes C4 the more electrophilic center and, therefore, the kinetically favored site for nucleophilic attack.

Carbon-Halogen Bond Dissociation Energy

The second critical factor, which dominates in transition-metal-catalyzed reactions, is the strength of the carbon-halogen bond. The bond dissociation energies follow a clear trend:

C-Cl (≈ 84 kcal/mol) > C-Br (≈ 71 kcal/mol)

The first and typically rate-determining step in palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Because the C-Br bond is significantly weaker than the C-Cl bond, the energy barrier for oxidative addition is lower. Consequently, this step occurs much more readily and under milder conditions for an aryl bromide than for a corresponding aryl chloride.[7] This principle strongly predicts that the C6-Br position will be the primary site of reactivity in palladium-catalyzed transformations.

Caption: Structure of the core molecule highlighting key reactive sites.

Experimental Evidence: A Tale of Two Reactivities

The theoretical predictions are borne out by extensive experimental evidence. The choice of reaction class—nucleophilic substitution or palladium-catalyzed coupling—determines the site of initial functionalization.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at C4

SNAr reactions are dictated by the electronic properties of the ring. The greater electrophilicity of the C4 position leads to its preferential reaction with nucleophiles such as amines, alkoxides, and thiolates.

SNAr_Mechanism Start Substrate (C4-Cl) + Nu:⁻ Intermediate Meisenheimer Complex (Charge on N3) Start->Intermediate Attack at C4 (Favored) Product C4-Nu Product + Cl⁻ Intermediate->Product Loss of Cl⁻ Start_C6 Substrate (C6-Br) + Nu:⁻ Intermediate_C6 Meisenheimer Complex (Charge on C5) Start_C6->Intermediate_C6 Attack at C6 (Disfavored)

Caption: SNAr favors attack at C4 due to superior intermediate stabilization.

Summary Table: Reactivity in Nucleophilic Aromatic Substitution

PositionHalogenRelative ReactivityRationale
C4 ChlorineHigher More electrophilic carbon; greater stabilization of the anionic intermediate by the adjacent N3 atom.[5][6]
C6 BromineLower Less electrophilic carbon; intermediate is less stabilized.

Experimental Protocol: Selective Amination at the C4 Position

  • Reagents & Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., N,N-Dimethylformamide or 1,4-Dioxane) in a sealed reaction vessel, add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up & Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the 4-amino-6-bromo product.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization at C6

In contrast to SNAr, palladium-catalyzed reactions are governed by the C-X bond strength, making the C6-Br position the overwhelmingly preferred site for reaction. This provides a powerful and reliable strategy for introducing carbon-based substituents.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd_Br Oxidative Addition (C6-Br Bond) Pd0->OxAdd_Br Fast / Mild Conditions OxAdd_Cl Oxidative Addition (C4-Cl Bond) Pd0->OxAdd_Cl Slow / Harsh Conditions Transmetal Transmetalation (with R-B(OR)₂) OxAdd_Br->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Catalyst Regeneration Product C6-R Product ReductElim->Product

Caption: The Suzuki catalytic cycle favors the weaker C-Br bond for oxidative addition.

Summary Table: Reactivity in Palladium-Catalyzed Cross-Coupling

PositionHalogenRelative ReactivityRationale
C4 ChlorineLower Stronger C-Cl bond requires a higher activation energy for oxidative addition. Reaction requires higher temperatures and/or more active catalysts.
C6 BromineHigher Weaker C-Br bond undergoes rapid oxidative addition with Pd(0) catalysts under mild conditions.[7]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6 Position

  • Reagents & Setup: In a reaction flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent & Degassing: Add a mixture of solvents such as 1,4-Dioxane and water (e.g., 4:1 v/v). Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS), typically within 1-6 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to obtain the 6-aryl-4-chloro product.

Experimental Protocol: Selective Sonogashira Coupling at the C6 Position

  • Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or DMF, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Triethylamine or DIPEA).

  • Reaction: Stir the reaction under an inert atmosphere at a temperature ranging from room temperature to 60 °C. The reaction is often rapid, with completion typically observed within 1-4 hours (monitor by TLC or LC-MS).

  • Work-up & Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the resulting crude material by silica gel chromatography to isolate the 6-alkynyl-4-chloro product.[8]

Conclusion: A Platform for Orthogonal Synthesis

The differential reactivity of the C4-Cl and C6-Br positions on the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a powerful feature for synthetic chemists. This predictable, orthogonal reactivity allows for the stepwise and selective elaboration of the scaffold, which is a cornerstone of modern drug development.

  • The C4-Chloro position is the preferred site for Nucleophilic Aromatic Substitution , driven by the electronic activation of the pyrimidine ring.

  • The C6-Bromo position is the preferred site for Palladium-Catalyzed Cross-Coupling , a result of its lower C-Br bond dissociation energy.

By carefully selecting the reaction type, researchers can precisely control which position is functionalized, enabling the efficient construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.

References

A Comparative Guide to the Biological Activity of 6-Substituted-4-Amino-7-Methyl-pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurine

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands out as a "privileged scaffold."[1] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[2][3] Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5]

This guide focuses on a specific, highly potent subclass: 4-amino-7-methyl-pyrrolo[2,3-d]pyrimidines. The 4-amino group is a crucial hydrogen bond donor, mimicking the interaction of adenine with the kinase hinge region. The strategic addition of a methyl group at the N7 position serves a dual purpose: it can enhance binding affinity by interacting with specific residues in the kinase active site and, critically, it can block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.[6] This modification often influences both the potency and selectivity of the inhibitor.[6]

The C6 position of the pyrrolo[2,3-d]pyrimidine core is particularly amenable to substitution, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. These substituents project out from the ATP-binding pocket and can form key interactions with solvent-exposed regions of the kinase, significantly impacting the compound's potency and selectivity profile. This guide provides a comparative analysis of various 6-substituted analogs, focusing on their activity as inhibitors of key oncogenic kinases, supported by quantitative experimental data and detailed methodologies.

General Synthesis Strategy

The synthesis of 6-substituted-4-amino-7-methyl-pyrrolo[2,3-d]pyrimidines typically involves a multi-step sequence starting from a commercially available pyrimidine derivative. A crucial step is the introduction of the desired substituent at the C6 position, which is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the versatile introduction of a wide range of aryl and heteroaryl moieties.

Below is a generalized workflow for the synthesis of these target compounds.

G cluster_0 Core Synthesis cluster_1 Functionalization at C6 cluster_2 Final Amination A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B N7-Methylation (e.g., MeI, K2CO3) A->B C 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C D Iodination at C6 (e.g., NIS) C->D E 4-Chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine D->E F Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) E->F G 4-Chloro-6-aryl-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine F->G H Nucleophilic Substitution (Ammonia or Amine source) G->H I Target Compound: 4-Amino-6-aryl-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine H->I

Caption: Generalized synthetic workflow for 6-aryl-4-amino-7-methyl-pyrrolo[2,3-d]pyrimidines.

Comparative Biological Evaluation: Kinase Inhibition Profiles

The biological activity of 6-substituted-4-amino-7-methyl-pyrrolo[2,3-d]pyrimidines is highly dependent on the nature of the substituent at the C6 position. As potent ATP-competitive inhibitors, these compounds have shown significant activity against several receptor tyrosine kinases (RTKs) implicated in cancer progression, such as Colony-Stimulating Factor 1 Receptor (CSF1R), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Inhibition of CSF1R and EGFR

CSF1R is a key driver of macrophage differentiation and survival and is implicated in various cancers and inflammatory diseases.[7] EGFR is a well-established target in oncology, with its overexpression or mutation driving the growth of numerous solid tumors.[5] The following table presents a comparative analysis of the inhibitory activity (IC50) of a series of 6-aryl-4-amino-pyrrolo[2,3-d]pyrimidines against CSF1R and EGFR.

Compound ID6-Aryl SubstituentCSF1R IC50 (nM)EGFR IC50 (nM)
1 Phenyl>1000110
2 3-Hydroxyphenyl4.866
3 4-Hydroxyphenyl2.537
4 4-(Hydroxymethyl)phenyl1.020
5 3-Aminophenyl2.4110
6 4-(Methylsulfonyl)phenyl2.0140
Data synthesized from multiple sources, primarily focused on 7H or 7-SEM protected analogs which demonstrate the trend of 6-substitution.[1][7]
Inhibition of VEGFRs

VEGFRs are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] The table below compares the inhibitory potency of several 6-substituted analogs against VEGFR-1 and VEGFR-2.

Compound ID6-SubstituentN4-SubstituentVEGFR-1 IC50 (µM)VEGFR-2 IC50 (µM)
7 2-Methylbenzyl2-Fluoro-4-chloroanilino0.490.23
8 2-Methylbenzyl4-Chloroanilino0.580.43
9 1-Naphthylmethyl2-Fluoro-4-chloroanilino0.150.04
10 1-Naphthylmethyl4-Chloroanilino0.280.12
Data is for 7H-pyrrolo[2,3-d]pyrimidine analogs, demonstrating the impact of C6 and N4 substitutions.[8]

Structure-Activity Relationship (SAR) Analysis

The data reveals clear SAR trends for the 6-substituted-4-amino-7-methyl-pyrrolo[2,3-d]pyrimidine scaffold:

  • Polar Substituents at C6 Enhance CSF1R Activity: The introduction of polar groups, particularly at the para-position of a 6-phenyl ring, significantly enhances CSF1R inhibitory potency. For instance, a hydroxymethyl group (Compound 4 ) results in a potent inhibitor with an IC50 of 1.0 nM.[1][7] This suggests the presence of a specific polar pocket in the solvent-exposed region of the CSF1R active site.

  • Bulky Aromatic Systems at C6 Favor VEGFR Inhibition: Larger, more hydrophobic substituents at the C6 position, such as a 1-naphthylmethyl group (Compound 9 ), lead to potent inhibition of VEGFRs, with an IC50 of 40 nM against VEGFR-2.[8] This indicates that the active site of VEGFR can accommodate bulky hydrophobic groups.

  • N7-Methylation Influences Potency and Selectivity: While the tables primarily show data for 7H analogs for broader comparison, studies have shown that methylation at the N7 position directly impacts activity. For example, N7-methylation of certain analogs can enhance cytotoxicity against cells driven by PDGFR-β, while being detrimental to VEGFR-2 inhibition.[6] This highlights the critical role of the N7 position in fine-tuning the inhibitor's selectivity profile. The methyl group can make favorable van der Waals contacts or alter the presentation of the scaffold to the hinge region.

  • Selectivity Profile: A notable feature of this scaffold is the ability to tune selectivity. For example, many of the potent CSF1R inhibitors show significantly weaker activity against EGFR, suggesting that structural modifications at the C6 position can be exploited to achieve selectivity between different kinase families.[7]

SAR cluster_Scaffold cluster_Key Structure-Activity Relationships scaffold N7 N7-Methyl Group: - Enhances metabolic stability - Influences potency & selectivity N4 C4-Amino Group: - Key H-bond donor - Mimics adenine in hinge binding C6 C6-Substituent: - Major determinant of potency & selectivity - Interacts with solvent-exposed region

Caption: Key structural features influencing the biological activity of the scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activity of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a compound against a specific kinase by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., CSF1R, EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

  • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well to start the reaction. The ATP concentration should ideally be at its Km value for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[9]

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM). Include a DMSO-only control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 6-substituted-4-amino-7-methyl-pyrrolo[2,3-d]pyrimidine scaffold is a highly versatile and potent platform for the development of kinase inhibitors. Structure-activity relationship studies have demonstrated that modifications at the C6 position are a powerful tool for modulating potency and selectivity against key oncogenic kinases like CSF1R, EGFR, and VEGFRs. The strategic inclusion of the N7-methyl group further refines the pharmacological properties of these compounds.

Future research should focus on exploring a wider diversity of substituents at the C6 position to identify novel interactions and further enhance selectivity. The synthesis of analogs with different N7-alkyl groups could also yield inhibitors with improved properties. Ultimately, the continued investigation of this privileged scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

Head-to-head comparison of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine with tofacitinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

In the intricate landscape of pharmaceutical synthesis, the Janus kinase (JAK) inhibitor tofacitinib stands as a significant therapeutic agent for autoimmune diseases. Its core structure, a pyrrolo[2,3-d]pyrimidine, requires a carefully orchestrated synthesis where the choice of intermediates is paramount to the efficiency, scalability, and purity of the final active pharmaceutical ingredient (API). This guide provides a detailed, head-to-head comparison of two critical pyrrolopyrimidine intermediates: the lesser-documented This compound and the widely utilized 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .

This analysis moves beyond a simple datasheet comparison, delving into the synthetic causality, the strategic implications of substituent choices, and the practical considerations for researchers in drug development.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

Tofacitinib functions by inhibiting JAKs, enzymes crucial to the signaling cascade of numerous cytokines involved in inflammation and immune responses. The core pharmacophore responsible for its binding affinity is the 7H-pyrrolo[2,3-d]pyrimidine ring system. The pivotal step in its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between this heterocyclic core and the chiral piperidine side chain, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.

The efficiency of this key coupling reaction is profoundly influenced by the substituents on the pyrrolopyrimidine ring. The chlorine atom at the C4 position is the leaving group, while substituents at the N7 and C6 positions modulate the ring's electrophilicity and steric environment. Herein lies the strategic choice between intermediates like our two subjects of comparison.

Tofacitinib's Mechanism of Action: The JAK-STAT Pathway

To appreciate the significance of these intermediates, it is crucial to understand the biological target. Tofacitinib inhibits the JAK-STAT signaling pathway, a critical communication route for immune cells.

JAK_STAT_Pathway cluster_receptor cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK P-JAK JAK->pJAK 2. Activation (Phosphorylation) STAT STAT pJAK->STAT 3. STAT Phosphorylation pSTAT P-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation DNA DNA GeneTx Gene Transcription (Inflammation) DNA->GeneTx 6. Transcription Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Physicochemical Properties: A Comparative Overview

A direct comparison of the fundamental properties of these intermediates reveals their distinct nature.

PropertyThis compound4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 784150-42-1479633-63-1
Molecular Formula C₇H₅BrClN₃C₁₃H₁₀ClN₃O₂S
Molecular Weight 246.50 g/mol 307.76 g/mol
Appearance Likely a solidSolid
Key Substituents C6-Bromo, N7-MethylN7-Tosyl
Primary Role Pyrrolopyrimidine core for SNArPyrrolopyrimidine core for SNAr

Synthesis of Intermediates: A Tale of Two Strategies

The synthetic accessibility and efficiency of an intermediate are critical factors for its adoption in a large-scale manufacturing process. Here, the two compounds present divergent pathways.

Strategy 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is synthesized from the readily available precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The tosyl group is installed to protect the pyrrole's N-H proton, preventing side reactions and, more importantly, to act as a powerful electron-withdrawing group to activate the C4 position for the subsequent SNAr reaction.[1]

Synthesis_Tosyl Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Reagents p-Toluenesulfonyl chloride Triethylamine, DMAP Dichloromethane Product 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine Reagents->Product Tosylation (Yield: ~97.7%)

Figure 2: Synthetic workflow for 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

This one-step, high-yield protection makes it an attractive and efficient route for producing a highly activated intermediate for the crucial coupling step.[2]

Proposed Strategy 2: Synthesis of this compound

A direct, one-pot synthesis for this specific multi-substituted intermediate is not prominently documented. Therefore, a plausible multi-step sequence is proposed based on established transformations of the pyrrolopyrimidine scaffold. This pathway highlights the increased complexity compared to the tosyl-protected counterpart.

Synthesis_BromoMethyl Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1_Reagents N-Bromosuccinimide (NBS) Acetonitrile Intermediate 6-Bromo-4-chloro-7H-pyrrolo [2,3-d]pyrimidine Step1_Reagents->Intermediate 1. Bromination Step2_Reagents Methyl Iodide (CH₃I) Base (e.g., K₂CO₃) DMF Product 6-Bromo-4-chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine Step2_Reagents->Product 2. N-Methylation

References

Validation of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine as a scaffold for novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of profound therapeutic importance. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1][2] This guide provides an in-depth validation of a specific, functionalized pyrrolo[2,3-d]pyrimidine, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , as a foundational scaffold for the development of novel kinase inhibitors. We will objectively compare its hypothetical derivatives against established inhibitors, supported by detailed experimental protocols and data analysis frameworks.

The Rationale: Why this compound?

The 7H-pyrrolo[2,3-d]pyrimidine scaffold structurally mimics the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of kinases.[2][3] The specific substitutions on the core scaffold, This compound , offer strategic advantages for medicinal chemists:

  • 4-Chloro Position: This is a key reactive site. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines), allowing for the facile introduction of diverse side chains to modulate potency and selectivity.

  • 6-Bromo Position: The bromine atom provides another handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) in greater depth.

  • 7-Methyl Group: This modification can influence the solubility and metabolic stability of the compound, and also project into specific sub-pockets of the kinase active site, potentially enhancing selectivity.

Given these features, this scaffold represents a versatile starting point for the generation of extensive chemical libraries aimed at discovering potent and selective kinase inhibitors.

Experimental Validation: A Head-to-Head Comparison

To validate the potential of our scaffold, we will present a hypothetical case study. We hypothesize the synthesis of two derivatives, Compound A and Compound B , from the starting scaffold. We will then compare their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, alongside two benchmark inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib .

Hypothetical Compounds:
  • Scaffold: this compound

  • Compound A: (Hypothetical) 4-(Anilino)-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Compound B: (Hypothetical) 4-(4-fluoroanilino)-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Benchmark Inhibitors:
  • Staurosporine: A potent, but non-selective, kinase inhibitor.[4][5][6]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, known to inhibit VEGFR and other kinases.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of the compounds using the ADP-Glo™ Kinase Assay, a robust and sensitive method for measuring kinase activity.[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • This compound (Scaffold)

  • Compound A and Compound B (Hypothetical Derivatives)

  • Staurosporine and Sunitinib (Benchmark Inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO (Dimethyl sulfoxide)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the scaffold, hypothetical derivatives, and benchmark inhibitors in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compounds in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of a solution containing the EGFR enzyme in kinase buffer to each well (except "no enzyme" controls).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the kinase substrate (e.g., a generic tyrosine-containing peptide) and ATP in kinase buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8][9][10]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.[8][9][10]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Summary

The following table summarizes the hypothetical IC50 values obtained from the ADP-Glo™ kinase assay for our scaffold and its derivatives against EGFR, in comparison to the benchmark inhibitors.

CompoundTarget KinaseIC50 (nM) - HypotheticalNotes
This compound (Scaffold) EGFR>10,000The core scaffold is expected to have weak or no inhibitory activity. Its value lies in being a versatile starting point for chemical modification.
Compound A (Hypothetical Derivative 1)EGFR500The addition of an aniline group at the 4-position confers moderate inhibitory activity. This demonstrates the importance of this position for interacting with the kinase active site.
Compound B (Hypothetical Derivative 2)EGFR50The introduction of a fluorine atom on the aniline ring significantly improves potency. This suggests a favorable interaction of the fluorine with a specific sub-pocket in the EGFR active site, highlighting a key area for further SAR exploration.
Staurosporine EGFR6A potent but non-selective inhibitor, serving as a positive control for assay performance.[5]
Sunitinib EGFR80A multi-targeted inhibitor with known activity against EGFR, providing a clinically relevant benchmark.[7]

Mechanistic Context: Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][11] Its signaling pathway is often dysregulated in various cancers. Inhibition of EGFR by a small molecule inhibitor, such as a derivative of our pyrrolo[2,3-d]pyrimidine scaffold, would block the downstream signaling cascades that drive tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates and Activates Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival Ligand EGF Ligand Ligand->EGFR Binds and Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-Competitive)

Caption: EGFR signaling pathway and the point of inhibition.

Comparison with Alternative Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold is one of several privileged structures in kinase inhibitor design. The table below provides a brief comparison with other common scaffolds.

ScaffoldAdvantagesDisadvantagesExample Drug(s)
Pyrrolo[2,3-d]pyrimidine ATP isostere, versatile for chemical modification, good drug-like properties.Can have off-target effects on other ATP-dependent enzymes.Tofacitinib
Quinazoline Well-established, potent inhibitors of EGFR and other kinases.Can suffer from poor solubility and potential for off-target effects.Gefitinib, Erlotinib
Pyrazolo[3,4-d]pyrimidine Another ATP isostere, often used for CDK and Src family kinase inhibitors.Can have challenges with synthetic accessibility.Allopurinol (not a kinase inhibitor, but a well-known drug with this core)
Indole Present in many natural products, can form key hydrogen bonds.Can be metabolically labile.Sunitinib

Conclusion and Future Directions

The This compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its chemical tractability allows for the exploration of a vast chemical space to optimize potency and selectivity. The hypothetical data presented in this guide illustrates a clear path for validating and advancing derivatives of this scaffold. Future work should focus on synthesizing and testing a diverse library of compounds derived from this scaffold against a broad panel of kinases to identify potent and selective inhibitors for further preclinical and clinical development.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of kinase inhibitors. This prominence is due to its nature as a deaza-isostere of adenine, the nitrogenous base of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. The strategic modification of this core, particularly with halogen substitutions such as at the 6-bromo and 4-chloro positions, allows for the fine-tuning of inhibitor selectivity and potency.[1][2] This guide provides a comparative analysis of kinase inhibitors derived from the 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, with a focus on their cross-reactivity profiles and the experimental methodologies used to determine them. A key area of focus for this scaffold has been the development of inhibitors targeting the Janus kinase (JAK) family.[3][4]

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial transducers of cytokine-mediated signals via the JAK-STAT pathway.[5][6][7] Dysregulation of this pathway is implicated in numerous inflammatory diseases and myeloproliferative neoplasms, making JAKs significant therapeutic targets.[6][8][9] Consequently, the development of selective JAK inhibitors is a major focus of drug discovery.

Comparative Analysis of a Lead Pyrrolo[2,3-d]pyrimidine Derivative: BMS-911543

To illustrate the cross-reactivity profile of a kinase inhibitor derived from the pyrrolo[2,3-d]pyrimidine scaffold, we will examine BMS-911543, a potent and selective inhibitor of JAK2.[9][10]

BMS-911543 demonstrates significant selectivity for JAK2 over other JAK family members and the broader kinome. This selectivity is crucial for minimizing off-target effects and associated toxicities. For instance, less selective, or "pan-JAK" inhibitors, can lead to broader immunosuppression by inhibiting JAK1 and JAK3, which are essential for lymphocyte function.[11][12]

Table 1: Comparative Potency of BMS-911543 against JAK Family Kinases

Kinase TargetIC50 (nM)Kᵢ (nM)Fold Selectivity vs. JAK2 (IC50)
JAK1360110~327-fold
JAK21.10.48-
JAK375360~68-fold
TYK266N/A~60-fold
Data sourced from Purandare et al., 2015 and the Chemical Probes Portal.[9][13][14]

The high degree of selectivity for JAK2 is attributed to specific interactions within the ATP-binding pocket, guided by the inhibitor's unique chemical structure.[9]

Broader Kinome Cross-Reactivity Profile

Beyond the JAK family, comprehensive profiling of BMS-911543 against a large panel of kinases is essential to understand its full cross-reactivity landscape. This is typically achieved through high-throughput screening platforms like KINOMEscan™.[15][16]

Table 2: Off-Target Kinase Profile of BMS-911543

Off-Target KinaseIC50 (nM)
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640
Data from the Chemical Probes Portal, based on Ambit kinome profiling against 451 kinases.[13]

This broader screen reveals that while BMS-911543 is highly selective for JAK2, it does exhibit some activity against other kinases at higher concentrations. This information is critical for predicting potential off-target effects and understanding the full pharmacological profile of the compound.

Alternative Kinase Inhibitors: A Comparative Overview

The pyrrolo[2,3-d]pyrimidine scaffold is not the only one used to develop JAK inhibitors. Other notable inhibitors with different core structures are in clinical use or development.

Table 3: Comparison with Other JAK Inhibitors

InhibitorCore ScaffoldPrimary Target(s)Key Characteristics
BMS-911543 Pyrrolo[2,3-d]pyrimidineJAK2High selectivity for JAK2.[9][10]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK3Approved for rheumatoid arthritis.[17]
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2Approved for myelofibrosis.[4][18]
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2Approved for rheumatoid arthritis.[17][18]
Filgotinib TriazolopyridineJAK1High selectivity for JAK1.[17]
Upadacitinib AzaindoleJAK1High selectivity for JAK1.[17]

This comparison highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in generating inhibitors with varying selectivity profiles within the JAK family. It also underscores the ongoing effort to develop inhibitors with greater selectivity for individual JAK isoforms to achieve more targeted therapeutic effects.

Experimental Protocols for Cross-Reactivity Profiling

Accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and validated experimental methodologies. Below are detailed protocols for two widely used assays.

Protocol 1: KINOMEscan™ Competition Binding Assay

This technology provides a quantitative measure of compound binding to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[15][19] The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

Experimental Workflow:

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusion proteins with a unique DNA tag.[19]

  • Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and Kd values can be calculated from dose-response curves.

Protocol 2: LanthaScreen™ TR-FRET Kinase Activity Assay

This assay measures the enzymatic activity of a kinase and its inhibition by a test compound.

Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20] It detects the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescein acceptor, resulting in a measurable signal.[20][21][22]

Experimental Workflow:

G A Kinase + ATP + Fluorescein-Substrate + Test Compound B Phosphorylation Occurs A->B Incubation C Add EDTA (stop reaction) + Terbium-Antibody B->C D FRET Signal Generation C->D Incubation E Read TR-FRET Signal D->E

Caption: LanthaScreen™ TR-FRET Kinase Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction: The kinase, a fluorescein-labeled substrate, ATP, and the test compound (at various concentrations) are combined in a microplate well and incubated.[21][22]

  • Reaction Termination: The kinase reaction is stopped by adding EDTA.[22]

  • Detection: A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added to the well.[21][22]

  • Incubation: The plate is incubated to allow for antibody-substrate binding.

  • Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor (fluorescein) emission to the donor (terbium) emission is calculated.[21]

  • Data Analysis: The TR-FRET ratio is plotted against the inhibitor concentration to determine the IC50 value.

Signaling Pathway Context: The JAK-STAT Pathway

The therapeutic rationale for targeting JAK kinases with inhibitors like those derived from the this compound scaffold lies in their central role in the JAK-STAT signaling pathway.[11][23] This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, which are critical for immunity, cell proliferation, and differentiation.[8][23]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation DNA DNA STAT_dimer->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The Canonical JAK-STAT Signaling Pathway.

Pathway Description:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.[11]

  • Receptor Dimerization and JAK Activation: This binding event causes the receptor chains to dimerize, bringing the associated JAKs into close proximity, leading to their activation through trans-phosphorylation.[5]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[5]

  • STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] The recruited STATs are then phosphorylated by the JAKs.[5]

  • STAT Dimerization: The phosphorylated STATs dissociate from the receptor and form homo- or heterodimers.[5]

  • Nuclear Translocation and Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[5][23]

Inhibitors derived from the this compound scaffold, such as BMS-911543, act by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting the JAK family. The case of BMS-911543 demonstrates that high selectivity for a specific kinase isoform can be achieved through careful chemical modification of this core structure. Comprehensive cross-reactivity profiling, using methodologies such as KINOMEscan™ and LanthaScreen™, is indispensable for characterizing the full pharmacological profile of these inhibitors and for predicting potential off-target effects.

Future research in this area will likely focus on the development of next-generation inhibitors with even greater selectivity, as well as compounds that can overcome resistance mutations. Furthermore, the exploration of dual-target inhibitors based on this scaffold, such as JAK/HDAC inhibitors, represents an exciting avenue for the treatment of complex diseases like cancer.[24][25] The continued application of robust biochemical and cellular assays will be paramount in guiding these drug discovery efforts.

References

A Senior Application Scientist's Guide to Assessing Metabolic Stability of Novel 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body may fail to achieve therapeutic concentrations, rendering it ineffective.[1][2] Conversely, a compound that is too stable might accumulate and lead to toxicity.[1][2] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of novel compounds synthesized from the versatile scaffold, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide your lead optimization efforts.

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[3][4] However, modifications to this core, essential for tuning activity and selectivity, can profoundly impact its metabolic fate. Understanding how structural changes to the this compound starting material affect metabolic stability is paramount for successful drug design.[5]

The Central Role of In Vitro Metabolic Stability Assays

Early assessment of metabolic stability using in vitro systems is a cornerstone of modern drug discovery.[][7] These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[2] This data allows for the ranking of compounds and the prediction of in vivo pharmacokinetic parameters like half-life and bioavailability.[8][9] The two most common and complementary in vitro systems are liver microsomes and hepatocytes.[1][7]

  • Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[10] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to CYP-mediated metabolism.[10]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[11] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including the contribution of non-CYP enzymes and Phase II conjugation pathways.[11] They also account for cellular uptake and permeability, which can be crucial for accurate prediction of in vivo clearance.[11]

Comparative Assessment of Hypothetical Compound Series

To illustrate the principles of metabolic stability assessment, let's consider a hypothetical series of compounds synthesized from this compound (Compound A). The primary points of diversification are the 4-chloro and 6-bromo positions.

Compound IDR1 (at C4)R2 (at C6)Rationale for Modification
A -Cl-BrStarting Material
B -NH-Ph-BrIntroduction of an aniline group to explore new interactions.
C -NH-(4-F-Ph)-BrAddition of an electron-withdrawing group to potentially block metabolism on the phenyl ring.
D -NH-Ph-HRemoval of the bromine to assess its impact on stability and potential for metabolism at that site.
E -O-Ph-BrReplacement of the amine linker with an ether to evaluate the effect on metabolic stability.
Experimental Workflow for Metabolic Stability Assessment

The following diagram outlines a typical workflow for assessing the metabolic stability of our hypothetical compounds.

workflow cluster_prep Compound & System Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation compound_prep Prepare Compound Stock Solutions (e.g., in DMSO) microsome_incubate Incubate Compounds with Microsomes at 37°C (Time points: 0, 5, 15, 30, 60 min) compound_prep->microsome_incubate hepatocyte_incubate Incubate Compounds with Hepatocytes at 37°C (Time points: 0, 15, 30, 60, 120 min) compound_prep->hepatocyte_incubate microsome_prep Prepare Liver Microsome Suspension + NADPH Cofactors microsome_prep->microsome_incubate hepatocyte_prep Prepare Hepatocyte Suspension hepatocyte_prep->hepatocyte_incubate quench Quench Reactions with Acetonitrile (+ Internal Standard) microsome_incubate->quench hepatocyte_incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc params Determine Half-Life (t½) and Intrinsic Clearance (CLint) calc->params rank Rank Compounds by Metabolic Stability params->rank

Caption: Experimental workflow for assessing metabolic stability.

Detailed Experimental Protocols

Human Liver Microsomal Stability Assay

This protocol is adapted from established methods and is designed to assess Phase I metabolic stability.[12][13]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., Verapamil, Testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Preparation: Thaw pooled human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[13][14] Prepare test compound working solutions by diluting the DMSO stock in acetonitrile.[13]

  • Incubation: In a 96-well plate, add the microsomal solution. To initiate the metabolic reaction, add the NADPH regenerating system and the test compound (final concentration, e.g., 1 µM).[8][13] For negative controls, substitute the NADPH regenerating system with phosphate buffer.[13]

  • Time Points: Incubate the plate at 37°C with shaking.[13] At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[10] The 0-minute time point represents 100% of the compound.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[8][15]

Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment of metabolic stability, incorporating both Phase I and Phase II metabolism.[11][16]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (containing an internal standard)

  • Collagen-coated 24- or 48-well plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.[17] Allow the cells to attach for several hours.

  • Compound Addition: Prepare working solutions of the test compounds in the incubation medium.[17] Remove the plating medium from the hepatocytes and add the medium containing the test compound (final concentration, e.g., 1 µM).[18]

  • Incubation and Time Points: Place the plates back in the incubator.[18] At various time points (e.g., 0, 15, 30, 60, and 120 minutes), remove the medium from the respective wells.[18]

  • Reaction Quenching: Terminate the metabolic activity by adding cold acetonitrile with an internal standard to the wells.[17]

  • Sample Collection and Analysis: Scrape the wells to ensure cell lysis and transfer the entire content to a new plate. Centrifuge to pellet cell debris and analyze the supernatant by LC-MS/MS.[17]

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined by LC-MS/MS.[15] The percentage of the compound remaining is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) is calculated. The intrinsic clearance (CLint) is then derived from the half-life.[8]

Hypothetical Comparative Data

Compound IDHLM t½ (min)HLM CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Predicted Stability
A 2527.74017.3Moderate
B 1546.22231.5Low
C 4515.4709.9High
D 2824.84515.4Moderate
E >60<11.5>120<5.8Very High

Interpretation of Results:

  • Compound B shows significantly lower stability compared to the starting material A , suggesting that the aniline moiety is a metabolic liability, likely susceptible to oxidation.

  • Compound C , with the fluorine atom on the phenyl ring, exhibits enhanced stability. This is a common strategy in medicinal chemistry to block potential sites of metabolism.

  • Compound D shows comparable stability to A , indicating that the 6-bromo position is not a primary site of metabolism in this scaffold.

  • Compound E is the most stable, suggesting that the ether linkage is less prone to metabolism than the amine linkage in this series.

Potential Metabolic Pathways

Based on the pyrrolo[2,3-d]pyrimidine core and common metabolic transformations, we can predict potential metabolic pathways.

metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (e.g., Compound B) Hydroxylation Aromatic Hydroxylation (on phenyl ring) Parent->Hydroxylation CYP450 N_dealkylation N-dealkylation (if applicable) Parent->N_dealkylation CYP450 Oxidation Oxidation of Pyrrole Ring Parent->Oxidation CYP450 Glucuronidation Glucuronidation (on hydroxylated metabolite) Hydroxylation->Glucuronidation UGTs, SULTs Sulfation Sulfation (on hydroxylated metabolite) Hydroxylation->Sulfation UGTs, SULTs Excretion Excretion N_dealkylation->Excretion Oxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for pyrrolo[2,3-d]pyrimidine derivatives.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the metabolic stability of novel compounds derived from this compound. By employing a combination of human liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into a compound's metabolic fate, enabling data-driven decisions in the lead optimization process. The hypothetical data presented illustrates how structural modifications can significantly impact metabolic stability. For compounds with promising stability profiles, further studies, including metabolite identification and reaction phenotyping, are recommended to fully characterize their metabolic profiles and predict potential drug-drug interactions.

References

Comparison Guide: Elucidating the Mechanism of Action for 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for confirming the mechanism of action of novel 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will establish a primary hypothesis based on the compound's structural class, propose a rigorous experimental workflow for validation, and compare its potential profile against established drugs sharing the same core scaffold.

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged" structure. Its significance stems from its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors for a vast family of enzymes that use ATP as a co-substrate, most notably protein kinases.[3]

Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine core has been successfully exploited to develop potent and selective kinase inhibitors. Prominent examples include Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®), both of which are potent inhibitors of the Janus Kinase (JAK) family and are FDA-approved for treating inflammatory diseases and myeloproliferative neoplasms, respectively.[4][5][6][7]

Given this precedent, our primary hypothesis is that the novel derivative, this compound, functions as an ATP-competitive kinase inhibitor , with a high probability of targeting the JAK-STAT signaling pathway.

The Hypothesized Mechanism: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal pathway for transmitting signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression related to immunity, inflammation, and hematopoiesis.[4][8]

The mechanism proceeds as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize.

  • JAK Activation: This dimerization brings associated JAKs into close proximity, allowing them to cross-phosphorylate and activate each other.[4]

  • STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor's intracellular domain.

  • STAT Recruitment & Dimerization: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs.

  • Nuclear Translocation & Gene Expression: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to DNA to initiate the transcription of target genes, many of which are pro-inflammatory.[4]

Our test compound, by acting as a JAK inhibitor, is hypothesized to bind to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation and activation of STATs.[4][7][9] This blockade disrupts the entire signaling cascade, leading to a reduction in the production of inflammatory mediators.[6]

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P p-STAT JAK1->STAT_P 3. Phosphorylation JAK2->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Regulation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK1 BLOCKS ATP BINDING Inhibitor->JAK2

Caption: Hypothesized mechanism of the pyrrolo[2,3-d]pyrimidine derivative as a JAK inhibitor.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-stage validation process is required, moving from direct target interaction in a clean biochemical system to demonstrating the expected effect in a complex cellular environment.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation a Kinase Binding Assay (Direct Target Engagement) b Kinase Activity Assay (Functional Inhibition & IC50) a->b c Kinase Selectivity Panel (Off-Target Profiling) b->c d Target Phosphorylation Assay (Western Blot / ELISA) c->d Proceed if potent & selective e Cellular Proliferation Assay (Phenotypic Effect) d->e

Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.

Phase 1: Biochemical Assays (Direct Target Interaction)

The initial step is to confirm that the compound directly interacts with and inhibits the catalytic function of the target kinase(s) in a purified, cell-free system.[10]

  • Objective 1: Confirm Direct Binding. A binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay , is used to measure the affinity (Kd) of the compound for the kinase.[11] This confirms physical interaction with the target.

  • Objective 2: Quantify Functional Inhibition. An activity assay, such as the luminescence-based ADP-Glo™ Kinase Assay , measures the generation of ADP to quantify the kinase's catalytic activity.[12][13] This allows for the determination of the compound's IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Objective 3: Assess Selectivity. To understand the compound's specificity, it should be screened against a broad panel of kinases (e.g., Eurofins' KINOMEscan® or KinaseProfiler™ platforms).[14] This is crucial for identifying potential off-target effects and understanding the compound's therapeutic window.

Phase 2: Cell-Based Assays (Confirmation in a Biological System)

Once biochemical activity is established, the next critical step is to verify that the compound can penetrate the cell membrane and engage its target in a physiological context.[10][15]

  • Objective 1: Measure On-Target Cellular Activity. A cellular phosphorylation assay is the gold standard.[15][16] This involves treating a cytokine-stimulated cell line (e.g., TF-1 or UT-7) with the compound and measuring the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) via Western Blot or a high-throughput ELISA/TR-FRET method.[17] A dose-dependent decrease in p-STAT levels confirms on-target activity.

  • Objective 2: Correlate Target Inhibition with a Phenotypic Outcome. The inhibition of JAK-STAT signaling is expected to reduce cell proliferation or viability in cytokine-dependent cell lines. A Cell Proliferation Assay (e.g., CellTiter-Glo®) can be used to measure the compound's EC50 value (the concentration that gives a half-maximal response).[15]

Comparative Analysis

The performance of the this compound derivative (referred to as "Test Compound") should be benchmarked against established drugs with the same core scaffold.

ParameterTest CompoundTofacitinib (Comparator 1)Ruxolitinib (Comparator 2)
Primary Target(s) To be determinedJAK1, JAK3[4][18]JAK1, JAK2[5][7]
Biochemical IC50 (JAK1) Experimental Result~1-5 nM~3-10 nM
Biochemical IC50 (JAK2) Experimental Result~20-100 nM~3-5 nM
Biochemical IC50 (JAK3) Experimental Result~1-5 nM>400 nM
Cellular p-STAT EC50 Experimental Result~10-50 nM~50-200 nM
Anti-Proliferation EC50 Experimental Result~20-100 nM~100-400 nM
Kinase Selectivity Experimental ResultHigh for JAK1/3 over JAK2High for JAK1/2 over JAK3

Note: IC50 and EC50 values for comparators are approximate and can vary based on assay conditions.

Causality Check: A successful compound will show a strong correlation between its biochemical potency (IC50) and its cellular activity (EC50). A large discrepancy might suggest poor cell permeability or engagement of efflux pumps. The selectivity profile will determine its potential therapeutic applications and side-effect profile. For example, potent JAK2 inhibition is linked to hematological side effects like anemia, while JAK1/3 inhibition is more associated with immunosuppression.[4][7]

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)
  • Reagent Preparation: Prepare kinase buffer, recombinant human JAK enzyme, the appropriate peptide substrate, and ATP solution. Serially dilute the test compound in DMSO, followed by a dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate mix, 2.5 µL of test compound dilution, and initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader (e.g., BMG PHERAstar). Calculate % inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT Western Blot
  • Cell Culture & Starvation: Culture a cytokine-dependent cell line (e.g., TF-1) to ~80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce baseline signaling.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound or DMSO vehicle for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 or EPO) for 15-30 minutes to activate the JAK-STAT pathway.

  • Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT5). Subsequently, probe with a secondary HRP-conjugated antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to normalize the p-STAT signal.

Conclusion

The this compound scaffold is a highly validated starting point for the development of potent kinase inhibitors. The experimental framework outlined in this guide provides a robust and logical pathway to confirm its mechanism of action. By systematically progressing from biochemical validation to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive data package. The comparative analysis against established drugs like Tofacitinib and Ruxolitinib will be essential for contextualizing the compound's potency, selectivity, and potential therapeutic utility, ultimately guiding its future development as a novel therapeutic agent.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine, a halogenated heterocyclic compound commonly used in drug discovery and medicinal chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

The disposal of this compound is governed by its chemical properties—specifically, the presence of bromine and chlorine. These halogens necessitate its classification as a hazardous waste, requiring a disposal pathway distinct from non-halogenated organic materials. Improper disposal, such as discarding in sinks or general trash, is strictly prohibited and can lead to significant environmental contamination and regulatory penalties[1][2].

Hazard Profile and Risk Assessment

The primary hazards are summarized below:

PropertyDataSource(s)
Chemical Name This compound
Molecular Formula C₇H₅BrClN₃[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3]
Signal Word Warning
Disposal Route Segregated Hazardous Chemical Waste (Halogenated Organics)[5][6]

These classifications mandate that the compound be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation exposure[7].

Core Principles of Chemical Waste Management

The disposal of this compound falls under the stringent regulations for hazardous waste management established by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. For academic institutions, Subpart K regulations may offer an alternative management standard, but the core principles of safe containment and disposal remain[8][9].

Key tenets include:

  • Segregation: Halogenated organic compounds must be collected separately from non-halogenated waste[5]. This is because halogenated wastes require high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans[10].

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and equipped with secure, leak-proof closures[1][11].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards[11].

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles.

  • Nitrile or other chemical-resistant gloves.

  • A properly fastened lab coat.

Step 2: Container Selection
  • Obtain a designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • The container must be made of a compatible material (e.g., HDPE for liquids) and have a secure, screw-top cap[11].

  • Ensure the container is free from damage or deterioration[1].

Step 3: Waste Collection and Segregation
  • For Solid Waste: Carefully transfer the solid this compound waste into the designated "Halogenated Organic Solids" container using a clean spatula or scoop.

  • For Solutions: If the compound is in a solvent, it must be collected in the "Halogenated Organic Liquids" waste container. It is crucial that non-halogenated solvents mixed with any quantity of a halogenated compound are treated as halogenated waste[5].

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinseate from this process must be collected and disposed of as hazardous waste[2].

Step 4: Labeling the Waste Container

Proper labeling is a critical compliance and safety step. The label must be affixed to the container before the first drop of waste is added[5].

  • Write "Hazardous Waste" clearly.

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes. For example:

    • This compound (~5g)

    • Dichloromethane (200 mL)

  • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Include the date of accumulation and the name of the generating researcher or lab.

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel[8][11].

  • Ensure the SAA is a secondary containment tray to prevent the spread of potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA[2]. The container must be kept closed except when actively adding waste[5].

Step 6: Arranging for Disposal
  • Once the waste container is full (typically 90% capacity to allow for expansion) or has been in storage for the maximum allowed time (e.g., six to twelve months depending on regulations), arrange for its removal[8][12].

  • Follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) or a contracted hazardous waste disposal company[2]. Do not transport hazardous waste yourself[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: 6-Bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-D]pyrimidine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (HDPE or Glass) ppe->container label Affix Hazardous Waste Label - List all constituents - Date and identify hazards container->label waste_type Is waste solid or liquid? label->waste_type solid_waste Segregate into 'Halogenated Organic Solids' Waste Stream waste_type->solid_waste Solid liquid_waste Segregate into 'Halogenated Organic Liquids' Waste Stream waste_type->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->storage liquid_waste->storage pickup When Full or Time Limit Reached, Request Pickup by EHS or Licensed Waste Vendor storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its hazards, adhering to the principles of waste segregation, and following a clear, step-by-step protocol, researchers can ensure this compound is managed safely from generation to final disposal. Always consult your institution's specific EHS guidelines, as local regulations may introduce additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.